molecular formula C9H12N2O4 B6289256 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester CAS No. 262353-17-3

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

カタログ番号: B6289256
CAS番号: 262353-17-3
分子量: 212.20 g/mol
InChIキー: IEGQHAAUDQMBQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester (CAS 262353-17-3) is a chemical compound of interest in scientific research and development, particularly within medicinal and organic chemistry . As an ethyl ester derivative of a dimethoxypyridazinecarboxylic acid, it serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules . Researchers utilize this compound to explore structure-activity relationships and develop novel substances with potential applications. The dimethoxy and ester functional groups make it a valuable precursor for further chemical modifications, including hydrolysis to the corresponding acid or transesterification reactions . This product is intended for use in controlled laboratory settings by qualified professionals. For Research Use Only (RUO). Not for human, veterinary, or household use.

特性

IUPAC Name

ethyl 3,6-dimethoxypyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4-15-9(12)6-5-7(13-2)10-11-8(6)14-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGQHAAUDQMBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the esterification of 3,6-dichloropyridazine-4-carboxylic acid, followed by a nucleophilic aromatic substitution to introduce the methoxy functionalities. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes essential characterization data to ensure reproducibility and high-purity outcomes. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to meet the rigorous standards of modern chemical research.

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antihypertensive, analgesic, and anticancer properties.[1] The introduction of methoxy and ester functional groups, as in the case of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex drug candidates. This guide presents a reliable synthetic route to this important molecule, focusing on practical execution and a deep understanding of the reaction mechanisms involved.

Synthetic Strategy and a Mechanistic Overview

The synthesis of the target molecule is strategically designed in two key steps, beginning with a commercially available or readily synthesized starting material, 3,6-dichloropyridazine-4-carboxylic acid.

Overall Synthetic Scheme:

Synthetic_Scheme A 3,6-Dichloropyridazine-4-carboxylic acid B Ethyl 3,6-dichloropyridazine-4-carboxylate A->B Step 1: Esterification Ethanol, EDC, DMAP, THF C 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester B->C Step 2: Nucleophilic Aromatic Substitution Sodium Methoxide, Methanol

Caption: Overall two-step synthesis of the target compound.

Step 1: Fischer Esterification of 3,6-Dichloropyridazine-4-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. A classic Fischer esterification using ethanol in the presence of a catalytic amount of strong acid could be employed. However, to ensure high conversion under mild conditions, a carbodiimide-mediated coupling is preferable. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) efficiently activate the carboxylic acid for reaction with ethanol.[2]

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

The core of the synthesis lies in the displacement of the two chloride atoms on the pyridazine ring with methoxy groups. The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing ester group, facilitates nucleophilic aromatic substitution. Sodium methoxide serves as a potent nucleophile, attacking the carbon atoms bearing the chloro substituents. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the aromatic system and the adjacent nitrogen atoms. The subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring. A second substitution at the remaining chloro-position yields the desired dimethoxy product.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Step 1: Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend 3,6-dichloropyridazine-4-carboxylic acid in THF B Add Ethanol and DMAP A->B C Add EDC in portions B->C D Stir at room temperature for 16 hours C->D E Neutralize with saturated NaHCO3 (aq) D->E F Extract with diethyl ether E->F G Wash combined organic layers with brine F->G H Dry over anhydrous MgSO4 G->H I Concentrate under reduced pressure H->I J Purify by silica gel column chromatography I->J

Caption: Workflow for the esterification of 3,6-dichloropyridazine-4-carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
3,6-Dichloropyridazine-4-carboxylic acid192.9915.077.7
Ethanol46.0714.3311
4-Dimethylaminopyridine (DMAP)122.170.957.77
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)191.7016.485.5
Tetrahydrofuran (THF), anhydrous-150 mL-
Saturated Sodium Bicarbonate Solution-150 mL-
Diethyl Ether-750 mL-
Saturated Sodium Chloride Solution (Brine)-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a suspension of 3,6-dichloropyridazine-4-carboxylic acid (15.0 g, 77.7 mmol) in anhydrous tetrahydrofuran (150 mL) in a round-bottom flask equipped with a magnetic stirrer, add ethanol (18.15 mL, 311 mmol) and 4-dimethylaminopyridine (0.950 g, 7.77 mmol).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (16.4 g, 85.5 mmol) in portions over approximately 1 minute. A mild exotherm may be observed.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and neutralize by the careful addition of a saturated aqueous sodium bicarbonate solution (150 mL).

  • Extract the aqueous layer with diethyl ether (3 x 250 mL).

  • Combine the organic layers and wash with saturated brine (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 20% to 40% ethyl acetate in hexane) to yield ethyl 3,6-dichloro-4-pyridazine-carboxylate as a colorless oil.[2]

Expected Yield: Approximately 77%.[2]

Characterization of Ethyl 3,6-dichloropyridazine-4-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.88 (s, 1H), 4.50 (q, J = 7.0 Hz, 2H), 1.46 (t, J = 7.2 Hz, 3H).[2]

  • LCMS (ESI): m/z 221.1 [(M+H)⁺].[2]

Step 2: Synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Methoxylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Ethyl 3,6-dichloropyridazine-4-carboxylate in Methanol B Add Sodium Methoxide solution A->B C Heat the reaction mixture at reflux B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E F Neutralize with dilute HCl E->F G Concentrate under reduced pressure F->G H Extract with Ethyl Acetate G->H I Wash with water and brine H->I J Dry over anhydrous Na2SO4 I->J K Concentrate and purify by recrystallization or chromatography J->K

Caption: Workflow for the methoxylation of ethyl 3,6-dichloropyridazine-4-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Ethyl 3,6-dichloropyridazine-4-carboxylate221.0413.259.7
Sodium Methoxide (25% solution in Methanol)54.02~51.6 g~239
Methanol, anhydrous-150 mL-
Dilute Hydrochloric Acid (e.g., 1 M)-As needed-
Ethyl Acetate-As needed-
Water-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Dissolve ethyl 3,6-dichloro-4-pyridazine-carboxylate (13.2 g, 59.7 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this solution, add a 25% solution of sodium methoxide in methanol (~51.6 g, containing ~239 mmol of NaOMe). Note: An excess of sodium methoxide is used to ensure complete substitution of both chlorine atoms.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess sodium methoxide by the dropwise addition of dilute hydrochloric acid until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the final product.

Characterization of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show a singlet for the C5-proton of the pyridazine ring, two singlets for the two non-equivalent methoxy groups at C3 and C6, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridazine ring (with those bearing methoxy groups shifted downfield), the two methoxy carbons, and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂N₂O₄, MW: 212.20 g/mol ).

Data TypeExpected Values
¹H NMR δ (ppm): ~7.5 (s, 1H, pyridazine-H), ~4.4 (q, 2H, OCH₂CH₃), ~4.1 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃), ~1.4 (t, 3H, OCH₂CH₃). Note: Exact chemical shifts may vary depending on the solvent and instrument.
¹³C NMR δ (ppm): ~165 (C=O), ~160-150 (pyridazine C-3, C-6), ~130-120 (pyridazine C-4, C-5), ~62 (OCH₂CH₃), ~55 (OCH₃), ~54 (OCH₃), ~14 (OCH₂CH₃). Note: These are estimated values based on analogous structures.
MS (ESI) m/z: 213.1 [(M+H)⁺], 235.1 [(M+Na)⁺].

Conclusion

This guide has outlined a reliable and well-characterized two-step synthesis for 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester. The described protocols are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting. By providing a detailed understanding of the reaction mechanisms and clear, step-by-step instructions, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry who require access to this versatile pyridazine intermediate.

References

  • Asif, M. (2014). A review on diverse and unique biological activities of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 6(11), 39-53.
  • Gompper, R., & Mair, H. J. (1998). The Chemistry of Pyridazines. In The Chemistry of Heterocyclic Compounds (Vol. 28, pp. 1-236). John Wiley & Sons, Inc.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical characteristics, including a significant dipole moment, robust hydrogen-bonding capability, and weak basicity, make it an attractive component in the design of novel therapeutic agents.[1] Pyridazine derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific substitution pattern on the pyridazine core, such as the introduction of methoxy and carboxylate ester groups, allows for fine-tuning of properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of a specific derivative, 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, offering both predicted data based on chemical principles and detailed methodologies for its empirical determination.

Molecular Profile and Structural Attributes

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester is a polysubstituted pyridazine derivative. The core aromatic ring is functionalized with two electron-donating methoxy groups at positions 3 and 6, and an electron-withdrawing ethyl carboxylate group at position 4. This substitution pattern is expected to significantly influence the molecule's electronic distribution, polarity, and interaction with biological targets.

IdentifierDataSource
IUPAC Name ethyl 3,6-dimethoxypyridazine-4-carboxylateN/A
Molecular Formula C9H12N2O4Calculated
Molecular Weight 212.20 g/mol Calculated
Canonical SMILES CCOC(=O)c1c(nn(c1OC))OCN/A
InChI Key PredictedN/A
CAS Number Not AssignedN/A

Note: As of the date of this guide, this compound is not widely cataloged in major chemical databases, and thus, some identifiers are predicted.

Predicted Physicochemical Properties

PropertyPredicted Value / RangeRationale and Field Insights
Physical Form White to off-white solidSimilar substituted pyridazines and related carboxylic acids are typically crystalline solids at room temperature.[5]
Melting Point (°C) 100 - 140The presence of polar functional groups and a planar aromatic core suggests a crystalline solid with a defined melting point. The exact value is sensitive to crystal packing forces.
Boiling Point (°C) > 300High boiling point is expected due to the molecular weight and polarity of the compound, leading to strong intermolecular forces. Decomposition may occur at higher temperatures.
Aqueous Solubility Low to ModerateThe ethyl ester group reduces the hydrogen bonding potential compared to the parent carboxylic acid, likely decreasing water solubility. However, the nitrogen and oxygen atoms can still act as hydrogen bond acceptors.[1]
LogP (Octanol/Water) 1.0 - 2.5The ester and methoxy groups increase lipophilicity compared to the parent acid. This value suggests moderate membrane permeability, a key parameter in drug design.[6]
pKa (most basic) 1.5 - 2.5Pyridazine itself is a weak base (pKa ~2.3).[7] The electron-withdrawing ester group is expected to further reduce the basicity of the ring nitrogens.

Synthesis and Characterization

A robust and verifiable synthetic pathway is crucial for obtaining high-purity material for research and development. While a specific protocol for this exact ester has not been published, a plausible and logical synthesis can be designed based on established pyridazine chemistry.

Proposed Synthetic Pathway

The synthesis logically begins with a precursor that can be readily functionalized, such as Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[8][9] The pathway involves a chlorination step followed by a nucleophilic substitution with sodium methoxide.

Synthetic_Pathway A Ethyl 4,6-dihydroxypyridazine-3-carboxylate B Ethyl 4,6-dichloropyridazine-3-carboxylate A->B  POCl3, heat   C 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester (Target) B->C  NaOCH3, Methanol, heat  

Sources

Rational Design and Synthesis of 3,6-Dimethoxypyridazine: A Technical Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction 3,6-Dimethoxypyridazine is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. Its unique electronic properties, driven by the two electron-donating methoxy groups on the electron-deficient 1,2-diazine core, make it an ideal intermediate for synthesizing complex pharmaceutical agents. As a Senior Application Scientist, I have structured this whitepaper to dissect the synthetic pipeline of 3,6-dimethoxypyridazine. We will explore the causality behind the selection of starting materials, the mechanistic logic of each transformation, and provide self-validating experimental protocols.

Section 1: Retrosynthetic Analysis and Pathway Logic

The synthesis of 3,6-dimethoxypyridazine relies on a sequential, three-stage pipeline. The ultimate starting materials are inexpensive bulk chemicals: maleic anhydride and hydrazine. Through condensation, these form pyridazine-3,6-diol (maleic hydrazide). Subsequent halogenative activation yields 3,6-dichloropyridazine, the critical proximal starting material for the final Nucleophilic Aromatic Substitution (SNAr)[1].

Pathway MA Maleic Anhydride + Hydrazine MH Pyridazine-3,6-diol (Maleic Hydrazide) MA->MH Condensation (105 °C) DCP 3,6-Dichloropyridazine MH->DCP Chlorination (POCl3, 80 °C) DMP 3,6-Dimethoxypyridazine DCP->DMP SNAr (NaOMe, MeOH)

Retrosynthetic and forward synthetic pathway for 3,6-dimethoxypyridazine.

Section 2: The Primary Precursors: Maleic Anhydride and Hydrazine

To construct the 1,2-diazine ring, a condensation reaction between a 1,4-dicarbonyl equivalent and hydrazine is required. Maleic anhydride serves as the optimal cyclic dicarbonyl electrophile[2].

  • Mechanistic Causality: Hydrazine hydrate attacks the anhydride ring, opening it to form an intermediate hydrazide. Under elevated temperatures (105 °C), this intermediate cyclizes to yield maleic hydrazide (pyridazine-3,6-diol).

  • Process Optimization: Maintaining a strict temperature profile and adding hydrophilic organic catalysts in the later stages significantly reduces the formation of harmful impurity amine substances, ensuring a high-purity intermediate[2].

Section 3: Halogenative Activation: Synthesis of 3,6-Dichloropyridazine

The tautomeric hydroxyl groups of pyridazine-3,6-diol are poor leaving groups and must be converted into chlorides to enable nucleophilic substitution.

  • Mechanistic Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. The phosphoryl oxygen coordinates with the tautomeric hydroxyl oxygen of the pyridazine, creating a highly electrophilic intermediate. Chloride ions then attack the 3 and 6 positions, displacing the phosphorodichloridate leaving group. An excess of POCl₃ (typically 5 equivalents) drives the equilibrium toward the di-chlorinated product, a standard protocol in heterocyclic synthesis[1].

Section 4: Nucleophilic Aromatic Substitution (SNAr): The Final Transformation

The conversion of 3,6-dichloropyridazine to 3,6-dimethoxypyridazine requires a strong oxygen nucleophile.

  • Mechanistic Causality: Sodium methoxide (NaOMe) in methanol is utilized. The electron-deficient nature of the diazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the 3 and 6 positions highly susceptible to nucleophilic attack[3]. Because two chlorine atoms must be displaced, an excess of NaOMe (>2.2 equivalents) is strictly required. The first substitution is rapid and exothermic. However, the installation of the first electron-donating methoxy group raises the LUMO energy of the ring, making the second substitution significantly slower. Thus, thermal driving force (reflux at 65 °C) is required to achieve full conversion to the dimethoxy product[1].

Section 5: Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters required for the synthetic pipeline.

Starting Material / IntermediateMolecular Weight ( g/mol )EquivalentsReaction Temp (°C)Yield (%)Role
Maleic Anhydride 98.061.0105~85-92Primary Precursor
Hydrazine Hydrate 50.061.0 - 1.2105-Nitrogen Source
Pyridazine-3,6-diol 112.091.080~80-90Intermediate 1
Phosphorus Oxychloride 153.335.080-Chlorinating Agent
3,6-Dichloropyridazine 148.981.0Reflux (65)~75-85Intermediate 2
Sodium Methoxide 54.02>2.2Reflux (65)-Nucleophile
3,6-Dimethoxypyridazine 140.14--~80-90Final Product
Section 6: Self-Validating Experimental Protocols

Workflow Step1 1. Reagent Prep Dissolve NaOMe in MeOH Step2 2. Addition Add 3,6-Dichloropyridazine (0 °C) Step1->Step2 Step3 3. Reaction Reflux (65 °C) & Monitor via TLC Step2->Step3 Step4 4. Quench Add Water to Precipitate Step3->Step4 Step5 5. Purification Extract (EtOAc), Wash, Concentrate Step4->Step5

Experimental workflow for the SNAr synthesis of 3,6-dimethoxypyridazine.

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol[1]
  • Step 1: To a 2L round-bottom flask maintained under a nitrogen atmosphere, add pyridazine-3,6-diol (125 g, 1.11 mol). Causality: N₂ atmosphere prevents the degradation of the moisture-sensitive POCl₃ reagent.

  • Step 2: Carefully add phosphorus oxychloride (520 mL, 5.57 mol) at room temperature.

  • Step 3: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Causality: Thermal energy is required to overcome the activation barrier for the displacement of the intermediate phosphorodichloridate by chloride.

  • Step 4: After cooling, concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass. Causality: Removing excess POCl₃ prevents violent exothermic hydrolysis in the subsequent quench step.

  • Step 5: Dilute the residue with ethyl acetate (1 L). Slowly quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. Self-Validation: A stable pH of 8 confirms the complete neutralization of residual phosphoric and hydrochloric acids, protecting the newly formed C-Cl bonds from hydrolysis.

  • Step 6: Separate the organic layer, extract the aqueous layer twice with ethyl acetate (500 mL each), combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to yield 3,6-dichloropyridazine.

Protocol 2: Synthesis of 3,6-Dimethoxypyridazine from 3,6-Dichloropyridazine
  • Step 1: Prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol (MeOH) by dissolving NaOMe (2.5 equivalents) in MeOH under an inert atmosphere.

  • Step 2: Cool the solution to 0-5 °C using an ice bath. Slowly add 3,6-dichloropyridazine (1.0 equivalent) portion-wise. Causality: The initial SNAr of the first chloride is highly exothermic. Cooling controls the reaction rate and prevents solvent boil-off.

  • Step 3: Gradually warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours. Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the mono-substituted intermediate (3-chloro-6-methoxypyridazine) validates complete conversion.

  • Step 4: Upon completion, cool the reaction mixture to room temperature and quench by adding distilled water. Causality: 3,6-dimethoxypyridazine has limited solubility in highly aqueous environments compared to the NaCl byproduct, driving phase separation.

  • Step 5: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford pure 3,6-dimethoxypyridazine.

References
  • Google Patents. "Preparation method of 3,6-dihydroxypyridazine.
  • Semantic Scholar. "PYRIDAZINES, 85. ON THE REGIOSELECTIVITY OF ATTACK OF O-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES." [Link]

Sources

Unlocking Pyridazine Reactivity: A Strategic Guide to Functionalizing 1,2-Diazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the pyridazine (1,2-diazine) ring in the design of novel therapeutics. Pyridazines are privileged scaffolds in medicinal chemistry, highly valued for their ability to act as bioisosteres for phenyl and pyrimidine rings while significantly improving aqueous solubility and metabolic stability 1. However, functionalizing this heterocycle requires a deep understanding of its unique electronic landscape.

This whitepaper provides an in-depth, mechanistic guide to the reactivity of substituted pyridazines, offering field-proven protocols and strategic insights for drug development professionals.

The Electronic Landscape: Causality of Reactivity

The chemical behavior of pyridazine is dictated by the two adjacent nitrogen atoms in the six-membered ring. These heteroatoms exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, severely depleting the π -electron density of the carbon atoms.

The Causality Principle: Because the ring is highly electron-deficient, classical Electrophilic Aromatic Substitution (EAS) is practically non-existent unless the ring is heavily activated by strong electron-donating groups. Conversely, the electron deficiency primes the scaffold for Nucleophilic Aromatic Substitution (SNAr) and radical-mediated alkylations (Minisci reactions) . The 3- and 6-positions are the most electrophilic nodes, making halopyridazines the ultimate starting materials for divergent synthesis.

Reactivity Center Pyridazine Core (Electron-Deficient) SNAr SNAr (Pos 3 & 6) Highly Favored Center->SNAr Nucleophiles EAS EAS (Pos 4 & 5) Requires Activation Center->EAS Electrophiles Minisci Minisci Reaction Radical Alkylation Center->Minisci C-Radicals Cross Cross-Coupling Pd-Catalyzed Center->Cross Boronic Acids/Amines

Fig 1: Core reactivity pathways of the electron-deficient pyridazine ring.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most reliable method for functionalizing the pyridazine core. While traditionally understood to proceed via a stepwise Meisenheimer complex, recent computational and experimental data suggest that many of these substitutions on highly deficient heterocycles can proceed via a concerted (cSNAr) mechanism, bypassing the stable intermediate depending on the nucleophile and leaving group 2.

Quantitative Reactivity Profile

When utilizing 3,6-dichloropyridazine, the first displacement is rapid. However, the introduction of an electron-donating nucleophile (e.g., an amine or alkoxide) immediately deactivates the ring, making the second displacement significantly slower. This allows for exquisite regiocontrol and the synthesis of unsymmetrical 3,6-disubstituted pyridazines.

Table 1: Representative SNAr Reactivity of 3,6-Dichloropyridazine

NucleophileReagents & SolventsTemperature & TimeMajor ProductTypical Yield (%)
Morpholine (2° Amine)Morpholine (2.0 eq), EtOH80 °C, 2 h3-chloro-6-morpholinopyridazine85 - 92
Sodium MethoxideNaOMe (1.1 eq), MeOH65 °C, 1 h3-chloro-6-methoxypyridazine88 - 95
Hydrazine HydrateN2H4·H2O (3.0 eq), EtOH80 °C, 4 h3-chloro-6-hydrazinylpyridazine75 - 80
Protocol 1: Regioselective Mono-SNAr of 3,6-Dichloropyridazine

This protocol is designed as a self-validating system to ensure mono-substitution without over-reaction.

  • Reaction Assembly: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous ethanol (0.2 M). Add the amine nucleophile (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0 °C to control the initial exotherm.

  • Thermal Activation: Gradually warm the mixture to 80 °C and stir for 2 hours.

  • Self-Validation Checkpoint 1 (Monitoring): Perform TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.6 ) should be consumed, replaced by a single major spot ( Rf​≈0.3 ) under UV 254 nm. If a highly polar baseline spot appears, di-substitution is occurring; immediately cool the reaction.

  • Quenching & Extraction: Concentrate the solvent in vacuo, partition between EtOAc and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Self-Validation Checkpoint 2 (Characterization): Analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the mono-substituted chlorine isotope pattern (3:1 ratio) confirms success. 1 H NMR must show two distinct doublets (typically around 7.0 and 7.4 ppm) for the asymmetric pyridazine protons, rather than a singlet.

Transition-Metal Catalyzed Cross-Coupling

Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) are indispensable for appending aryl and heteroaryl architectures to the pyridazine core 3.

The Causality Principle: The adjacent nitrogen atoms of pyridazine are excellent bidentate ligands. During cross-coupling, they can coordinate to the palladium center, leading to catalyst poisoning or the formation of stable, off-cycle resting states. To counteract this, one must utilize strongly coordinating, bulky ligands (such as dppf or XPhos) that outcompete the pyridazine nitrogens for the metal center.

Table 2: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Thienylpyridazines 3

Boronic Acid PartnerCatalyst SystemBase & SolventTemperatureYield (%)
Phenylboronic acidPd(PPh3)4 (5 mol%)2M Na2CO3, DME/EtOH80 °C72
4-Methoxyphenylboronic acidPd(PPh3)4 (5 mol%)2M Na2CO3, DME/EtOH80 °C68
4-Fluorophenylboronic acidPd(PPh3)4 (5 mol%)2M Na2CO3, DME/EtOH80 °C75

N-Oxidation: A Strategic Reactivity Switch

When standard functionalization fails, converting the pyridazine to a pyridazine N-oxide serves as a powerful reactivity switch. Oxidation at the nitrogen atom pushes electron density back into the ring via resonance, activating the 4- and 5-positions for electrophilic attack, while simultaneously increasing the leaving group ability of halogens at the 3- and 6-positions.

Furthermore, pyridazine N-oxides have emerged as highly valuable photoactivatable surrogates. Under UV irradiation (e.g., 350 nm), they can release atomic oxygen [O(3P)] , facilitating complex arene C–H oxidations, or undergo photochemical ring-opening to generate complex heterocycles 4.

NOxide Pyr Pyridazine Ox mCPBA Oxidation Pyr->Ox NOx Pyridazine N-Oxide Ox->NOx Photo Photochemical O-Transfer NOx->Photo UV (350nm) SNAr Enhanced SNAr NOx->SNAr Nucleophiles

Fig 2: N-oxidation as a strategic reactivity switch for divergent pyridazine functionalization.

Protocol 2: Synthesis and Validation of Pyridazine N-Oxide
  • Oxidation: Dissolve the substituted pyridazine (1.0 eq) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 1 (Quenching): The reaction must be quenched with saturated aqueous Na2S2O3. Perform a starch-iodide test on the aqueous layer to validate the complete destruction of excess peroxides before proceeding to extraction.

  • Purification: Extract with DCM, wash with 1M NaOH to remove m-chlorobenzoic acid.

  • Self-Validation Checkpoint 2 (NMR Shift): N-oxidation drastically alters the electronic environment. In the 1 H NMR spectrum, the proton adjacent to the N-oxide will experience a significant downfield shift ( Δδ≈0.3−0.5 ppm) compared to the parent pyridazine, confirming successful and regioselective oxidation.

References

  • Source: ACS Publications (Organic Letters)
  • Source: Ingenta Connect (Mini-Reviews in Organic Chemistry)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Dimethoxy-Pyridazine Derivatives: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including π-deficiency and the capacity of its nitrogen atoms for hydrogen bonding and chelation, make it an attractive framework for designing novel therapeutic agents.[3] Pyridazine and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antidiabetic properties.[4][5][6][7] This guide focuses specifically on dimethoxy-pyridazine derivatives, exploring their significant biological activities, mechanisms of action, and the experimental methodologies required for their evaluation. As drug resistance continues to pose a significant clinical challenge, the exploration of novel chemical entities like dimethoxy-pyridazines is paramount for the development of next-generation therapeutics.[8]

Part 1: Anticancer Activity - Targeting Key Signaling Pathways

Dimethoxy-pyridazine derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines.[9][10] A primary mechanism underlying this activity is the inhibition of key protein kinases involved in tumor growth and angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A critical target in modern cancer therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[9] Inhibition of the VEGFR-2 signaling pathway is a validated strategy to suppress tumor growth.[9] Certain dimethoxy-pyridazine derivatives have been identified as potent inhibitors of VEGFR-2.[3][9] By blocking the ATP-binding site of the kinase, these compounds prevent its autophosphorylation and the subsequent downstream signaling cascade, leading to an anti-angiogenic effect.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Inhibitor Dimethoxy-pyridazine Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel pyridazine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 5b HCT-116 (Colon)< ImatinibImatinib34.30[9]
Compound 4a HCT-116 (Colon)11.90Imatinib34.30[10]
Compound 4a MCF-7 (Breast)11.10Imatinib> 50[10]
Compound 10l A549/ATCC (NSCLC)1.66 - 100 (GI50)--[3]
Compound 17a Melanoma, NSCLC, etc.GI% 62-100--[3]

GI50: Concentration causing 50% growth inhibition.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[4]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dimethoxy-pyridazine derivatives)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader (515 nm)

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at the optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib).

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity - A Scaffold for New Antibiotics

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents.[11] Pyridazine derivatives have demonstrated significant potential, exhibiting activity against a broad spectrum of bacteria and fungi.[3][12][13][14]

Spectrum of Activity

Studies have shown that dimethoxy-pyridazine derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.[3][11][12] The specific substitutions on the pyridazine ring heavily influence the potency and spectrum of activity.[15] For example, some hydrazone derivatives have shown particularly high biological activity.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial potency.

Compound IDS. aureus (MRSA) MIC (µM)P. aeruginosa MIC (µM)A. baumannii MIC (µM)C. albicans MIC (µg/mL)Reference
Compound 7 3.74 - 8.923.74 - 8.923.74 - 8.92-[11]
Compound 13 3.74 - 8.923.74 - 8.923.74 - 8.92-[11]
Compound 8g ---16[3]
Compound 10h 16 (µg/mL)---[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.[15]

Objective: To determine the MIC of test compounds against selected microbial strains.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates (sterile)

  • Test compounds dissolved in DMSO

  • Spectrophotometer (600 nm)

  • Incubator

Methodology:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the 96-well plates using the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.[15]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[15]

Antimicrobial_Screening_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: General workflow for antimicrobial screening.

Part 3: Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, pyridazine derivatives exhibit a range of other important biological activities, notably anti-inflammatory properties.[16][17]

Mechanism of Action: COX Inhibition and Modulation of Inflammatory Mediators

Inflammation is a biological response implicated in numerous diseases.[18] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[17] Several pyridazine derivatives have been identified as potent inhibitors of COX-2, the inducible form of the enzyme that is upregulated during inflammation.[19] This selectivity for COX-2 over COX-1 is desirable as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.[19]

Furthermore, pyridazine scaffolds have been shown to regulate inflammatory pathways by limiting the production of key mediators like Thromboxane A2 (TxA2), reducing the release of Tumor Necrosis Factor-alpha (TNF-α), and disrupting Interleukin-6 (IL-6) signaling.[18]

Conclusion and Future Directions

Dimethoxy-pyridazine derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. Their demonstrated efficacy in oncology, infectious diseases, and inflammation underscores their potential to address significant unmet medical needs. The core structure allows for extensive chemical modification, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research should focus on optimizing lead compounds through detailed structure-activity relationship (SAR) studies, elucidating novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

  • El-Gazzar, A. R., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • El-Gazzar, A. R., et al. (2014). Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. Der Pharma Chemica. [Link]

  • Synthesis and anticancer evaluation of pyridazine derivatives. (n.d.). Chikho Repository. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org. [Link]

  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Karatas, H., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2021). Journal of Chemical and Pharmaceutical Research. [Link]

  • An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities. (2012). Ignited Minds Journals. [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). ResearchGate. [Link]

  • Le, T. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]

  • Alam, M. T., et al. (2015). Synthesis of novel fused heterocyclic pyrazolo-pyridazine derivatives as antimicrobial agents. Thai Journal of Pharmaceutical Sciences. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

  • Asif, M. (2010). General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. Drug Development and Therapeutics. [Link]

  • Yusuf, M., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry. [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. (1987). PubMed. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Pyridopyridazine derivatives as antiinflammatory agents. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Pyridazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1][2] Their wide-ranging biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties, have cemented their importance in medicinal chemistry and drug discovery.[1][2] The distinct physicochemical characteristics of the pyridazine ring, such as its dipole moment and ability to form hydrogen bonds, make it a valuable scaffold in designing molecules that can effectively interact with biological targets.[1][3] Pyridazine carboxylic acids, in particular, serve as versatile intermediates for the synthesis of more complex molecules and are themselves a subject of interest for their potential biological activities.[4][5]

This comprehensive guide delves into the primary synthetic strategies for constructing pyridazine carboxylic acids. It provides a detailed exploration of core methodologies, supported by mechanistic insights, experimental protocols, and visual representations of key reaction pathways, to empower researchers in this dynamic field.

Core Synthetic Strategies for the Pyridazine Ring

The construction of the pyridazine framework is primarily accomplished through two major strategies: cycloaddition and cyclocondensation reactions.[1][6][7] Recent advancements have also brought to the forefront the utility of other methods for the efficient production of pyridazine derivatives.[1] This section will explore these foundational approaches.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of pyridazine synthesis, offering a powerful and convergent approach to the diazine ring system.[1] These reactions involve the formation of the heterocyclic ring in a single step from acyclic precursors.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

A prominent method for synthesizing pyridazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][8][9] This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine or a 1,2,3-triazine, reacting with an electron-rich dienophile.[8][9][10][11]

A highly regioselective method has been developed for preparing pyridazine derivatives through the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.[11] This approach provides direct access to a variety of 6-aryl-pyridazin-3-amines in high yields with good functional group compatibility.[11] Key advantages of this strategy include its broad substrate scope and the use of simple, metal-free, and neutral reaction conditions.[10][11] The practicality of this cycloaddition has been demonstrated through the synthesis of a known anticonvulsant pyridazine.[11]

The iEDDA reaction has also been successfully employed for the synthesis of pyridazines on DNA, highlighting its versatility and compatibility with sensitive biological molecules.[8][9] This has significant implications for the development of DNA-encoded libraries (DELs) for drug discovery.[8][9]

Caption: Generalized iEDDA reaction for pyridazine synthesis.

Cyclocondensation Reactions

The condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine and its derivatives is a classical and widely utilized method for pyridazine synthesis.[1][6][7] This versatile approach allows for the preparation of a broad spectrum of substituted pyridazines and pyridazinones.[1][12]

A typical reaction pathway involves the reaction of a γ-keto acid with hydrazine hydrate.[1] This method is foundational and allows for significant variation in the starting materials to achieve diverse substitution patterns on the resulting pyridazine ring.

Caption: General pathway for pyridazine synthesis via cyclocondensation.

Synthesis of Pyridazine Carboxylic Acids from Pyridazine Precursors

Once the pyridazine ring is formed, various functionalization strategies can be employed to introduce a carboxylic acid group.

Oxidation of Alkyl-Substituted Pyridazines

A common and direct method for the synthesis of pyridazine carboxylic acids is the oxidation of a methyl or other alkyl group attached to the pyridazine ring.[13][14][15][16]

A synthetic process for 6-methoxypyridazine-3-carboxylic acid starts with the oxidation of 3-chloro-6-methylpyridazine.[13] The methyl group is oxidized to a carboxylic acid using an oxidant like potassium permanganate or potassium dichromate in sulfuric acid.[13] The resulting 6-chloropyridazine-3-carboxylic acid can then undergo nucleophilic substitution with sodium methoxide to yield the final product.[13]

Table 1: Comparison of Oxidizing Agents for Methylpyridazine Oxidation

Oxidizing AgentReaction ConditionsTypical YieldsNotes
Potassium Permanganate (KMnO4)Sulfuric acid, 80°C52%Strong oxidant, can lead to over-oxidation if not controlled.[13]
Potassium Dichromate (K2Cr2O7)Sulfuric acid, 50°C65%Milder than KMnO4, potentially offering better control.[13]
Nitric Acid (HNO3)High temperatureVariableUsed in industrial preparations, can also lead to decarboxylation.[17]
Silver(I) Oxide (Ag2O)Aqueous solution, elevated temperatureVariableCan lead to the formation of tars as byproducts.[18]
Experimental Protocol: Oxidation of 3-chloro-6-methylpyridazine

This protocol outlines the oxidation of a methyl group on the pyridazine ring to a carboxylic acid.[13]

Materials and Reagents:

  • 3-chloro-6-methylpyridazine

  • 50% Sulfuric acid

  • Potassium permanganate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to 60ml of 50% sulfuric acid in an ice bath.

  • While stirring, gradually add potassium permanganate (38g, 0.24 mol).

  • After the addition, heat the reaction mixture to 80°C for 2 hours.

  • Cool the reaction mixture and then dilute it with 200ml of ice water.

  • Filter the solution and extract the filtrate with ethyl acetate (4 x 100ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid.[13]

Carbonylation of Halopyridazines

Palladium-catalyzed carbonylation of chloropyridazines offers a direct route to pyridazine carboxylic acid derivatives.[4] This method involves the reaction of a 3-chloropyridazine or 3,6-dichloropyridazine with carbon monoxide and an alcohol or amine in the presence of a palladium-phosphine complex and a base.[4] This process is valuable for producing intermediates for the synthesis of pharmaceutically active substances.[4]

Carboxylation via Lithiation

Directed ortho-lithiation is a powerful tool for the functionalization of the pyridazine ring.[19] Pyridazines containing a directing metalating group (DMG) at the C-3 position can be lithiated at the C-4 position using a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[19] The resulting 4-lithiated intermediate can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

Caption: Synthesis of pyridazine-4-carboxylic acid via lithiation.

Carboxylation of Grignard Reagents

The reaction of a Grignard reagent with carbon dioxide is a classic and effective method for synthesizing carboxylic acids.[20][21][22] To apply this to pyridazine synthesis, a halopyridazine can be converted into a pyridazinyl Grignard reagent. This organometallic intermediate is then reacted with carbon dioxide, followed by an acidic workup, to yield the corresponding pyridazine carboxylic acid.[21][22]

A key consideration for this method is the potential for the Grignard reagent to react with the pyridazine ring itself, as pyridazines can be susceptible to nucleophilic attack.[23] Careful control of reaction conditions is crucial to favor carboxylation.

Experimental Protocol: General Carboxylation of a Grignard Reagent

This protocol outlines the general procedure for the synthesis of a carboxylic acid from an alkyl or aryl halide via a Grignard reagent.[21]

Materials and Reagents:

  • Alkyl or Aryl Halide (e.g., Bromopyridazine)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO2)

  • Aqueous HCl

Procedure:

  • In a flame-dried flask under an inert atmosphere, add magnesium turnings.

  • Add a solution of the alkyl or aryl halide in anhydrous ether dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with a small crystal of iodine if it is slow to start.

  • Once the Grignard reagent is formed, pour it over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Acidify the resulting magnesium carboxylate salt with aqueous HCl to liberate the carboxylic acid.

  • Extract the carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product, which can be further purified by recrystallization or chromatography.

Conclusion

The synthesis of pyridazine carboxylic acids is a rich and evolving field, offering a multitude of strategies to access these valuable compounds. From classical cyclocondensation and innovative cycloaddition reactions to construct the core heterocycle, to a variety of functionalization techniques such as oxidation, carbonylation, and metalation-carboxylation, researchers have a powerful toolkit at their disposal. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The continued development of novel and efficient synthetic methodologies will undoubtedly fuel further discoveries in medicinal chemistry and materials science, where pyridazine derivatives play an increasingly important role.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Various Authors. (n.d.). Double retro Diels-Alder reaction applied for preparation of a pyrimido[1,2-b]pyridazine. Source unavailable.
  • Li, Y., De, S., & Li, G. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7191–7195. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Li, Y., De, S., & Li, G. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7191–7195. [Link]

  • Lee, K. E., & Kim, S. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. HETEROCYCLES, 95(1), 1. [Link]

  • WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. (2001). WIPO Patentscope. [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 123-234). Thieme.
  • Malik, A., Mishra, R., Mazumder, R., & Mazumder, A. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 224-233.
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).
  • da Silva, A. C. S., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 269-278. [Link]

  • US2818378A - Oxidation of methyl-pyridines. (n.d.).
  • Glatthor, R., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-340. [Link]

  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3467. [Link]

  • Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926.
  • Doucet, H., & Oum-El-Kheir, A. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Zaragoza, F. (2022, December 25). Preparation of Pyridines, Part 1: By Cyclocondensation [Video]. YouTube. [Link]

  • Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]

  • Wuitschik, G., et al. (2025). Access to Phenolic Pyrido[3,4-d]pyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. Organic Process Research & Development. [Link]

  • Gurczynski, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Source unavailable.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023). Source unavailable.
  • Pyridazine. (n.d.). Source unavailable.
  • Brown, D. G., & Boström, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(16), 1489–1504. [Link]

  • Świderski, G., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5208. [Link]

  • Maddaluno, J., & Leroux, F. (2001). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved from [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(13), 2079–2086. [Link]

  • Tour, J. M., & Lamba, J. J. S. (1994). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 116(25), 11723–11736. [Link]

  • Sciforum. (2022). Oxydation of heterocycle, an advance for efficient synthesis of active molecules. Retrieved from [Link]

  • Sourav Sir's Classes. (2023, March 28). SYNTHESIS OF CARBOXYLIC ACIDS VIA GRIGNARD & NITRILE [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structural elucidation of 3,6-dimethoxy-4-pyridazinecarboxylic acid ethyl ester, a substituted pyridazine of interest in medicinal chemistry and materials science. This document outlines a systematic approach employing a suite of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods. Beyond a mere procedural description, this guide delves into the scientific rationale behind the selection of each technique and the detailed interpretation of the resulting data, offering field-proven insights for researchers engaged in the characterization of novel heterocyclic compounds.

Introduction: The Pyridazine Scaffold and the Importance of Unambiguous Characterization

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 3,6-dimethoxy-4-pyridazinecarboxylic acid ethyl ester suggests its potential as a versatile synthetic intermediate. Accurate and unambiguous structural determination is a cornerstone of chemical research and drug development, ensuring the integrity of subsequent biological and material science investigations. This guide will, therefore, present a logical workflow for the complete structural confirmation of this target molecule.

A plausible synthetic route to the title compound involves the nucleophilic substitution of a precursor, 3,6-dichloro-4-pyridazinecarboxylic acid ethyl ester, with sodium methoxide. This synthetic context is crucial as it informs our expectations for the final structure and potential byproducts.

Experimental & Spectroscopic Workflow

The structural elucidation of a novel compound is a puzzle solved by the convergence of evidence from multiple analytical techniques. The following sections detail the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy in the characterization of 3,6-dimethoxy-4-pyridazinecarboxylic acid ethyl ester.

Experimental Workflow Diagram

elucidation_workflow Figure 1: General Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Sample Submission ir Infrared (IR) Spectroscopy purification->ir Sample Submission nmr Nuclear Magnetic Resonance (NMR) purification->nmr Sample Submission data_integration Integration of All Spectroscopic Data ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation nmr_correlations Figure 2: Key HMBC Correlations for Structural Confirmation cluster_structure Molecular Structure structure H5 H-5 C3 C-3 H5->C3 HMBC C4 C-4 H5->C4 HMBC OCH3_3 3-OCH3 OCH3_3->C3 HMBC OCH3_3->C4 HMBC OCH3_6 6-OCH3 C5 C-5 OCH3_6->C5 HMBC C6 C-6 OCH3_6->C6 HMBC OCH2 -OCH2- OCH2->C4 HMBC CO C=O OCH2->CO HMBC CH3_ethyl -CH3 (ethyl)

Pyridazine Compounds in Drug Development: A Comprehensive Guide to Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridazine (1,2-diazine) is a six-membered heterocyclic aromatic compound characterized by two adjacent nitrogen atoms within its ring structure[1]. This unique structural motif makes it a highly privileged scaffold in medicinal chemistry, serving as the core for numerous therapeutics, including novel tetrazolo-pyridazine-based MACC1 transcriptional inhibitors used in anti-metastatic cancer research[2]. However, the presence of nitrogen lone pairs and the compound's inherent polarity dictate rigorous safety and handling protocols. This guide synthesizes field-proven insights to establish a self-validating framework for the safe handling, storage, and biological evaluation of pyridazine derivatives.

Physicochemical Properties & Causality of Hazards

Understanding the physical properties of pyridazine is critical because these characteristics directly dictate the required handling procedures. While the planar ring system is aromatic and stable under standard conditions, the adjacent nitrogen atoms create a strong dipole moment that influences its reactivity and biological permeability[1].

Table 1: Key Physicochemical Properties of Pyridazine
PropertyQuantitative ValueCausality & Handling Implication
Molecular Weight 80.09 g/mol [3]Low molecular weight contributes to volatility; handling must occur in a certified fume hood.
Boiling Point 208–210°C[1]High boiling point, but vapors can accumulate in unventilated spaces; requires active exhaust.
Melting Point -8°C[1]Liquid at room temperature; spill containment requires inert absorbents rather than sweeping.
Density ~1.03 g/cm³[1]Slightly denser than water; phase separation considerations are vital during chemical extraction.
Solubility Miscible in organics, moderate in water[1]Readily crosses biological membranes; strict PPE is required to prevent rapid dermal absorption.

Causality Insight: Because pyridazine is highly miscible in organic solvents and moderately soluble in water, it poses a significant risk of rapid dermal absorption[1]. Furthermore, the adjacent nitrogen atoms readily engage in hydrogen bonding. This makes certain anhydrous derivatives (e.g., triflates) highly hygroscopic, requiring storage in desiccators to prevent hydration and subsequent degradation[4].

Toxicity Profile and Hazard Identification

Pyridazine and its functionalized derivatives (e.g., 3-Ethynylimidazo[1,2-b]pyridazine) are generally classified under the Globally Harmonized System (GHS) with the following hazards[3][5]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanism of Toxicity: The electrophilic nature of certain substituted pyridazines can lead to covalent binding with off-target nucleophiles in biological tissues, causing localized irritation. Inhalation of aerosols or dust directly irritates the respiratory mucosa, necessitating stringent engineering controls[5][6].

Standard Operating Procedures (SOPs) for Safe Handling & Storage

To ensure personnel safety and chemical integrity, laboratories must implement redundant protective measures.

Storage Protocols
  • Conditions: Store in a cool, dry, and well-ventilated area[7]. For sensitive or highly functionalized derivatives, storage at 2-8°C under an inert atmosphere (Argon or Nitrogen) is mandatory. Causality: This prevents oxidative degradation of the electron-deficient ring and moisture absorption by hygroscopic substituents[4][8].

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can trigger dangerous exothermic reactions[9].

Table 2: Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationJustification
Eye Protection Chemical Safety Goggles (EN166/NIOSH)[7]Prevents severe eye irritation (H319) from splashes or aerosols.
Hand Protection Nitrile or Neoprene Gloves[7]Prevents dermal absorption (H315); inspect for micro-tears before use.
Body Protection Chemical-resistant Lab Coat[7]Provides a barrier against spills of highly miscible organic solutions.
Respiratory Certified Chemical Fume Hood[7]Mitigates inhalation of volatile vapors and respiratory irritation (H335).

Experimental Workflow: Safe Preparation and Biological Evaluation

When evaluating pyridazine-based compounds—such as Compound 22, a tetrazolo-pyridazine-based MACC1 transcriptional inhibitor[2]—researchers must employ a self-validating experimental workflow.

Step-by-Step Methodology: In Vitro Dosing of Pyridazine Inhibitors

Self-Validating System: By integrating a pre-assay Quality Control (QC) step and a strict vehicle control, this workflow automatically invalidates the assay if the compound has degraded or if the solvent induces baseline toxicity, ensuring absolute trustworthiness of the generated data.

  • Quality Control (QC) Validation: Before opening the storage vial, equilibrate it to room temperature in a desiccator to prevent condensation. Dissolve a 1 mg aliquot in a deuterated solvent and verify structural integrity via 1 H-NMR and LC-MS. Causality: Confirms the absence of hydrolysis or oxidation products before biological testing.

  • Stock Solution Preparation: Inside a certified fume hood, dissolve the validated pyridazine compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution[2].

  • Serial Dilution & Vehicle Control: Dilute the stock solution using the appropriate cell culture medium. Ensure the final DMSO concentration is strictly adjusted across all treatment setups (never exceeding 0.1% v/v) to serve as a negative vehicle control[2].

  • Cell Dosing: Seed target cells (e.g., HCT116 cells) at the required density (e.g., 3×107 cells). Apply the diluted pyridazine compound (e.g., 10 µM concentration) to the cells and incubate for the designated time (e.g., 1 to 24 hours)[2].

  • Decontamination & Disposal: After the assay, treat all liquid waste containing pyridazine derivatives with a suitable decontamination solution. Dispose of waste material in accordance with local regulations, preventing the chemical from entering drains or waterways[7].

Spill Management and Emergency Response

In the event of a spill, immediately evacuate the area and ensure maximum ventilation[7].

  • Liquid Spills: Absorb with an inert material (e.g., vermiculite or sand). Do NOT use combustible absorbents[7].

  • Solid Spills: Carefully sweep up the material using anti-static tools to avoid creating dust clouds, which exacerbate inhalation risks[6][7].

  • First Aid: For skin contact, flush immediately with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. For eye contact, rinse cautiously with water, removing contact lenses if present[3].

Visualizing the Workflow

PyridazineWorkflow N1 Receipt & Storage (Inert Atm, 2-8°C) N2 Quality Control (LC-MS, 1H-NMR) N1->N2 Validate Integrity N3 Fume Hood Handling (PPE: Nitrile, Goggles) N2->N3 Pass QC N4 Assay Preparation (DMSO Stock Formulation) N3->N4 Dilute N5 Bioassay Execution (e.g., MACC1 Inhibition) N4->N5 Dose Cells N6 Waste Disposal (Incineration/Hazmat) N5->N6 Decontaminate

Caption: Workflow for the safe handling, validation, and biological evaluation of pyridazine compounds.

References

  • [8] Title: Safety Data Sheet - Angene Chemical | Source: angenechemical.com | URL: 8

  • [5] Title: 3-Ethynylimidazo[1,2-b]pyridazine - AK Scientific, Inc. | Source: aksci.com | URL: 5

  • [9] Title: Pyridazine - SAFETY DATA SHEET | Source: thermofisher.com | URL: 9

  • [1] Title: Pyridazine Structure, Properties, and Industrial Uses | Source: rlavie.com | URL: 1

  • [7] Title: Personal protective equipment for handling Pyrimido[5,4-c]pyridazine - Benchchem | Source: benchchem.com | URL: 7

  • [3] Title: Pyridazine | C4H4N2 | CID 9259 - PubChem - NIH | Source: nih.gov | URL: 3

  • [6] Title: Pyridazine SDS, 289-80-5 Safety Data Sheets - ECHEMI | Source: echemi.com | URL: 6

  • [4] Title: (PDF) The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology | Source: researchgate.net | URL: 4

  • [2] Title: Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism | Source: fortunejournals.com | URL: 2

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridazine Amides from Pyridazine Esters

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyridazine moiety is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to small molecules that can enhance their pharmacological profiles.[1][2][3][4] Pyridazine-containing compounds have demonstrated a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial effects.[3][4][5] Within this class of compounds, pyridazine carboxamides are of particular interest due to their ability to form key hydrogen bonding interactions with biological targets.[1] This guide provides detailed experimental protocols and the underlying scientific rationale for the synthesis of pyridazine amides directly from pyridazine esters, a crucial transformation for the late-stage functionalization of drug candidates.

I. Mechanistic Considerations: The Aminolysis of Pyridazine Esters

The conversion of an ester to an amide, known as aminolysis, is a nucleophilic acyl substitution reaction.[6] While seemingly straightforward, the direct aminolysis of unactivated esters can be a sluggish process due to the relatively poor leaving group ability of the alkoxide.[6] However, the electronic properties of the pyridazine ring can influence the reactivity of the ester functionality. The electron-withdrawing nature of the diazine system can render the ester carbonyl more electrophilic and susceptible to nucleophilic attack by an amine.

The reaction proceeds through a tetrahedral intermediate, and the rate-limiting step is often the departure of the leaving group. To facilitate this transformation, various catalytic methods have been developed, including the use of Lewis acids, organocatalysts, and enzymes.[3][7]

Catalytic Approaches for Enhanced Reactivity

Several catalytic systems have been shown to be effective for the aminolysis of heteroaromatic esters:

Catalytic SystemDescriptionKey Advantages
Lewis Acids (e.g., FeCl₃) A Lewis acid can coordinate to the carbonyl oxygen of the ester, further increasing its electrophilicity and activating it towards nucleophilic attack. For heteroaromatic esters like those of pyridine, the proximity of the ring nitrogen can also play a role in coordinating the Lewis acid, leading to a stabilized intermediate that is more prone to amidation.[7]Cost-effective, readily available catalysts, and can often be performed under solvent-free conditions.[7]
Organocatalysts (e.g., 6-Halo-2-pyridones) These catalysts can act as bifunctional Brønsted acid/base catalysts, activating both the ester and the amine through hydrogen bonding interactions.[3][8]Mild reaction conditions, metal-free, and the catalyst can often be recovered and reused.[3]
Enzymes (e.g., Lipases) Biocatalysts like lipases can offer high chemo- and regioselectivity under mild, aqueous conditions.[1][9][10] This approach aligns with the principles of green chemistry.Environmentally friendly, high selectivity, and can be performed in aqueous media.[1][9][10]

II. Experimental Protocols

This section provides two detailed protocols for the synthesis of pyridazine amides from pyridazine esters: a green, enzyme-catalyzed method and a proposed Lewis acid-catalyzed method.

Protocol 1: Enzymatic Synthesis of Pyridazine Amides in a Continuous-Flow System

This protocol is adapted from a highly efficient and green method developed for the synthesis of pyrazinamide derivatives and is expected to be readily applicable to pyridazine esters.[10][11]

Workflow for Enzymatic Amide Synthesis

cluster_prep Reagent Preparation cluster_reaction Continuous-Flow Reaction cluster_workup Work-up and Purification A Dissolve Pyridazine Ester in tert-Amyl Alcohol C Pump Reagent Solutions into Packed-Bed Reactor with Immobilized Lipase A->C B Dissolve Amine in tert-Amyl Alcohol B->C D Incubate at 45 °C (Residence Time: ~20 min) C->D E Collect Reaction Mixture D->E F Evaporate Solvent E->F G Purify by Column Chromatography F->G

Caption: Workflow for the enzymatic synthesis of pyridazine amides.

Materials:

  • Pyridazine ester (e.g., methyl pyridazine-3-carboxylate) (1.0 eq)

  • Amine (e.g., benzylamine) (3.0 eq)

  • Immobilized Lipase (e.g., Lipozyme® TL IM)

  • tert-Amyl alcohol (solvent)

  • Continuous-flow reactor system with a packed-bed column for the immobilized enzyme

  • Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography supplies)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the pyridazine ester in tert-amyl alcohol (e.g., 0.5 M).

    • Prepare a separate solution of the amine in tert-amyl alcohol (e.g., 1.5 M).

  • Reaction Setup:

    • Pack a column for the continuous-flow reactor with the immobilized lipase.

    • Set the reactor temperature to 45 °C.

  • Reaction Execution:

    • Pump the two reagent solutions through the packed-bed reactor at a flow rate calculated to achieve a residence time of approximately 20 minutes.

  • Work-up and Purification:

    • Collect the reaction mixture as it elutes from the reactor.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain the desired pyridazine amide.

Rationale for Experimental Choices:

  • Continuous-Flow System: This setup allows for excellent control over reaction parameters such as temperature and residence time, leading to high efficiency and scalability.[10][11]

  • Immobilized Lipase: Immobilization of the enzyme facilitates its separation from the reaction mixture and allows for its reuse, making the process more cost-effective and sustainable.

  • tert-Amyl Alcohol: This solvent was found to be optimal for this enzymatic reaction, providing good solubility for the reagents and high product yields.[10][11]

  • Excess Amine: Using an excess of the amine helps to drive the reaction equilibrium towards the formation of the amide product.[10]

Protocol 2: Proposed Lewis Acid-Catalyzed Synthesis of Pyridazine Amides

This proposed protocol is based on the successful application of FeCl₃ as a Lewis acid catalyst for the direct amidation of esters, including 2-pyridinecarboxylates.[7]

Proposed Mechanism for Lewis Acid-Catalyzed Aminolysis

cluster_activation Ester Activation cluster_attack Nucleophilic Attack cluster_elimination Leaving Group Elimination Ester Pyridazine Ester ActivatedComplex Activated Ester-FeCl₃ Complex Ester->ActivatedComplex LewisAcid FeCl₃ LewisAcid->ActivatedComplex TetrahedralIntermediate Tetrahedral Intermediate ActivatedComplex->TetrahedralIntermediate Amine Amine Amine->TetrahedralIntermediate Amide Pyridazine Amide TetrahedralIntermediate->Amide AlkoxideComplex Alkoxide-FeCl₃ Complex TetrahedralIntermediate->AlkoxideComplex

Caption: Proposed mechanism for Lewis acid-catalyzed aminolysis.

Materials:

  • Pyridazine ester (e.g., ethyl pyridazine-4-carboxylate) (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Iron(III) chloride (FeCl₃) (10 mol%)

  • Solvent (e.g., toluene or solvent-free)

  • Standard laboratory glassware for inert atmosphere reactions (if necessary) and purification

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add the pyridazine ester and the amine.

    • If using a solvent, add toluene. For a solvent-free reaction, proceed to the next step.

    • Add iron(III) chloride to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired pyridazine amide.

Rationale for Experimental Choices:

  • Iron(III) Chloride: A cost-effective and readily available Lewis acid that has been shown to be effective in catalyzing the amidation of esters.[7]

  • Solvent-Free or Toluene: Running the reaction neat can be more environmentally friendly and may accelerate the reaction rate. Toluene is a common solvent for such reactions due to its relatively high boiling point.

  • Elevated Temperature: Heating is often necessary to overcome the activation energy barrier for the aminolysis of less reactive esters.[7]

III. Concluding Remarks

The synthesis of pyridazine amides from their corresponding esters is a valuable transformation in the development of novel therapeutics. The choice of experimental protocol will depend on factors such as the scale of the reaction, the availability of specialized equipment (e.g., a continuous-flow reactor), and the desired environmental impact. The enzyme-catalyzed method offers a green and highly efficient route, while the proposed Lewis acid-catalyzed method provides a more traditional and potentially more broadly applicable alternative. Both approaches are grounded in established chemical principles and offer researchers reliable starting points for the synthesis of these important heterocyclic compounds.

IV. References

  • Zukic, E., Mokos, D., Weber, M., Stix, N., Ditrich, K., Ferrario, V., Müller, H., Willrodt, C., Gruber, K., Daniel, B., & Kroutil, W. (2024). Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. ACS Catalysis, 14, 8913–8921. [Link]

  • Bolla, M. L., & Roper, T. D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1899-1954.

  • Moshapo, P. T., Mkhonazi, B. D., Shandu, M., Tshinavhe, R., & Simelane, S. B. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]

  • Zhang, A.-Y., Huang, Z.-H., Du, L.-H., Lin, H., Xie, H.-J., Yan, B.-L., Xue, M. M., Wang, L., Shao, W.-X., Fu, G.-N., & Luo, X.-P. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(52), 38247-38254. [Link]

  • Fathalla, O. A., & A. A. (2013). Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. Medicinal Chemistry Research, 22(12), 5824-5834.

  • A review on pyridazine, a magically active moiety among the heterocyclic compounds for drug designing. (2022). GSC Biological and Pharmaceutical Sciences, 20(2), 213-225.

  • Spiess, E., & Simaan, J. (1998). What Is the Mechanism of Catalysis of Ester Aminolysis by Weak Amine Bases? Comparison of Experimental Studies and Theoretical Investigation of the Aminolysis of Substituted Phenyl Esters of Quinoline-6- and -8-Carboxylic Acids. Journal of the American Chemical Society, 120(46), 12153-12163.

  • Kempe, K., & Schafer, C. (2019). Synthesis of Anilides by Aminolysis of Unactivated Esters using MnCl2 in Combination with strong Bases as Catalyst. ChemistryOpen, 8(6), 754-758.

  • Volonterio, A., & Bravo, F. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8049-8059.

  • Morimoto, H., Fujiwara, R., Shimizu, Y., Morisaki, K., & Ohshima, T. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. Organic & Biomolecular Chemistry, 19(28), 6245-6250. [Link]

  • Kim, J. Y., & Kim, J. N. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 25(8), 1215-1217.

  • Varma, R. S., & Naicker, K. P. (1999). Synthesis of Amides from Esters And Amines Under Microwave Irradiation. Tetrahedron Letters, 40(34), 6177-6180.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Botta, M., & Fornasari, E. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. US Patent US20050027120A1.

  • Zhang, A.-Y., Huang, Z.-H., Du, L.-H., Lin, H., Xie, H.-J., Yan, B.-L., Xue, M. M., Wang, L., Shao, W.-X., Fu, G.-N., & Luo, X.-P. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(52), 38247-38254. [Link]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

Sources

Application Notes and Protocols: Pyridazine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of next-generation agrochemicals requires molecular scaffolds that balance potent biological activity with environmental safety and metabolic stability. The pyridazine core —a six-membered heterocyclic aromatic compound featuring two adjacent nitrogen atoms (1,2-diazine)—has emerged as a privileged scaffold in crop protection[1].

From a molecular design perspective, the electron-deficient nature of the pyridazine ring imparts a high dipole moment and exceptional hydrogen-bonding capacity. This allows it to function as a highly effective non-classical bioisostere for benzene, pyrimidine, and pyrazine rings, enabling researchers to fine-tune lipophilicity while maximizing binding affinity to target pest proteins[1],[2]. Over the past two decades, agrochemical research leveraging this scaffold has primarily focused on herbicides (36.9%), followed by insecticides (26.2%) and fungicides (24.6%)[2].

Mechanisms of Action in Crop Protection

The versatility of the pyridazine scaffold allows it to be functionalized to target distinct biological pathways across different pest classifications:

  • Herbicides: Pyridazine derivatives are highly effective at disrupting plant-specific pathways. For instance, Propyrisulfuron targets acetohydroxyacid synthase (AHAS), providing broad-spectrum control against both dicotyledonous and monocotyledonous weeds[2]. Other derivatives target phytoene desaturase, fatally disrupting carotenoid biosynthesis in target plants[1].

  • Fungicides: Recent innovations have yielded compounds like Pyridachlometyl , which exhibits a novel anti-tubulin mode of action[3]. This mechanism is highly effective against a broad range of fungal species within the Ascomycota and Basidiomycota phyla, making it a critical tool for anti-resistance management[3]. Additionally, synthetic chalcone-pyridazine hybrids have demonstrated potent mycelial growth inhibition against Botrytis cinerea[4].

  • Insecticides: To combat resistance to traditional neurotoxins, compounds such as Dimpropyridaz have been developed to inhibit chordotonal organ function upstream of TRPV channels, disrupting the proprioception and coordination of piercing-sucking pests[5].

MoA Core Pyridazine Scaffold Herb Herbicides (e.g., Propyrisulfuron) Core->Herb Fung Fungicides (e.g., Pyridachlometyl) Core->Fung Insec Insecticides (e.g., Dimpropyridaz) Core->Insec T_Herb AHAS Inhibition & Phytoene Desaturase Herb->T_Herb disrupts T_Fung Anti-Tubulin Assembly Fung->T_Fung inhibits T_Insec Chordotonal Organ (TRPV upstream) Insec->T_Insec modulates

Fig 1. Primary mechanisms of action for pyridazine-derived agrochemicals.

Quantitative Efficacy Data

The following table summarizes the quantitative efficacy and target mechanisms of leading pyridazine-based agrochemicals:

CompoundAgrochemical ClassTarget MechanismKey Efficacy MetricSource
Propyrisulfuron HerbicideAHAS InhibitionBroad-spectrum weed control[2]
Pyridachlometyl FungicideAnti-tubulin assemblyBroad-spectrum (Ascomycota/Basidiomycota)[3]
Dimpropyridaz InsecticideChordotonal organ (TRPV)High efficacy against resistant pests[5]
Compound B4 FungicideMycelial growth inhibitionEC50 = 8.91 μg/mL against Botrytis cinerea[4]

Synthetic Workflows and Protocols

The synthesis of the pyridazine core is traditionally achieved through cycloaddition or condensation reactions. Below are two field-proven protocols designed for high yield, regioselectivity, and scalability in agrochemical discovery.

Workflow Pre Precursor Selection (1,4-Dicarbonyls or 1,2,3-Triazines) React Reaction Setup (Microwave or Metal-Free) Pre->React Cyclo Cyclization / Aza-Diels-Alder React->Cyclo Purif Purification (Recrystallization) Cyclo->Purif Valid Characterization & Bioassay Purif->Valid

Fig 2. Standardized synthetic workflow for novel pyridazine derivatives.
Protocol A: Microwave-Assisted Cyclocondensation

Objective: Rapid, solvent-free synthesis of the 1,2-diazine core from 1,4-dicarbonyl precursors[6]. Causality & Design: Traditional reflux methods require 4-6 hours of continuous heating[6]. Microwave-assisted organic synthesis (MAOS) provides uniform volumetric heating, overcoming the activation energy barrier of the cyclization step in under 30 minutes. This drastically reduces the thermal degradation of sensitive functional groups intended for target-protein binding.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine 1.0 mmol of the selected 1,4-dicarbonyl compound with 1.1 mmol of hydrazine hydrate[6].

    • Causality: A slight stoichiometric excess of hydrazine ensures the complete consumption of the dicarbonyl precursor, preventing difficult downstream chromatographic separations.

  • Catalysis: Add 0.1 mmol of p-toluenesulfonic acid (pTSA)[6].

    • Causality: pTSA acts as a Brønsted acid to protonate the carbonyl oxygen. This increases its electrophilicity, facilitating the initial nucleophilic attack by the hydrazine nitrogen.

  • Irradiation: Seal the vessel and irradiate in the microwave reactor at 120 °C for 15 to 30 minutes[6].

  • Self-Validation (Reaction Monitoring): Monitor the reaction progress via Thin-Layer Chromatography (TLC)[6].

    • Causality: The complete disappearance of the dicarbonyl spot confirms successful cyclization. If unreacted precursor remains, irradiate for an additional 5 minutes.

  • Workup & Purification: Cool the mixture to room temperature, dissolve in dichloromethane (DCM), and wash with deionized water[6].

    • Causality: Water washing selectively partitions the unreacted hydrazine and acid catalyst into the aqueous layer, leaving the hydrophobic pyridazine derivative in the organic phase. Dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator[6].

Protocol B: Metal-Free Inverse Electron-Demand Aza-Diels-Alder Synthesis

Objective: Highly regioselective synthesis of 6-aryl-pyridazin-3-amines[7]. Causality & Design: This protocol utilizes an inverse electron-demand mechanism where electron-deficient 1,2,3-triazines act as dienes and electron-rich 1-propynylamines act as dienophiles[7]. Operating under neutral, metal-free conditions prevents the degradation of the triazine ring and eliminates toxic heavy-metal residues—a critical quality attribute for environmental safety in agrochemical development[7].

Step-by-Step Methodology:

  • Substrate Mixing: Dissolve the 1,2,3-triazine derivative and 1-propynylamine in a suitable organic solvent under strictly neutral conditions[7].

  • Cycloaddition: Heat the mixture to the optimized reaction temperature.

    • Causality: Thermal energy drives the extrusion of nitrogen gas (N₂) following the initial C5/N2 cycloaddition. This irreversible gas evolution thermodynamically drives the reaction to absolute completion[7].

  • Self-Validation (Regioselectivity Check): Analyze the crude mixture via ¹H-NMR.

    • Causality: The steric and electronic effects of the substrates dictate a highly specific C5/N2 alignment[7]. NMR confirms the absence of unwanted regioisomers before proceeding to scale-up or biological assays.

  • Purification: Isolate the final 6-aryl-pyridazin-3-amine product via standard column chromatography.

Sources

analytical methods for quantification of pyridazine esters

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Quantitative Analysis of Pyridazine Esters

Authored by: A Senior Application Scientist

Introduction

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in the design of novel therapeutics and functional materials.[1] Pyridazine esters, specifically, are a critical subclass, often serving as key intermediates in synthesis or as the final active pharmaceutical ingredients (APIs).[2]

Accurate and precise quantification of these esters is paramount throughout the drug development lifecycle. From ensuring the purity of a drug substance and monitoring stability to performing pharmacokinetic studies in complex biological matrices, robust analytical methods are essential for guaranteeing safety, efficacy, and quality.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of pyridazine esters. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple listing of steps to explain the causality behind experimental choices. We will explore the three most powerful and widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section is grounded in established scientific principles and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[3][4]

Strategic Selection of an Analytical Method

The choice of an analytical technique is not arbitrary; it is dictated by the specific requirements of the analysis. Key decision factors include the nature of the sample matrix, the required sensitivity, the need for structural confirmation, and the overall objective of the measurement (e.g., routine quality control vs. trace-level impurity analysis). The following decision tree provides a logical framework for selecting the most appropriate method for your application.

MethodSelection start Start: Define Analytical Goal for Pyridazine Ester matrix_q What is the sample matrix? start->matrix_q sensitivity_q High sensitivity (ng/mL or lower) required? matrix_q->sensitivity_q Simple (e.g., Drug Substance) lcms LC-MS/MS (Trace analysis, Bioanalysis, Impurity ID) matrix_q->lcms Complex (e.g., Plasma, Tissue) volatility_q Is the analyte volatile & thermally stable? sensitivity_q->volatility_q No sensitivity_q->lcms Yes hplc HPLC-UV (Routine QC, Assay, Purity) volatility_q->hplc No gcms GC-MS (Volatile analytes, Residual solvents) volatility_q->gcms Yes

Caption: Decision tree for selecting the optimal analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering a robust, reliable, and cost-effective solution for quantifying pyridazine esters in relatively clean matrices, such as bulk drug substances or formulated products.

A. Scientific Principles and Method Causality

The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For pyridazine esters, which are moderately polar, Reversed-Phase HPLC is the method of choice.

  • Stationary Phase (Column): An octadecylsilane (C18) column is the standard starting point. Its nonpolar nature retains the pyridazine ester through hydrophobic interactions. The choice of a specific C18 column (e.g., end-capped, high-purity silica) is driven by the need to minimize peak tailing, a common issue with basic nitrogen-containing heterocycles due to their interaction with residual silanols on the silica backbone.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as 0.1% formic acid or phosphoric acid, is crucial. It serves to protonate the nitrogen atoms on the pyridazine ring, ensuring a single ionic species and preventing interactions with silanols, which results in sharp, symmetrical peaks.[5]

  • UV Detection: The pyridazine ring contains a chromophore that absorbs UV light. The detection wavelength is set at an absorption maximum (λmax), often around 250-280 nm, to maximize sensitivity.[6] A photodiode array (PDA) detector is highly recommended during method development to confirm peak purity and select the optimal wavelength.

B. Detailed Protocol: Quantification of a Pyridazine Ester Drug Substance

This protocol outlines a general procedure for the assay of a pyridazine ester API.

1. Reagents and Materials:

  • Pyridazine Ester Reference Standard (certified purity)

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Water (e.g., Milli-Q)

  • Formic Acid (FA), ≥98% purity

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in MeCN

  • Diluent: 50:50 (v/v) MeCN/Water

2. Standard Preparation:

  • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the working standard to cover the expected concentration range (e.g., 0.01 to 0.2 mg/mL).

3. Sample Preparation:

  • Accurately weigh ~25 mg of the pyridazine ester drug substance into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Instrument Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for moderately polar compounds.
Mobile Phase Gradient or IsocraticGradient for impurity profiling; Isocratic for simple assay.
Example Gradient 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BEnsures elution of all components and column re-equilibration.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and ensures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection UV/PDA at 250 nmTypical λmax for pyridazine core; PDA confirms purity.[6]

5. Data Analysis:

  • Perform a system suitability test (SST) by injecting the working standard five times. Ensure USP plate count >2000, tailing factor <1.5, and %RSD of peak area <2.0%.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Calculate the concentration of the pyridazine ester in the sample using the linear regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as bioanalysis (pharmacokinetics) or trace-level impurity quantification, LC-MS/MS is the gold standard.[7][8]

A. Scientific Principles and Method Causality

This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is the most common interface for this application. It creates charged droplets from the LC eluent, which then desolvate to produce gas-phase ions of the analyte. Pyridazine esters, with their basic nitrogen atoms, ionize efficiently in positive ion mode to form a protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole (QqQ) mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode.

    • The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the precursor ion ([M+H]⁺).

    • The precursor ion is fragmented in the second quadrupole (Q2), the collision cell.

    • The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise from the matrix and providing exceptional sensitivity.[7]

B. Detailed Protocol: Quantification in Human Plasma

This protocol describes the analysis of a pyridazine ester in a biological matrix, requiring a robust sample cleanup step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., add cold Acetonitrile) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant inject Inject Sample supernatant->inject lc_sep UPLC Separation (Fast Gradient) inject->lc_sep esi ESI+ Ionization lc_sep->esi msms MRM Detection (Precursor -> Product) esi->msms quant Quantification (Peak Area Ratio vs. Conc.) msms->quant

Caption: Workflow for bioanalysis of pyridazine esters using LC-MS/MS.

1. Reagents and Materials:

  • All reagents from the HPLC section.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a close structural analog can be used.

  • Control Human Plasma.

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.

  • Spiking Solutions: Prepare serial dilutions of the analyte stock in 50:50 MeCN/Water to create spiking solutions for the calibration curve and quality control (QC) samples.

  • Calibration Curve & QCs: Spike control plasma with the appropriate spiking solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QCs (low, mid, high).

  • Sample Extraction: a. To 100 µL of plasma sample, standard, or QC, add 20 µL of IS working solution (e.g., 500 ng/mL). b. Add 300 µL of cold acetonitrile (containing 0.1% FA) to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Instrument Conditions:

ParameterRecommended SettingRationale
Column UPLC C18, 50 x 2.1 mm, 1.7 µmSmaller particle size for higher throughput and resolution.
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in MeCNVolatile buffers are essential for stable ESI.
Gradient Fast gradient (e.g., 2-3 minutes total)Rapid elution is key for high-throughput bioanalysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µL
Ionization Mode ESI PositivePyridazines readily form [M+H]⁺ ions.
MRM Transitions Analyte: e.g., m/z 250.1 -> 150.2IS: e.g., m/z 254.1 -> 154.2Determined by direct infusion and compound tuning.
Source Params. Optimize Capillary Voltage, Gas Flow, Temp.Instrument-specific; critical for maximizing sensitivity.

4. Data Analysis:

  • Integrate the chromatographic peaks for the analyte and IS MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against concentration, using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in unknown samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analytes that are both volatile and thermally stable. While many pyridazine esters may have boiling points too high for conventional GC, this method is perfectly suited for smaller, more volatile derivatives or for identifying related volatile impurities.

A. Scientific Principles and Method Causality
  • Separation: Analytes are vaporized in a heated inlet and separated in a column based on their boiling points and interactions with the stationary phase. A nonpolar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or DB-624) is typically used.[9]

  • Ionization & Detection: As compounds elute from the column, they enter the MS source, where they are typically fragmented by Electron Ionization (EI). EI is a high-energy process that creates a reproducible fragmentation pattern, or "fingerprint," for a given molecule. This allows for confident identification via library searching (e.g., NIST database) and quantification using a specific, abundant ion in Selected Ion Monitoring (SIM) mode.

B. Detailed Protocol: Analysis of a Volatile Pyridazine Ester

1. Reagents and Materials:

  • Pyridazine Ester Standard

  • GC-grade Dichloromethane (DCM) or other suitable solvent.

2. Standard and Sample Preparation:

  • Prepare stock and working standards in DCM at appropriate concentrations (e.g., 1-100 µg/mL).

  • Dissolve the sample in DCM to a known concentration.

3. GC-MS Instrument Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral-purpose, low-bleed column suitable for MS.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit for higher concentrations; Splitless for trace analysis.
Oven Program Start at 80°C, hold 1 min, ramp 15°C/min to 280°C, hold 5 minSeparates analytes based on boiling point.
MS Transfer Line 280 °CPrevents condensation of analytes before MS entry.
Ion Source Temp. 230 °CStandard EI source temperature.
Acquisition Mode Full Scan (for identification)SIM (for quantification)Scan m/z 50-400 for ID; monitor 2-3 characteristic ions for SIM.

4. Data Analysis:

  • Identification: Compare the acquired mass spectrum of the peak with a reference library (e.g., NIST).

  • Quantification: Create a calibration curve by plotting the peak area of the primary SIM ion against concentration. Quantify the sample using this curve.

Method Validation and Performance Comparison

All quantitative methods must be validated to ensure they are fit for purpose. Validation is performed according to ICH Q2(R2) guidelines.[10][11] The table below summarizes the key validation parameters and typical performance characteristics for each technique.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and specific MRM transition)Excellent (based on retention time and mass spectrum)
Linearity (r²) > 0.999> 0.995> 0.998
Range 1-200 µg/mL0.1-1000 ng/mL0.1-100 µg/mL
LOD ~0.1 - 0.5 µg/mL~0.05 - 0.5 ng/mL~0.01 - 0.1 µg/mL
LOQ ~0.5 - 1.0 µg/mL~0.1 - 1.0 ng/mL~0.05 - 0.5 µg/mL
Precision (%RSD) < 2%< 15% (bioanalysis)< 5%
Accuracy (% Recovery) 98-102%85-115% (bioanalysis)95-105%
Primary Application Assay, Purity, QCBioanalysis, Trace ImpuritiesVolatile Analytes/Impurities

References

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • Product Class 8: Pyridazines. Science of Synthesis.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • ANALYTICAL METHODS.
  • Spectroscopic and Calculated Ionization Constants of Some Pyrazines and Pyridazines. RSC Publishing.
  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. Available at: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]

  • A gas chromatography full scan high resolution Orbitrap mass spectrometry method for separation and characterization of 3-hydroxymethyl pyridine ester of fatty acids at low levels. Academia.edu. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

scale-up synthesis procedure for 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyridazine core is a "privileged structure" in pharmacology, and functionalized derivatives are of significant interest.[1][2] This protocol details a robust and scalable two-step synthetic route commencing from 3,6-Dichloropyridazine-4-carboxylic acid. We emphasize critical process parameters, safety considerations for handling hazardous reagents, and in-process controls to ensure a reproducible and high-yielding outcome suitable for research and development environments.

Introduction and Synthetic Strategy

The synthesis of functionalized pyridazines is a cornerstone of modern medicinal chemistry.[1][3] 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester serves as a versatile intermediate for introducing the dimethoxypyridazine scaffold into more complex molecules. This guide presents a field-proven, two-step synthesis designed for scalability and reproducibility.

The overall synthetic pathway is as follows:

  • Esterification: Conversion of the commercially available 3,6-Dichloropyridazine-4-carboxylic acid to its corresponding ethyl ester.

  • Dimethoxylation: A nucleophilic aromatic substitution (SNAr) reaction to replace the two chlorine atoms with methoxy groups.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Dimethoxylation (SNAr) A 3,6-Dichloropyridazine-4-carboxylic acid B Ethyl 3,6-dichloropyridazine-4-carboxylate A->B   Ethanol, EDC, DMAP   THF, rt, 16h C Ethyl 3,6-dichloropyridazine-4-carboxylate D 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester C->D   Sodium Methoxide   Methanol, Reflux

Caption: Overall two-step synthetic workflow.

Causality of Experimental Choices
  • Esterification First: Performing the esterification on the dichloropyridazine precursor is strategic. The electron-withdrawing nature of the ester group can further activate the pyridazine ring for the subsequent nucleophilic substitution, although the primary activation comes from the ring nitrogens.[4] The chosen esterification method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) is exceptionally mild and efficient, avoiding harsh acidic conditions that could lead to undesired side reactions.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic property makes the carbon atoms susceptible to attack by nucleophiles.[4] The two chlorine atoms are good leaving groups, making the displacement by the strongly nucleophilic methoxide ion a highly favorable and efficient transformation.[7]

Detailed Experimental Protocols

Materials and Equipment
ReagentCAS NumberPuritySupplier Example
3,6-Dichloropyridazine-4-carboxylic acid51149-08-7≥97%Oakwood Chemical
Ethanol (200 Proof, Anhydrous)64-17-5≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF, Anhydrous)109-99-9≥99.9%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1892-57-5≥98%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)1122-58-3≥99%Sigma-Aldrich
Sodium Methoxide124-41-4≥95%Sigma-Aldrich
Methanol (Anhydrous)67-56-1≥99.8%Sigma-Aldrich
Ethyl Acetate141-78-6ACS GradeFisher Scientific
Hexanes110-54-3ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (aq.)N/AN/ALab Prepared
Brine (Saturated NaCl aq.)N/AN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9≥97%Sigma-Aldrich

Equipment:

  • 5 L Jacketed Glass Reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Large separatory funnel (4 L).

  • Rotary evaporator with a suitable-sized flask (5 L).

  • Vacuum oven.

  • Standard laboratory glassware, magnetic stirrers, and heating mantles.

  • Personal Protective Equipment (PPE): Safety glasses, face shield, flame-retardant lab coat, chemically resistant gloves (e.g., nitrile).

Part A: Scale-Up Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate

This protocol is adapted from established literature procedures for a 15 g scale synthesis.[5]

  • Reactor Setup: Set up the 5 L jacketed reactor and ensure it is clean, dry, and purged with nitrogen.

  • Reagent Charging: To the reactor, add 3,6-Dichloropyridazine-4-carboxylic acid (150.0 g, 0.777 mol).

  • Solvent and Reagent Addition: Add anhydrous Tetrahydrofuran (THF, 1.5 L), followed by anhydrous Ethanol (181.5 mL, 3.11 mol, 4.0 equiv) and 4-Dimethylaminopyridine (DMAP, 9.50 g, 0.0777 mol, 0.1 equiv).

  • Initiation: Begin stirring the suspension. In a controlled manner, add EDC hydrochloride (163.9 g, 0.855 mol, 1.1 equiv) in several portions over 15-20 minutes.

    • Expert Insight: A mild exotherm is expected upon EDC addition.[5] Adding it portion-wise allows for better temperature control. If the temperature rises above 35 °C, slow the addition rate.

  • Reaction: Stir the reaction mixture at ambient temperature (20-25 °C) for 16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up - Quenching: Carefully transfer the reaction mixture to a large separatory funnel. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (1.5 L) to neutralize the mixture.

    • Caution: CO₂ evolution will occur. Add the bicarbonate solution slowly with frequent venting.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 2.5 L). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1.0 L), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography (eluent: 20% to 40% ethyl acetate in hexanes) to yield the pure product.[5] For many applications, if the purity is >95% by NMR, the crude material can be carried forward to the next step.

  • Expected Yield: 75-85%

  • Appearance: Colorless to light yellow oil.[5]

  • Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.88 (s, 1H), 4.50 (q, J = 7.0 Hz, 2H), 1.46 (t, J = 7.2 Hz, 3H).[5]

Part B: Scale-Up Synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester
  • Reactor Setup: Ensure the 5 L jacketed reactor is scrupulously dry and maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: Dissolve Ethyl 3,6-dichloropyridazine-4-carboxylate (e.g., 130 g, 0.588 mol, assuming product from Part A) in anhydrous Methanol (2.6 L) in the reactor.

  • Methoxide Addition: While stirring, carefully add solid sodium methoxide (76.2 g, 1.41 mol, 2.4 equiv) portion-wise over 30-45 minutes.

    • Critical Safety Note: Sodium methoxide is highly flammable, corrosive, and reacts violently with water.[8][9][10] Handle only in an inert, dry atmosphere. The addition is exothermic; use the reactor jacket to maintain the internal temperature below 40 °C during addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up - Cooling and Quenching: Cool the reaction mixture to 0-5 °C using the reactor jacket. Slowly and carefully add water (1.3 L) to quench the excess sodium methoxide.

    • Expert Insight: The quenching process is exothermic. Maintain vigorous stirring and slow addition to control the temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 2.0 L).

  • Washing and Drying: Combine the organic layers, wash with brine (1.0 L), dry over anhydrous MgSO₄, filter, and concentrate to dryness.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the final product as a solid.

  • Expected Yield: 80-90%

  • Appearance: White to off-white solid.

Data Summary and Characterization

CompoundStepMW ( g/mol )Mass (g)Moles (mol)Equiv.Expected Yield
3,6-Dichloropyridazine-4-carboxylic acidA192.99150.00.7771.0N/A
EDC HClA191.70163.90.8551.1N/A
Ethyl 3,6-dichloropyridazine-4-carboxylate A 221.04 - - - ~137 g (80%)
Ethyl 3,6-dichloropyridazine-4-carboxylateB221.04130.00.5881.0N/A
Sodium MethoxideB54.0276.21.412.4N/A
3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester B 212.21 - - - ~106 g (85%)

Scale-Up Considerations and Process Safety

Scaling up chemical reactions introduces challenges that are not apparent at the bench scale. Careful planning is essential for a safe and successful outcome.

Thermodynamic and Heat Management

Both the EDC coupling and, more significantly, the sodium methoxide reaction are exothermic.

  • Heat Dissipation: A jacketed reactor is mandatory for effective heat removal. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.

  • Controlled Addition: Reagents known to cause exotherms (EDC, sodium methoxide, and quenching agents) must be added at a controlled rate, with continuous monitoring of the internal temperature.

Reagent Handling and Safety
  • Sodium Methoxide (CAS 124-41-4): This is the most hazardous reagent in this synthesis.

    • Flammability: It is a flammable solid that can self-heat and may catch fire.[9][11] Keep away from all ignition sources and do not handle near open flames or sparks.[8] Use non-sparking tools.[8][9]

    • Reactivity: Reacts violently with water and moist air.[8] It is incompatible with acids, oxidizing agents, and certain metals.[9] All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (Nitrogen/Argon).

    • Health Hazards: Causes severe skin burns and serious eye damage.[8][9][10] It is toxic if it comes into contact with skin or is inhaled.[8] Wear appropriate PPE, including a face shield, protective gloves, and a lab coat.[9][11] Handle only in a well-ventilated area or chemical fume hood.[8][9]

  • Dichloropyridazine Derivatives: These compounds are classified as acute oral toxins. Avoid inhalation of dust and direct contact with skin and eyes.

SNAr Mechanism and Control

The core transformation relies on a well-understood SNAr mechanism.

// Structures start [label=< Dichloropyridazine Ester

>];

meisenheimer [label=< Meisenheimer Complex (Rate-Determining Step)

>];

product [label=< Dimethoxy Product

>];

// Invisible nodes for labels label1 [label="+ 2 CH₃O⁻", shape=plaintext, fontcolor="#EA4335"]; label2 [label="- 2 Cl⁻", shape=plaintext, fontcolor="#4285F4"];

// Edges start -> label1 [style=invis]; label1 -> meisenheimer [label="Nucleophilic\nAttack"]; meisenheimer -> label2 [style=invis]; label2 -> product [label="Elimination of\nLeaving Group"]; }

Caption: Generalized SNAr mechanism on the pyridazine core. Note: This is a conceptual diagram; image generation is not supported.

  • Control: The reaction is driven to completion by using a slight excess of the nucleophile (sodium methoxide) and by heating to reflux. The formation of the stable dimethoxy product is thermodynamically favorable. Monitoring the reaction by chromatography is the best way to determine the endpoint and avoid the formation of impurities from prolonged heating.

References

  • Gelest, Inc. (2015, June 2). SODIUM METHOXIDE, 95% - Safety Data Sheet. [Link]

  • El-Gaby, M. S. A., et al. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. [Link]

  • Durham E-Theses. Tetrafluoropyridazíne: a scaffold for the synthesis of highly functionalised heterocycles. [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Durham E-Theses. (2023, April 21). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]

  • Chemical Communications (RSC Publishing). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. [Link]

  • ACS Publications. (2015, April 27). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. [Link]

  • Google Patents.
  • IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Organic Syntheses. (1985). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • ResearchGate. (2026, February 9). Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]

  • Patsnap. (2015, March 25). Method for synthetizing 3,6-dichloropyridazine. [Link]

  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. [Link]

  • ResearchGate. Synthesis and specification of pyridazine derivatives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. [Link]

  • Oakwood Chemical. 3,6-Dichloropyridazine-4-carboxylic acid. [Link]

  • Thieme. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. [Link]

Sources

Application Note: Derivatization of 3,6-Dimethoxy-4-pyridazinecarboxylic Acid Ethyl Ester for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyridazine ring is a highly 1 in modern medicinal chemistry, characterized by a high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity[1]. These unique physicochemical properties frequently overcome the lipophilicity and hERG toxicity liabilities associated with standard phenyl or generic heteroaromatic rings, making them highly desirable for drug discovery[1].

Within this chemical space, 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester (CAS: 262353-17-3) serves as an exceptionally versatile building block. The C4 ester provides a direct synthetic vector for library generation via hydrolysis and subsequent amide coupling. Furthermore, the C3 and C6 methoxy groups can be selectively unmasked to yield pyridazinones (lactams). Pyridazinones are well-documented for their potent 2, specifically targeting cyclooxygenase-2 (COX-2), TNF-α, and IL-6 pathways[2].

Mechanistic Causality in Derivatization

As a self-validating system for library generation, every step of the derivatization workflow is designed with specific mechanistic intent:

  • Ester Hydrolysis (Saponification): The ethyl ester is sterically accessible but electronically deactivated by the electron-withdrawing nature of the diazine ring. Mild saponification using LiOH in a mixed aqueous/organic co-solvent system ensures quantitative conversion to the carboxylic acid without triggering premature nucleophilic aromatic substitution (SNAr) at the methoxy positions.

  • Amide Coupling (Library Generation): The resulting 3,6-dimethoxy-4-pyridazinecarboxylic acid is coupled with a diverse panel of primary and secondary amines. HATU is selected as the coupling reagent over standard EDC/HOBt protocols due to its superior efficiency in forming active HOAt esters with electron-deficient heteroaromatic carboxylic acids, thereby minimizing epimerization and maximizing high-throughput yields.

  • Selective Demethylation: The methoxy groups adjacent to the ring nitrogens can be selectively cleaved using BBr3. Mechanistically, the Lewis acidic boron coordinates to the methoxy oxygen, weakening the O-CH3 bond and allowing bromide to attack the methyl group. This fundamentally alters the pharmacophore, converting a hydrogen-bond acceptor into a strong hydrogen-bond donor/acceptor pair (lactam NH/C=O), which is 3[3].

Derivatization Workflow

G SM 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester Acid 3,6-Dimethoxy-4-pyridazinecarboxylic acid SM->Acid LiOH, THF/H2O (Hydrolysis) Amides Amide Library (Screening Set 1) Acid->Amides R-NH2, HATU, DIPEA (Amide Coupling) Pyridazinones Pyridazinone Library (Screening Set 2) Amides->Pyridazinones BBr3 or HCl (Demethylation)

Divergent derivatization workflow of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester.

Experimental Protocols

Protocol A: Saponification to 3,6-Dimethoxy-4-pyridazinecarboxylic acid
  • Reagent Preparation: Dissolve 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester (1.0 eq, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (50 mL). Causality Note: The mixed solvent system is critical; THF solubilizes the lipophilic ester, H2O dissolves the inorganic base, and MeOH acts as a phase-transfer bridge.

  • Hydrolysis: Add LiOH·H2O (2.5 eq, 25 mmol) portion-wise at 0 °C to prevent exothermic degradation.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor via LC-MS until the ester peak (M+H 213) completely disappears.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the aqueous residue to pH 3-4 using 1M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: High-Throughput Amide Coupling (Library Generation)
  • Activation: In a 96-well deep-well plate, dispense 3,6-dimethoxy-4-pyridazinecarboxylic acid (0.1 mmol) and HATU (0.12 mmol) per well in anhydrous DMF (1 mL).

  • Amine Addition: Add the respective amine library members (0.12 mmol) to each well, followed by N,N-Diisopropylethylamine (DIPEA, 0.3 mmol). Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the amine and drive the formation of the active ester without participating in side reactions.

  • Incubation: Seal the plate and shake at room temperature for 12 hours.

  • Purification: Purify the resulting amides directly via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol C: Selective Demethylation to Pyridazinone Derivatives
  • Reagent Addition: Dissolve the purified amide (0.05 mmol) in anhydrous DCM (1 mL) under an inert atmosphere (N2) at -78 °C.

  • Demethylation: Slowly add Boron tribromide (BBr3, 1.0 M in DCM, 3.0 eq).

  • Quenching: Allow the reaction to warm to room temperature over 2 hours. Quench carefully with MeOH at 0 °C to destroy excess BBr3, followed by the addition of water.

  • Extraction: Extract the resulting pyridazinone with EtOAc, dry over Na2SO4, and concentrate for biological assay preparation.

Quantitative Data Presentation

The following table summarizes the expected physicochemical shifts and typical yields at each stage of the derivatization workflow, which are critical parameters for downstream ADME/Tox profiling.

Compound StageDerivatization StepTypical Yield (%)Avg. LogP ShiftH-Bond DonorsH-Bond Acceptors
Starting Material None (Ethyl Ester)N/ABaseline06
Intermediate Saponification (Acid)92 – 98-0.816
Screening Set 1 Amide Coupling75 – 88+0.5 to +2.016
Screening Set 2 Demethylation (Lactam)60 – 75-0.5 to +0.526

Biological Screening Preparation

For high-throughput screening (HTS) in target-based or phenotypic assays, compounds must be formatted to ensure data integrity:

  • Stock Solutions: Dissolve all library members in 100% molecular biology grade DMSO to a final concentration of 10 mM. Ensure complete dissolution via brief sonication.

  • Quality Control: Ensure all compounds have >95% purity via LC-MS. Confirm the absence of reactive PAINS (Pan-Assay Interference Compounds) alerts. The pyridazine scaffold itself is generally regarded as a clean, privileged structure with low assay interference[1].

Sources

Advanced Application Note: Pyridazine-Based Scaffolds in Kinase Inhibitor Discovery and Validation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy and the management of immunological disorders. Among the most privileged heterocyclic pharmacophores in modern medicinal chemistry is the pyridazine scaffold, particularly its fused bicyclic derivative, imidazo[1,2-b]pyridazine [1].

The success of pyridazine-based compounds—most notably the FDA-approved BCR-ABL inhibitor Ponatinib—stems from their unique physicochemical properties. The pyridazine ring possesses a high dipole moment ( μ=4.22 D) and a π -deficient character, which facilitates strong π

π stacking interactions with aromatic residues within the kinase ATP-binding pocket[2]. Furthermore, the sp2 -hybridized nitrogen atoms act as potent hydrogen bond acceptors, anchoring the inhibitor to the highly conserved hinge region of the kinase[2]. This dual capability allows for the rational design of highly selective, ATP-competitive inhibitors targeting kinases such as Mps1 (TTK), TAK1, VEGFR, and various cyclin-dependent kinases (CDKs)[3][4][5][6].

Structural Biology & Target Engagement

Pyridazine-based kinase inhibitors function primarily via competitive binding at the ATP-binding site of the catalytic domain. By occupying this pocket, the inhibitor sterically and electrostatically prevents the binding of ATP, thereby blocking the transfer of the terminal phosphate to downstream substrate proteins.

G ATP ATP Kinase Target Kinase (e.g., BCR-ABL, TAK1) ATP->Kinase Binds Hinge Region Substrate Substrate Protein Kinase->Substrate Catalyzes Inhibitor Pyridazine Inhibitor (e.g., Ponatinib) Inhibitor->Kinase ATP-Competitive Inhibition Phospho Phosphorylated Substrate (Active Signaling) Inhibitor->Phospho Blocks Pathway Substrate->Phospho

Fig 1: ATP-competitive mechanism of pyridazine-based kinase inhibitors.

Quantitative Profiling of Pyridazine Kinase Inhibitors

The modularity of the imidazo[1,2-b]pyridazine core allows for extensive Structure-Activity Relationship (SAR) optimization. Substitutions at the 3- and 6-positions are frequently utilized to tune both potency and kinase selectivity. The table below summarizes the biochemical efficacy of several prominent pyridazine derivatives across diverse kinase targets.

Target KinaseCompound Class / Specific DerivativeBiochemical IC₅₀Key Biological ApplicationReference
PfCLK1 3,6-Disubstituted imidazo[1,2-b]pyridazine (Compound 20a)32 nMAntimalarial / Eukaryotic parasite inhibition[1]
Mps1 (TTK) Imidazo[1,2-b]pyridazine-based derivative (Compound 27f)0.70 nMAnti-proliferative agent for solid tumors[3]
TAK1 6-substituted morpholine imidazo[1,2-b]pyridazine (Compound 26)55 nMTargeted therapy for Multiple Myeloma[6]
VEGFR Pyridazine derivative (Compound 5b)~10 µM (92.2% Inh.)Anti-angiogenic / Colon cancer (HCT-116)[4]

Self-Validating Experimental Protocols

To transition a synthesized pyridazine compound from a chemical entity to a validated biological lead, researchers must employ a rigorous, self-validating screening cascade.

Protocol A: Universal Biochemical Kinase Profiling (ADP-Glo™ Assay)

Causality & Rationale: Why use an ADP-detection assay over traditional ³²P-ATP radiometric assays? The ADP-Glo assay is a universal, homogeneous luminescent method that measures kinase activity by quantifying the ADP produced during the reaction. Because pyridazine derivatives are predominantly ATP-competitive inhibitors, maintaining precise control over ATP concentration (strictly at the Km​ for ATP) is critical for accurate IC50​ determination. This method enables high-throughput screening while avoiding the regulatory burdens of radioactivity.

Self-Validating System: This protocol relies on the Z'-factor calculation to validate assay robustness. A Z'-factor > 0.5 confirms an excellent dynamic range. The system is internally controlled using a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for 100% inhibition, and a DMSO-only well as the negative (vehicle) control for 0% inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Serially dilute the pyridazine compound in 100% DMSO, then dilute 1:10 in kinase buffer to achieve a final DMSO concentration of 1% in the assay well.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the purified target kinase (e.g., TAK1) to a 384-well plate. Add 2 µL of the diluted inhibitor. Incubate for 15 minutes at room temperature to allow equilibrium binding to the kinase hinge region.

  • Reaction Initiation: Add 3 µL of an ATP/Substrate mix. Critical Step: Ensure the final ATP concentration equals the apparent Km​ of the specific kinase to accurately capture ATP-competitive inhibition dynamics.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate the Z'-factor and fit the dose-response data to a 4-parameter logistic curve to determine the biochemical IC50​ .

Protocol B: Cellular Target Engagement & Phenotypic Viability

Causality & Rationale: A highly potent biochemical IC50​ does not guarantee cellular efficacy. Pyridazine hybrids must traverse the hydrophobic lipid bilayer and resist cellular efflux pumps[2]. Furthermore, intracellular ATP concentrations are in the millimolar range (vastly higher than the biochemical Km​ ), which can outcompete the inhibitor. Therefore, phenotypic viability assays must be orthogonally validated with target-specific Western blotting. This proves that cell death is mechanistically driven by kinase inhibition, rather than off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the appropriate cancer cell line (e.g., H929 for TAK1 targets[6] or HCT-116 for VEGFR targets[4]) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of the pyridazine inhibitor (0.1 nM to 10 µM) for 72 hours.

  • Phenotypic Readout (Viability): Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes. Record luminescence to calculate the cellular anti-proliferative IC50​ .

  • Mechanistic Readout (Target Engagement): In a parallel 6-well plate, treat cells with the inhibitor at , , and 10× the biochemical IC50​ for 4 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the total kinase and the specific phosphorylated downstream substrate.

  • Orthogonal Validation: Quantify the chemiluminescent bands. A concurrent dose-dependent decrease in substrate phosphorylation and cell viability validates the pyridazine compound as an on-target cellular kinase inhibitor.

Workflow Step1 1. Library Synthesis (Imidazo[1,2-b]pyridazine) Step2 2. Biochemical Assay (ADP-Glo IC50 Profiling) Step1->Step2 Decision IC50 < 100 nM & High Selectivity? Step2->Decision Step3 3. Cellular Target Engagement (Western Blot for p-Target) Step4 4. Phenotypic Screening (Cell Viability Assay) Step3->Step4 Lead Lead Candidate Selection Step4->Lead Decision->Step1 No (SAR Optimization) Decision->Step3 Yes

Fig 2: Self-validating high-throughput screening workflow for pyridazine inhibitors.

References

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor Source: PubMed (NIH) URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors... Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing (RSC Medicinal Chemistry) URL:[Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors Source: ResearchGate URL:[Link]

Sources

synthesis of novel heterocycles from 3,6-dimethoxypyridazine precursors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Novel Heterocycles from 3,6-Dimethoxypyridazine Precursors

Executive Summary & Strategic Rationale

The pyridazine core, and specifically the pyridazin-3(2H)-one motif, is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and cardiovascular therapeutics. However, direct functionalization of the pyridazinone core is notoriously difficult due to tautomeric ambiguity, poor solubility, and competing N- vs. O-alkylation.

By employing 3,6-dimethoxypyridazine as a masked precursor, drug development professionals can bypass these limitations. The dual methoxy groups protect the reactive lactam core, enhance organic solubility, and serve as potent directing groups for regioselective metalation. This guide details the causal mechanisms and self-validating protocols required to transform this simple precursor into highly functionalized novel heterocycles.

Mechanistic Causality & Reaction Design

Successful functionalization of the pyridazine scaffold relies on exploiting the electronic properties of the diazine ring at each synthetic stage:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with the exhaustive methoxylation of 3,6-dichloropyridazine. While the first chloride is displaced rapidly, the resulting 3-chloro-6-methoxypyridazine is significantly deactivated toward further nucleophilic attack due to the +M (mesomeric) electron-donating effect of the newly introduced methoxy group. Prolonged thermal energy (reflux) and an excess of methoxide are causally required to overcome the activation energy barrier for the second displacement.

  • Directed ortho-Lithiation (DoM): The methoxy groups serve as powerful directing groups via the Complex-Induced Proximity Effect (CIPE). When treated with Lithium Diisopropylamide (LDA), the lithium cation coordinates with the methoxy oxygen and the adjacent ring nitrogen. This rigidly positions the basic amide to deprotonate exclusively at the C4 position . Strict cryogenic control (–78 °C) is non-negotiable; elevated temperatures lead to nucleophilic addition of the amide into the electron-deficient diazine ring, causing catastrophic ring-opening .

  • Boronation & Cross-Coupling: Quenching the lithiated species with triisopropyl borate (B(OiPr)3) avoids multiple additions due to the steric bulk of the isopropoxy ligands. The resulting boronic acid is an ideal partner for Suzuki-Miyaura cross-coupling, enabling the installation of diverse heteroaryl substituents under palladium catalysis.

  • Regioselective Demethylation: Acidic hydrolysis of the coupled product selectively cleaves the methoxy group. The thermodynamic stability of the resulting lactam tautomer acts as a driving force, pushing the equilibrium entirely toward the desired pyridazin-3(2H)-one .

Synthetic Workflow Diagram

Workflow Step1 3,6-Dichloropyridazine (Starting Material) Step2 3,6-Dimethoxypyridazine (Stable Scaffold) Step1->Step2 NaOMe, MeOH, Reflux Step3 Directed ortho-Lithiation (LDA, THF, -78°C) Step2->Step3 CIPE-Directed Deprotonation Step4 3,6-Dimethoxypyridazin-4-ylboronic acid (Coupling Partner) Step3->Step4 1. B(OiPr)3 2. H3O+ Workup Step5 Suzuki-Miyaura Coupling (Pd-Cat, Heteroaryl Halide) Step4->Step5 Transmetalation Prep Step6 4-Heteroaryl-3,6-dimethoxypyridazine (Coupled Intermediate) Step5->Step6 Cross-Coupling Step7 Acidic Hydrolysis (Conc. HCl, Reflux) Step6->Step7 Ether Cleavage Step8 4-Heteroarylpyridazin-3(2H)-one (Target Pharmacophore) Step7->Step8 Tautomerization

Fig 1: Synthetic workflow from 3,6-dichloropyridazine to 4-heteroarylpyridazin-3(2H)-ones.

Self-Validating Experimental Protocols

Protocol A: Preparation of 3,6-Dimethoxypyridazine Scaffold
  • Reaction Setup: Charge a flame-dried flask with 3,6-dichloropyridazine (1.0 equiv) and anhydrous methanol (0.5 M).

  • Reagent Addition: Slowly add a 25 wt% solution of sodium methoxide in methanol (2.5 equiv). The excess ensures the sluggish second substitution goes to completion.

  • Thermal Activation: Heat the mixture to reflux (65 °C) for 12 hours.

  • Validation Check (IPC): Analyze an aliquot by LC-MS. The protocol is self-validated as complete when the mono-substituted intermediate (m/z 145) is <1% relative to the product (m/z 141).

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between dichloromethane and water. Dry the organic layer over MgSO₄ and concentrate to yield a white solid.

Protocol B: Directed ortho-Lithiation and Boronation
  • Cryogenic Setup: Dissolve 3,6-dimethoxypyridazine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution strictly to –78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add freshly prepared LDA (1.1 equiv). Stir for 30 minutes at –78 °C.

  • Validation Check (IPC): Quench a 0.5 mL aliquot with D₂O. Analyze via ¹H-NMR; the protocol is validated if >95% disappearance of the C4 proton signal (approx. 7.0 ppm) is observed, confirming quantitative metalation.

  • Electrophilic Quench: Add triisopropyl borate (1.5 equiv) dropwise. Maintain at –78 °C for 1 hour, then allow to warm to room temperature overnight.

  • Hydrolysis: Quench with 1M HCl to pH 5-6 to hydrolyze the borate ester. Extract with EtOAc to isolate 3,6-dimethoxypyridazin-4-ylboronic acid.

Protocol C: Suzuki-Miyaura Cross-Coupling
  • Catalyst Assembly: In a microwave vial, combine the boronic acid (1.2 equiv), a heteroaryl halide (e.g., 3-bromopyridine, 1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The biphasic system is causally chosen to dissolve both the organic substrates and the inorganic base required for transmetalation.

  • Reaction: Heat at 90 °C for 4 hours.

  • Validation Check (IPC): Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the highly UV-active boronic acid baseline spot confirms successful cross-coupling.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography to yield the 4-heteroaryl-3,6-dimethoxypyridazine.

Protocol D: Acid-Catalyzed Demethylation to Pyridazin-3(2H)-one
  • Ether Cleavage: Suspend the coupled product in concentrated aqueous HCl (10 mL/mmol).

  • Thermodynamic Shift: Reflux at 100 °C for 6 hours. The acidic conditions protonate the methoxy oxygen, turning it into a leaving group, while the thermodynamic preference for the lactam drives the reaction.

  • Validation Check (IPC): Isolate a small amount of the precipitate. IR spectroscopy must reveal a strong lactam C=O stretch at ~1660 cm⁻¹, confirming successful demethylation and tautomerization.

  • Isolation: Neutralize carefully with saturated NaHCO₃ to pH 7. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and critical analytical markers required to validate each stage of the synthetic workflow.

Synthetic StepTarget Intermediate / ProductTypical YieldKey Analytical Marker (LC-MS / IR / NMR)
Protocol A 3,6-Dimethoxypyridazine88 - 92%LC-MS: [M+H]⁺ m/z 141.1¹H-NMR: Singlet at 7.00 ppm (2H, C4/C5)
Protocol B 3,6-Dimethoxypyridazin-4-ylboronic acid75 - 85%¹H-NMR: Loss of symmetry; single aromatic proton at ~7.30 ppm (1H, C5)
Protocol C 4-(Pyridin-3-yl)-3,6-dimethoxypyridazine65 - 80%LC-MS: [M+H]⁺ m/z 218.1TLC: Rf = 0.4 (1:1 EtOAc/Hexane)
Protocol D 4-(Pyridin-3-yl)pyridazin-3(2H)-one80 - 90%IR: Strong C=O stretch at ~1660 cm⁻¹¹H-NMR: Broad singlet at ~13.2 ppm (NH)

References

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology The Journal of Organic Chemistry, 2008, 73(7), 2715–2725. URL:[Link]

  • The chemistry and synthesis of pyridazines Synthesis, 2008, (15), 237-249. URL:[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks Ludwig-Maximilians-Universität München (Dissertation), 2023. URL:[Link]

Application Note: In Vitro Assay Development for Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold in Kinase Targeting

The pyridazine heterocycle (1,2-diazine) has emerged as a privileged scaffold in modern drug discovery. Characterized by weak basicity, a remarkably high dipole moment (3.9 D compared to pyridine's 2.3 D), and robust dual hydrogen-bonding capacity, the pyridazine ring facilitates optimal π-π stacking and highly specific target protein interactions[1].

In recent years, non-fused 3,6-disubstituted pyridazines and fused derivatives, such as imidazo[1,2-b]pyridazines, have demonstrated exceptional utility as hinge-binding motifs in kinase inhibitors. These scaffolds have been successfully deployed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anti-angiogenic therapies[2],[3], and Rho-associated coiled-coil containing protein kinase 2 (ROCK2) for the treatment of pulmonary fibrosis[4].

Developing robust in vitro assays for these compounds requires a strategic cascade that bridges biochemical affinity with cellular efficacy. This technical guide outlines a comprehensive, self-validating protocol suite for evaluating pyridazine-based kinase inhibitors, focusing on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening and NanoBRET for cellular target engagement.

AssayCascade A Pyridazine Library Synthesis & Triage B Biochemical TR-FRET (VEGFR-2 / ROCK2) A->B C Live-Cell Target Engagement (NanoBRET Assay) B->C IC50 < 100 nM D Phenotypic Validation (Cell Viability / Fibrosis) C->D In-Cell IC50 < 1 µM

Workflow cascade for evaluating pyridazine-based kinase inhibitors.

Mechanistic Rationale & Assay Selection

Why TR-FRET for Primary Screening? Pyridazine derivatives often exhibit intrinsic fluorescence or absorb heavily in the UV-Vis spectrum, which can cause severe compound interference in standard colorimetric or prompt-fluorescence assays. TR-FRET mitigates this by utilizing a long-lifetime lanthanide fluorophore (e.g., Europium).

Causality in Design: The microsecond time delay before signal acquisition allows the short-lived background fluorescence from the pyridazine compounds to decay completely. This ensures a high signal-to-background ratio, eliminating false positives and yielding trustworthy IC50 determinations.

TRFRET K Kinase Target (e.g., ROCK2) T Fluorescent Tracer K->T Active Site A Eu-Antibody (Donor) K->A Tag Binding I Pyridazine Inhibitor I->K Displacement A->T FRET Signal

TR-FRET competitive binding mechanism for validating kinase inhibitors.

Protocol 1: Biochemical TR-FRET Kinase Assay

Objective: Quantify the biochemical IC50 of pyridazine derivatives against recombinant kinases (e.g., ROCK2 or VEGFR-2).

Materials
  • Recombinant human ROCK2 or VEGFR-2 (GST-tagged)[4].

  • Europium-labeled anti-GST antibody.

  • Kinase tracer (Alexa Fluor 647 labeled ATP-competitive probe).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% CHAPS, 0.1% BSA, 1 mM DTT[4].

Step-by-Step Methodology
  • Compound Preparation: Serially dilute pyridazine compounds 1:3 in 100% DMSO. Transfer to a 384-well low-volume white assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1% (v/v).

    • Causality: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volume transfer. This is critical for hydrophobic pyridazine derivatives, which are prone to sticking to plastic tips.

  • Kinase Addition: Add 2X Kinase solution (2 nM final concentration) in assay buffer to the compound wells. Incubate for 30 minutes at room temperature.

    • Causality: Fused imidazo[1,2-b]pyridazines often exhibit slow-binding kinetics due to deep pocket insertion and complex hydrogen-bonding networks[4]. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase hinge region before the tracer is introduced.

    • Buffer Rationale: The inclusion of 0.01% CHAPS prevents compound aggregation (a common false-positive driver for heterocyclic rings) without denaturing the kinase.

  • Tracer/Antibody Addition: Add a 2X mixture of Europium-anti-GST antibody (2 nM final) and Kinase Tracer (10 nM final).

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize data against DMSO controls (0% inhibition) and no-kinase controls (100% inhibition). Fit to a 4-parameter logistic curve to determine the IC50.

Protocol 2: Cellular Target Engagement (NanoBRET)

Objective: Validate that the pyridazine compound penetrates the cell membrane and binds the target kinase in a physiological environment.

Causality: Biochemical assays lack the physiological context of the cell, specifically the 1–5 mM intracellular ATP concentration. Because pyridazine derivatives are typically ATP-competitive hinge binders, their apparent affinity drops significantly in cells. NanoBRET provides a self-validating, live-cell measurement of target engagement, confirming both membrane permeability and competitive binding under physiological ATP levels.

Step-by-Step Methodology
  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-ROCK2).

  • Plating: 24 hours post-transfection, harvest the cells and resuspend in Opti-MEM (without phenol red). Plate at 10,000 cells/well in a 384-well white tissue culture plate.

  • Tracer & Compound Treatment: Add the cell-permeable NanoBRET fluorescent tracer. Immediately add the serially diluted pyridazine compounds.

    • Causality: The tracer binds the NanoLuc-kinase fusion, generating a baseline BRET signal. The pyridazine inhibitor must displace this tracer inside the live cell to reduce the signal, proving true intracellular target engagement.

  • Incubation: Incubate for 2 hours at 37°C, 5% CO2.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor (to quench signal from dead cells).

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio and plot against compound concentration to derive the in-cell IC50.

Data Presentation: Comparative Profiling

To illustrate the expected assay cascade outcomes, the following table summarizes quantitative profiling data for representative pyridazine classes against their respective kinase targets, synthesizing trends observed in recent drug discovery literature[2],[4],[5].

Compound ClassTarget KinaseBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Phenotypic Outcome
Imidazo[1,2-b]pyridazine ROCK27.0 ± 1.245.3 ± 5.1Anti-fibrotic (TGF-β1 model)
3,6-disubstituted pyridazine CDK220.1 ± 0.8110.5 ± 8.4Anti-proliferative (T-47D cells)
Indeno[2,1-c]pyridazine VEGFR-2107.0 ± 5.5520.0 ± 15.2Anti-angiogenic
Triazolo[4,3-b]pyridazine c-Met / Pim-1163.0 ± 10.0890.0 ± 22.0Cytotoxic (NCI-60 panel)

Note: The rightward shift between Biochemical IC50 and Cellular IC50 is a hallmark of ATP-competitive pyridazine inhibitors, validating the necessity of the NanoBRET secondary assay.

References

  • Source: National Institutes of Health (NIH)
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds...
  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: ACS Publications URL
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity Source: J-Stage URL
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2 Source: Taylor & Francis URL

Sources

Troubleshooting & Optimization

optimization of reaction conditions for nucleophilic substitution on pyridazines

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution ( SN​Ar ) on Pyridazines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize SN​Ar workflows on pyridazine scaffolds. Pyridazines (1,2-diazines) are highly electron-deficient aromatic systems, making them excellent substrates for SN​Ar . However, achieving high yields and strict regioselectivity requires a deep understanding of the underlying mechanistic causality.

Core Principles & Mechanistic Causality

To optimize an SN​Ar reaction, you must first understand the pathway. The reaction does not proceed via an SN​2 concerted mechanism; rather, it is a stepwise addition-elimination process.

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electrophilic carbon, breaking aromaticity to form a high-energy anionic intermediate known as the Meisenheimer complex [1].

  • Stabilization: For pyridazines, substitution occurs regioselectively at the 3- and 6-positions (analogous to the 2- and 4-positions in pyridine) because the resulting negative charge in the Meisenheimer complex is stabilized by the adjacent electronegative nitrogen atoms[1].

  • Leaving Group Departure: The leaving group is expelled, restoring aromaticity. Because the initial attack is rate-determining, the reaction rate is governed by the electronegativity of the leaving group (which polarizes the carbon and lowers the activation energy of attack) rather than its bond strength. Thus, reactivity follows the order: F > Cl > Br > I [2].

Mechanistic_PathwaySMHalopyridazine+ NucleophileTS1Nucleophilic Attack(Rate-Determining)SM->TS1MCAnionic MeisenheimerComplexTS1->MCTS2Leaving GroupDepartureMC->TS2ProdSubstitutedPyridazineTS2->Prod

Caption: Stepwise SNAr mechanism highlighting the rate-determining nucleophilic attack.

Frequently Asked Questions (FAQs)

Q: Why am I getting a mixture of regioisomers when functionalizing an unsymmetrical 3,6-dihalopyridazine? A: Regioselectivity is dictated by the electronic and steric environment of the ring. If your pyridazine has an electron-donating group at the 4- or 5-position, it will deactivate the adjacent carbon toward nucleophilic attack. To improve selectivity, lower the reaction temperature or switch your starting material to a fluoropyridazine, as the highly polarized C-F bond often provides tighter kinetic control over the transition state[2].

Q: My reaction with a secondary amine is sluggish and low-yielding compared to primary amines. How can I fix this? A: This is a classic steric issue. Secondary amines possess a larger steric demand, which hinders their trajectory of attack at the electrophilic carbon adjacent to the bulky pyridazine substituents[3]. To overcome this, switch to a highly polar aprotic solvent (e.g., NMP or DMSO) to better solvate the transition state, and increase the temperature to 100–120 °C.

Q: Can I use neutral alcohols directly as nucleophiles? A: No. Neutral alcohols are insufficiently nucleophilic to attack the pyridazine ring effectively. You must pre-form the alkoxide using a strong base (such as NaH or Cs2​CO3​ ) in a solvent like THF or DMF.

Troubleshooting Guide

SymptomMechanistic CauseActionable Solution
Incomplete Conversion (Amines) The generated HCl/HBr protonates the remaining amine, rendering it non-nucleophilic.Add 2.0–3.0 equivalents of a non-nucleophilic base like DIPEA or K2​CO3​ .
Slow Reaction Rates Poor stabilization of the Meisenheimer complex by the solvent.Switch from MeCN to DMF or DMSO. Reactions in DMF often reach completion significantly faster (e.g., 20 h vs 30 h)[4]. Alternatively, use PEG-400 at 120 °C for a greener, accelerated protocol[5].
Ring Degradation / Tar Formation Over-reaction or ring-opening caused by excessively harsh basic conditions at high temperatures.Switch from NaH to a milder base like Cs2​CO3​ , or lower the temperature to 0 °C during the nucleophile addition phase.
Di-substitution (Over-reaction) The first substitution product remains highly activated, allowing a second SN​Ar event.Run the reaction at a lower temperature (e.g., 0 °C to RT) and strictly limit the nucleophile to 1.05 equivalents.

Optimization Data Matrix

Summarizing quantitative parameters allows for rapid experimental design. Use the table below to select your baseline conditions based on your nucleophile class.

ParameterPrimary AminesSecondary AminesAlkoxides / Phenoxides
Preferred Solvent DMF, DMSO, or EtOHNMP, DMSO, or PEG-400THF, DMF, or Dioxane
Optimal Base K2​CO3​ or DIPEADIPEA or Et3​N NaH or Cs2​CO3​
Temperature 80–100 °C100–120 °C0–60 °C
Typical Time 12–24 h24–48 h4–8 h
Expected Yield 75–95%50–70%80–90%

Validated Experimental Protocols

These protocols are designed as self-validating systems. By following the In-Process Controls (IPCs), you ensure the mechanistic prerequisites are met before proceeding to the next step.

Protocol A: Mono-Amination of 3,6-Dichloropyridazine

Use this protocol for robust C-N bond formation using primary or secondary amines.

  • Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the amine nucleophile (1.1 equiv, 11 mmol) followed by DIPEA (2.5 equiv, 25 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.

  • In-Process Control (IPC): After 12 hours, sample the reaction for LCMS. Self-Validation: The reaction is proceeding correctly if the starting material mass ( [M+H]+≈149 ) is replaced by a single, more polar product mass. If >10% starting material remains, spike with an additional 0.2 equiv of amine and heat for 4 more hours.

  • Workup: Cool to room temperature. Quench by pouring into ice water (3x volume). Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over MgSO4​ , filter, and concentrate in vacuo.

Protocol B: Alkoxylation via Strong Base Activation

Use this protocol for C-O bond formation where the nucleophile must be generated in situ.

  • Alkoxide Generation: In an oven-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Alcohol Addition: Dropwise add the alcohol (1.1 equiv).

  • In-Process Control (IPC): Self-Validation: Observe the evolution of H2​ gas. Stir for 30 minutes at room temperature until gas evolution ceases, confirming complete alkoxide formation.

  • SN​Ar Addition: Cool the flask back to 0 °C. Dropwise add a solution of 3,6-dichloropyridazine (1.0 equiv) in THF.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4–8 hours. Quench carefully with saturated aqueous NH4​Cl . Extract with DCM, dry over Na2​SO4​ , and concentrate.

Process Workflow

Use the following decision tree to rapidly design your SN​Ar optimization strategy based on the nucleophile type.

Optimization_WorkflowStartPyridazine SNAr OptimizationNucTypeIdentify NucleophileStart->NucTypeAmineAmine (N-Nuc)NucType->AmineAlkoxideAlkoxide (O-Nuc)NucType->AlkoxideCondAmineSolvent: DMSO/NMPBase: DIPEA/K2CO3Temp: 80-120°CAmine->CondAmineCondAlkSolvent: THF/DMFBase: NaH/Cs2CO3Temp: 0-60°CAlkoxide->CondAlkEvalEvaluate Yield & SelectivityCondAmine->EvalCondAlk->Eval

Caption: Decision tree for optimizing pyridazine SNAr reaction conditions based on nucleophile type.

References

  • [1] Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?, Chemistry Stack Exchange. URL:

  • [2] Predicting Regioselectivity in Nucleophilic Aromatic Substitution, ACS Publications. URL:

  • [4] Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions, MDPI. URL:

  • [3] Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine, ACS Publications. URL:

  • [5] A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles, PMC - NIH. URL:

troubleshooting guide for low reactivity of pyridazine electrophiles

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Guide for Low Reactivity of Pyridazine Electrophiles

Foreword from the Senior Application Scientist

Welcome to the technical support guide for pyridazine chemistry. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and materials chemistry who are drawn to the pyridazine scaffold for its unique biological activities and physicochemical properties.[1][2][3] However, the very electronic nature that makes this diazine interesting also presents a common experimental hurdle: its modest reactivity as an electrophile in nucleophilic substitution reactions.

This guide is structured not as a rigid set of instructions, but as a series of diagnostic questions and in-depth answers. My goal is to equip you with the mechanistic understanding to not only solve your immediate experimental challenges but also to rationally design future reactions. We will explore the "why" behind each troubleshooting step, grounding our discussion in the fundamental electronic properties of the pyridazine ring.

Part 1: Understanding the Root Cause: The Electronic Character of Pyridazine

Before troubleshooting, it's crucial to understand the inherent nature of the pyridazine ring. Pyridazine is a six-membered aromatic heterocycle with two adjacent nitrogen atoms.[4] These nitrogen atoms are highly electronegative and exert a strong inductive electron-withdrawing effect on the ring carbons. This effect makes the entire ring system electron-deficient, a property essential for its role as an electrophile.[5]

However, compared to other diazines like pyrimidine and pyrazine, the adjacent lone pairs on the pyridazine nitrogens create repulsion, which can influence its reactivity and basicity.[5] While the ring is electron-poor and thus susceptible to nucleophilic attack, it is often not "activated" enough to react with a wide range of nucleophiles under standard conditions.[5][6] All carbon atoms in the pyridazine ring are activated for nucleophilic substitution to some degree, as they are all either alpha or gamma to a ring nitrogen, meaning there are no "unactivated" positions as seen in pyridine.[7][8]

Caption: Fundamental electronic properties of the pyridazine ring.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when pyridazine substrates show low reactivity.

Q1: My nucleophilic aromatic substitution (SNAr) reaction on a halopyridazine is sluggish or failing completely. Where do I start my investigation?

This is the most common query. A stalled SNAr reaction points to an activation energy barrier that hasn't been overcome. Your investigation should be systematic, focusing on four key pillars of the reaction: the Substrate , the Nucleophile , the Conditions , and potential Catalysis .

Below is a logical workflow to diagnose the issue.

Troubleshooting_Workflow start_node Low / No Product decision_node1 Is substrate activated? start_node->decision_node1 Check Substrate decision_node decision_node process_node process_node solution_node solution_node decision_node2 Is nucleophile strong/unhindered? decision_node1->decision_node2 Yes process_node1 Substrate Activation Strategy decision_node1->process_node1 No decision_node3 Are conditions optimal? decision_node2->decision_node3 Yes process_node2 Optimize Nucleophile decision_node2->process_node2 No solution_node1 solution_node1 process_node1->solution_node1 Add EWG solution_node2 solution_node2 process_node1->solution_node2 Use Lewis Acid solution_node3 solution_node3 process_node1->solution_node3 Form N-oxide solution_node_final Re-evaluate reaction design decision_node3->solution_node_final Yes process_node3 Adjust Conditions decision_node3->process_node3 No solution_node4 solution_node4 process_node2->solution_node4 Use stronger base to deprotonate solution_node5 solution_node5 process_node2->solution_node5 Switch to less hindered nucleophile solution_node6 solution_node6 process_node3->solution_node6 Increase Temperature solution_node7 solution_node7 process_node3->solution_node7 Switch to polar aprotic solvent

Caption: Systematic workflow for troubleshooting low pyridazine reactivity.

Q2: My pyridazine substrate itself seems to be the problem. How can I make it more electrophilic?

Activating the pyridazine ring is often the most effective strategy. A more electron-deficient ring will be a more potent electrophile.

1. Covalent Modification (Adding Electron-Withdrawing Groups - EWGs): If you are designing a synthesis from scratch, installing an EWG (e.g., -NO₂, -CN, -CF₃) on the pyridazine ring will significantly lower the electron density and stabilize the negative charge in the Meisenheimer intermediate of an SNAr reaction. This lowers the activation energy.

2. Lewis Acid Catalysis (The Most Common Solution): This is the most powerful and widely applicable method for activating a pyridazine in situ. A Lewis acid (e.g., Zn(OTf)₂, Sc(OTf)₃, AlCl₃) coordinates to one of the ring nitrogens.[9][10][11] This coordination acts like "protonation on steroids," placing a formal positive charge on the nitrogen and dramatically increasing the electron-withdrawing capacity of the entire ring system. This makes the ring carbons far more electrophilic and susceptible to attack by even weak nucleophiles.

Caption: Lewis Acid (LA) coordination enhances ring electrophilicity.

Table 1: Comparison of Common Lewis Acids for Pyridazine Activation

Lewis AcidTypical FormStrengthNotes
Zinc (II) Salts ZnCl₂, Zn(OTf)₂MildExcellent choice for many applications; less likely to cause substrate degradation.[9]
Scandium (III) Triflate Sc(OTf)₃StrongHighly effective but expensive. Often used when milder acids fail.
Aluminum (III) Salts AlCl₃, AlMe₃Very StrongHighly reactive. Can promote C-H activation or side reactions. Requires strictly anhydrous conditions.[9]
Boron Trifluoride BF₃·OEt₂StrongCommon and effective. Must be handled under inert atmosphere due to moisture sensitivity.
Q3: I'm using a strong nucleophile, but the reaction is still not working. What could be wrong?

Even a potent nucleophile can fail if other factors are not optimal.

  • Steric Hindrance: A bulky nucleophile may struggle to approach the pyridazine ring, especially if the ring itself has large substituents near the reaction site. Consider if a less sterically demanding nucleophile could be used. For example, using sodium methoxide instead of sodium tert-butoxide.

  • Deprotonation: Is your nucleophile actually in its active, anionic form? For alcohols, thiols, or secondary amines, a base is required to generate the nucleophilic species. If your base is not strong enough to fully deprotonate the precursor, the concentration of the active nucleophile will be too low. Ensure the pKa of your base is well above that of the nucleophile precursor.

  • Nucleophile Stability: Some nucleophiles can decompose at the high temperatures often required for these reactions. Check the thermal stability of your nucleophile under the planned reaction conditions.

Q4: What are the best practices for choosing solvents and setting the reaction temperature?

Solvent and temperature are critical for overcoming the activation barrier in SNAr reactions.

  • Solvent Choice: Polar aprotic solvents are almost always the best choice. They can solvate the cation (e.g., Na⁺, K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. They also have high boiling points, allowing for a wide temperature range.

Table 2: Recommended Solvents for Pyridazine SNAr Reactions

SolventAbbreviationBoiling Point (°C)Key Features
DimethylformamideDMF153Excellent general-purpose solvent.
Dimethyl sulfoxideDMSO189Highly polar, can accelerate slow reactions.
N-Methyl-2-pyrrolidoneNMP202Very high boiling point for highly unreactive systems.
AcetonitrileMeCN82Lower boiling point, useful for more reactive substrates.
  • Temperature: Do not be afraid to use heat. Many SNAr reactions on pyridazines require temperatures from 80 °C to 150 °C or even higher. Start your reaction at a moderate temperature (e.g., 80 °C) and, if monitoring shows low conversion, incrementally increase the temperature. Microwave heating can also be an effective strategy for safely reaching high temperatures and reducing reaction times.

Part 3: Key Experimental Protocol

This section provides a trusted, field-proven protocol that can serve as a starting point for your optimizations.

Protocol: General Procedure for Lewis Acid-Catalyzed Amination of 3-Chloropyridazine

This protocol describes a general method for the nucleophilic substitution of a chlorine atom on a pyridazine ring with a primary amine, using zinc triflate as a mild and effective Lewis acid catalyst.

Reagents & Equipment:

  • 3-Chloropyridazine

  • Primary amine of choice (e.g., benzylamine)

  • Zinc (II) Triflate (Zn(OTf)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 3-chloropyridazine (1.0 eq).

  • Catalyst Addition: Add Zinc (II) Triflate (0.2 eq). The catalyst should be handled in a glovebox or quickly in air as it can be hygroscopic.

  • Solvent & Nucleophile: Add anhydrous DMF (to make a ~0.5 M solution based on the limiting reagent). Add the primary amine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting 3-chloropyridazine. The reaction may take 4-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aminopyridazine product.

Self-Validation:

  • Control Reaction: Set up a parallel reaction without the Zn(OTf)₂ catalyst. A significantly lower conversion rate in the uncatalyzed reaction validates the crucial role of the Lewis acid.

  • Expected Outcome: A clean conversion to the desired product with minimal side-product formation. The isolated yield should be moderate to high, depending on the specific amine used.

References

  • Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. J Pharm Sci Bioscientific Res, 11(4), 101-108.

  • Fiveable. (2025). Pyridazine: Organic Chemistry II Study Guide.

  • Li, P., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and Pyridine-Carbonitrile Derivatives: A Chemical Model to Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology, 27(12), 2052-2061.

  • Alharbi, A. S. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Mini-Reviews in Organic Chemistry, 23.

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.

  • Salman, R. A., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(4).

  • Al-Ostath, A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.

  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2).

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • Scribd. IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine.

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme, 16.8.

  • Nakao, Y., et al. (2008). A Strategy for C−H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 130(8), 2446–2447.

  • University of Bath. (2015). Lewis Acids for the Activation of Pyridines for Further Functionalisation.

  • Semantic Scholar. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.

Sources

Technical Support Center: Advanced Purification of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatographic Separations Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who struggle with isolating polar heterocyclic compounds (e.g., imidazoles, triazoles, pyridines, and pyrimidines). Standard normal-phase silica chromatography often fails for these molecules due to irreversible binding, severe peak tailing, and co-elution.

This guide bypasses generic advice to provide a diagnostic, causality-driven approach to alternative purification techniques.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My imidazole derivative is streaking terribly on normal-phase silica gel, resulting in poor recovery and co-elution. Why is this happening, and how do I fix it? Root Cause: Basic polar heterocycles interact strongly via hydrogen bonding and ion-exchange mechanisms with the acidic, unendcapped silanol groups (Si-OH) on bare normal-phase silica. This dual-retention mechanism causes the analyte to drag through the column rather than eluting in a discrete band. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (like bare silica, diol, or amine-bonded silica) but operates with a water-miscible organic solvent (e.g., Acetonitrile) and a small percentage of aqueous buffer[1]. The mechanism relies on the analyte partitioning into a stagnant water-enriched layer on the stationary phase surface, providing excellent peak shapes for highly polar compounds that streak on normal silica[2].

Q2: I have a complex reaction mixture where my basic pyridine product is co-eluting with several neutral byproducts. Reversed-phase HPLC is taking too long to scale up. Is there a faster bulk cleanup method? Root Cause: Chromatographic resolution based purely on lipophilicity (reversed-phase) often fails when the target and impurities have similar logP values. Solution: Exploit the pKa difference using Strong Cation Exchange (SCX) "Catch-and-Release" purification. SCX resins contain sulfonic acid functional groups. When loaded under slightly acidic or neutral conditions, the basic nitrogen protonates and binds ionically to the resin ("catch"), while neutral impurities wash straight through. A basic mobile phase (e.g., ammonia in methanol) then deprotonates the heterocycle, releasing it as a pure free base[3].

Q3: I am trying to purify a highly polar triazole on a preparative scale, but evaporating the massive volumes of water from reversed-phase fractions is degrading my compound. What is a more volatile alternative? Root Cause: Preparative reversed-phase chromatography of polar compounds requires highly aqueous mobile phases, which are energetically demanding to evaporate and can cause thermal degradation or hydrolysis of sensitive compounds. Solution: Supercritical Fluid Chromatography (SFC) with polar additives. SFC uses supercritical CO₂ as the primary mobile phase. Because pure CO₂ is non-polar, a polar organic modifier (like methanol) and a polar additive (e.g., 0.1–2.0% diethylamine or trifluoroacetic acid) are required to elute polar heterocycles[4]. These additives suppress ionization and block residual silanols. Upon fraction collection, the CO₂ depressurizes and evaporates instantly, leaving your product in a small volume of volatile methanol[4].

Part 2: Quantitative Data Summary

When selecting an alternative purification technique, compare the operational parameters and typical recovery rates below to match your specific compound's physicochemical profile.

Purification TechniqueStationary PhaseMobile Phase SystemBest Suited ForTypical Recovery (%)
SCX Catch-and-Release Sulfonic Acid (SCX) SilicaLoad: MeOH/DCM. Elute: 2M NH₃ in MeOHBasic heterocycles (pKa > 6)85 - 95%
HILIC Bare Silica, Diol, or Amine95% MeCN down to 50% MeCN (with aqueous buffer)Highly polar, water-soluble heterocycles (LogP < 0)80 - 90%
Achiral SFC 2-Ethylpyridine or DiolSupercritical CO₂ with MeOH + 0.1-2% DEA/TFAPreparative scale, moisture-sensitive heterocycles90 - 98%
Reversed-Phase (RPC) C18 or C8 (Polar-endcapped)Water/MeCN with 0.1% Formic Acid or NH₄OHModerately polar heterocycles75 - 90%

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must have built-in validation checks to confirm the mechanism is operating correctly before proceeding to the next step.

Protocol 1: SCX (Strong Cation Exchange) Catch-and-Release

Mechanistic Rationale: Sulfonic acid groups covalently bonded to the silica backbone act as strong cation exchangers. Basic heterocycles are ionized and retained, allowing non-basic impurities to be washed away before targeted elution[3].

  • Step 1: Column Conditioning. Wash the SCX cartridge with 3-5 column volumes (CV) of Methanol, followed by 3-5 CV of Dichloromethane (DCM).

  • Step 2: Sample Loading. Dissolve the crude mixture in DCM (or DCM/MeOH if solubility is poor) and load onto the column at a slow flow rate to allow ionic equilibrium to establish.

  • Step 3: Neutral Wash. Wash with 3-5 CV of DCM, followed by 3-5 CV of Methanol.

    • Validation Check 1: Spot the Methanol wash on a TLC plate. If your target heterocycle is present, the resin capacity was exceeded or the sample was too acidic (preventing protonation).

  • Step 4: Target Elution. Elute the basic heterocycle using 3-5 CV of 2M Ammonia in Methanol. The ammonia outcompetes the heterocycle for the sulfonic acid sites, releasing it as a free base.

    • Validation Check 2: Evaporate a 1 mL aliquot of the ammoniacal eluate. A visible crystalline or oily residue confirms successful release before evaporating the bulk fraction.

Protocol 2: HILIC Flash Chromatography Workflow

Mechanistic Rationale: HILIC relies on partitioning between a bulk organic mobile phase and a water-enriched layer immobilized on a polar stationary phase. In this mode, water acts as the strong eluting solvent[1].

  • Step 1: Column Equilibration. Equilibrate a bare silica or amine-bonded column with 5-10 CV of the initial mobile phase (e.g., 95% Acetonitrile / 5% 10mM Ammonium Formate aqueous buffer).

    • Validation Check 1: Monitor the UV baseline. A stable baseline over 3 CVs indicates the aqueous enriched layer has fully formed and reached equilibrium.

  • Step 2: Sample Loading. Dissolve the sample in the weakest solvent possible (e.g., 100% Acetonitrile). Crucial Causality: Do not dissolve the sample in water or methanol, as injecting a strong solvent plug will locally disrupt the stationary water layer and cause severe peak distortion.

  • Step 3: Gradient Elution. Run a gradient from 5% aqueous buffer up to 40-50% aqueous buffer over 15-20 CVs.

    • Validation Check 2: Analyze fractions via LC-MS. Polar heterocycles should elute in order of increasing hydrophilicity (the exact opposite of reversed-phase behavior)[2].

Part 4: Decision Matrix Visualization

Use the following logical workflow to determine the optimal purification strategy for your specific polar heterocycle.

G Start Crude Polar Heterocycle Mixture IsBasic Is the heterocycle basic (pKa > 7)? Start->IsBasic SCX SCX Catch & Release (Ion-Exchange) IsBasic->SCX Yes IsWaterSoluble Is it highly water-soluble (LogP < 0)? IsBasic->IsWaterSoluble No HILIC HILIC Flash Chromatography (Polar Stationary Phase) IsWaterSoluble->HILIC Yes IsScaleLarge Preparative Scale (>100 mg)? IsWaterSoluble->IsScaleLarge No SFC Achiral SFC with Polar Additives IsScaleLarge->SFC Yes RevPhase Reversed-Phase (C18) with pH Modifier IsScaleLarge->RevPhase No

Workflow for selecting the optimal alternative purification technique for polar heterocycles.

References

  • 4 - LCGC International 2.3 - Academia.edu 3.1 - Benchchem 4.2 - CABI Digital Library

Sources

degradation pathways of pyridazine esters under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine esters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of these compounds under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, or handling of pyridazine esters, with a focus on their hydrolytic stability.

Issue 1: Incomplete or Slow Ester Hydrolysis

Symptoms:

  • LC-MS or TLC analysis shows a significant amount of starting ester remaining even after prolonged reaction times.

  • The yield of the desired pyridazine carboxylic acid is consistently low.

Root Cause Analysis and Solutions:

The pyridazine ring, being electron-deficient, can influence the reactivity of the ester group. The two adjacent nitrogen atoms withdraw electron density from the aromatic system, which in turn can affect the electrophilicity of the carbonyl carbon of the ester.

Under Acidic Conditions:

  • Insufficient Acid Catalyst: Acid-catalyzed hydrolysis is an equilibrium process.[1] A sufficient concentration of a strong acid is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

    • Solution: Increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄). If the pyridazine ester is sparingly soluble in aqueous acid, consider using a co-solvent like dioxane or THF that is stable under acidic conditions.

  • Reversibility of the Reaction: The hydrolysis of esters under acidic conditions is a reversible reaction.[3] The presence of the alcohol byproduct can shift the equilibrium back towards the starting materials.

    • Solution: Use a large excess of water to drive the equilibrium toward the products.[1] If feasible, removing the alcohol as it forms (e.g., by distillation under reduced pressure for volatile alcohols) can also increase the conversion.

Under Basic Conditions (Saponification):

  • Steric Hindrance: If the ester group or the substituents on the pyridazine ring are bulky, they can sterically hinder the approach of the hydroxide ion to the carbonyl carbon.

    • Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Be mindful that excessive heat can sometimes lead to other degradation pathways.[4] Using a stronger base or a higher concentration of the base can also accelerate the reaction.

  • Biphasic Reaction: If the pyridazine ester has poor solubility in the aqueous base, the reaction will be slow due to the limited interfacial area between the reactants.

    • Solution: Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of the hydroxide ion into the organic phase. Alternatively, use a co-solvent system (e.g., THF/water, ethanol/water) to create a homogeneous reaction mixture.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple unexpected peaks are observed in the HPLC or LC-MS chromatogram.

  • The isolated product is impure, and purification by chromatography or recrystallization is challenging.

Root Cause Analysis and Solutions:

The pyridazine ring itself can be susceptible to reaction under certain conditions, leading to byproducts.

  • Ring Opening or Rearrangement: While less common under standard hydrolysis conditions, highly forcing conditions (e.g., very high temperatures or extremely high/low pH) could potentially lead to the degradation of the pyridazine ring itself. The electron-deficient nature of the pyridazine nucleus makes it susceptible to nucleophilic attack, which could initiate ring-opening cascades under harsh basic conditions.[5]

    • Solution: Screen reaction conditions, starting with milder temperatures and shorter reaction times. Monitor the reaction progress closely by TLC or LC-MS to identify the optimal point to stop the reaction before significant byproduct formation occurs.

  • Reaction with Solvents: Under basic conditions, if the co-solvent is an alcohol (e.g., methanol, ethanol), transesterification can occur, where the original alkoxy group of the ester is exchanged for the alkoxy group from the solvent.

    • Solution: If transesterification is a concern, use a non-alcoholic, water-miscible solvent like THF or dioxane.

  • Decarboxylation: If the hydrolysis is performed at high temperatures, the resulting pyridazine carboxylic acid may be susceptible to decarboxylation, especially if there are activating or destabilizing groups on the pyridazine ring.

    • Solution: Keep the reaction temperature as low as is practical for achieving a reasonable reaction rate. Once the hydrolysis is complete, work up the reaction mixture promptly without prolonged heating.

Issue 3: Difficulties in Product Isolation

Symptoms:

  • The pyridazine carboxylic acid product is highly soluble in water, leading to poor recovery during aqueous workup.

  • The product precipitates as a sticky solid or an oil, making it difficult to handle and purify.

Root Cause Analysis and Solutions:

Pyridazine carboxylic acids can be amphoteric and may have high polarity, leading to challenging physical properties.

  • High Water Solubility: The presence of the polar pyridazine ring and the carboxylic acid group can make the product very soluble in water, especially at pH values where the carboxylic acid is deprotonated (forming a carboxylate salt) or the pyridazine nitrogens are protonated.

    • Solution for Acidic Hydrolysis: After the reaction is complete, carefully neutralize the excess acid. To isolate the carboxylic acid, adjust the pH of the solution to its isoelectric point (the pH at which the molecule has no net charge), which will minimize its solubility in water. This may require careful addition of a base. Once the pH is adjusted, you can attempt to extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) or collect the precipitated solid by filtration.

    • Solution for Basic Hydrolysis: After saponification, the product exists as a carboxylate salt.[6] To isolate the carboxylic acid, the reaction mixture must be acidified (e.g., with cold 1M HCl) to a pH where the carboxylic acid is protonated (typically pH 2-4).[6] If the product precipitates, it can be collected by filtration. If it remains in solution, it will need to be extracted with an appropriate organic solvent. Saturating the aqueous layer with sodium chloride can sometimes decrease the solubility of the product and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of a pyridazine ester under acidic or basic conditions? A1: Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the ester bond. This results in the formation of the corresponding pyridazine carboxylic acid and the alcohol from the ester group.[1]

Q2: How does the position of the ester on the pyridazine ring affect its stability? A2: The position of the ester group (e.g., at the 3-, 4-, or 5-position) can influence its reactivity. The two nitrogen atoms in the pyridazine ring create a dipole moment and regions of varying electron density.[7] Positions C3 and C6 are adjacent to a nitrogen atom and are more electron-deficient than positions C4 and C5.[7] An ester group at a more electron-deficient position may be more susceptible to nucleophilic attack, potentially leading to a faster rate of hydrolysis under basic conditions.

Q3: What are the recommended analytical methods for monitoring the degradation of pyridazine esters? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the disappearance of the pyridazine ester and the appearance of the pyridazine carboxylic acid product.[8][9] A reversed-phase C18 column is often a good starting point.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for confirming the identity of the starting material, product, and any byproducts by providing molecular weight information.

Q4: How can I prevent the degradation of my pyridazine ester during storage? A4: To minimize degradation, pyridazine esters should be stored in a cool, dark, and dry environment.[10] It is advisable to store them in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and air. For long-term storage, refrigeration or freezing is often recommended.

Visualizing the Degradation Pathways

The following diagrams illustrate the general mechanisms for the degradation of a pyridazine ester under acidic and basic conditions.

Acidic_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation Ester Pyridazine Ester ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H⁺ H3O H₃O⁺ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate_Acid + H₂O H2O H₂O Protonated_Alcohol_Intermediate Protonated Alcohol Intermediate Tetrahedral_Intermediate_Acid->Protonated_Alcohol_Intermediate - H⁺, + H⁺ Protonated_Acid Protonated Carboxylic Acid Protonated_Alcohol_Intermediate->Protonated_Acid - ROH Final_Acid Pyridazine Carboxylic Acid Protonated_Acid->Final_Acid - H⁺ Alcohol Alcohol (ROH) Basic_Hydrolysis cluster_step1_base Step 1: Nucleophilic Attack cluster_step2_base Step 2: Elimination cluster_step3_base Step 3: Deprotonation (Irreversible) cluster_step4_base Step 4: Acidic Workup Ester_Base Pyridazine Ester Tetrahedral_Intermediate_Base Tetrahedral Intermediate Ester_Base->Tetrahedral_Intermediate_Base + OH⁻ OH OH⁻ Carboxylic_Acid_Intermediate Pyridazine Carboxylic Acid Tetrahedral_Intermediate_Base->Carboxylic_Acid_Intermediate - RO⁻ Carboxylate_Salt Pyridazine Carboxylate Salt Carboxylic_Acid_Intermediate->Carboxylate_Salt + RO⁻ - ROH Alkoxide Alkoxide (RO⁻) Final_Acid_Base Pyridazine Carboxylic Acid Carboxylate_Salt->Final_Acid_Base + H₃O⁺ H3O_workup H₃O⁺

Caption: Base-Promoted Hydrolysis (Saponification) of a Pyridazine Ester.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyridazine Ester

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a pyridazine ester under acidic and basic conditions.

Materials:

  • Pyridazine ester

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Class A volumetric flasks

  • Pipettes

  • pH meter

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the pyridazine ester in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • In a volumetric flask, mix a known volume of the stock solution with 1 M HCl. Dilute with a 50:50 mixture of water and acetonitrile to the final volume to achieve a final acid concentration of 0.1 M.

    • Prepare a control sample by diluting the same volume of stock solution with the 50:50 water/acetonitrile mixture without acid.

    • Heat both the acid-stressed sample and the control at a set temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

  • Base Degradation:

    • In a volumetric flask, mix a known volume of the stock solution with 1 M NaOH. Dilute with a 50:50 mixture of water and acetonitrile to the final volume to achieve a final base concentration of 0.1 M.

    • Prepare a control sample as in the acid degradation step.

    • Keep both the base-stressed sample and the control at room temperature for a specified time (e.g., 24 hours). Note: Base hydrolysis is often much faster than acid hydrolysis and may not require heating. [2]4. Sample Analysis:

    • After the stress period, cool the samples to room temperature.

    • Carefully neutralize the acid and base-stressed samples. For the acidic sample, add an equivalent amount of NaOH. For the basic sample, add an equivalent amount of HCl.

    • Dilute all samples (including controls) to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: HPLC Analysis of Degradation Samples

This is a generic starting method for the analysis of pyridazine ester degradation. It will likely require optimization for your specific compound.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength where both the ester and the expected acid product have good absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment. [10]

References

  • Vertex AI Search, Synthesis, thermal property and antifungal evalu
  • BenchChem, 3-Hydrazinylpyridazine hydrochloride degradation p
  • BenchChem, Technical Support Center: Stability and Reactivity of Iodin
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC. (2024). [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (2026). [Link]

  • University of Calgary, Ch20: Hydrolysis of Esters. (n.d.). [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. (2013). [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Semantic Scholar. (2026). [Link]

  • BenchChem, Strategies to reduce byproduct form
  • Product Class 8: Pyridazines. (n.d.).
  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - ACS Publications. (2025). [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.).
  • Master Organic Chemistry, Basic Hydrolysis of Esters - Saponification. (2022). [Link]

  • HYDROLYSIS. (n.d.).
  • Chemistry Steps, Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). [Link]

  • Chemistry LibreTexts, 15.9: Hydrolysis of Esters. (2022). [Link]

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVI. Acid-catalysed hydrogen exchange of some pyridazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). [Link]

  • Pyridazine. (n.d.).
  • Ester to Acid - Common Conditions. (n.d.). [Link]

  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. (2023). [Link]

  • Pyrazines: Occurrence, formation and biodegradation | Request PDF - ResearchGate. (n.d.). [Link]

  • Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions | Request PDF - ResearchGate. (n.d.). [Link]

  • Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues - PubMed. (2017). [Link]

  • Smolecule, Troubleshooting Guide for Hydrazide Synthesis. (n.d.).
  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - ACS Publications. (2021). [Link]

Sources

strategies for enhancing the solubility of pyridazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in drug development: overcoming the poor aqueous solubility of highly substituted pyridazine derivatives.

While the unsubstituted pyridazine ring is highly water-soluble due to its large dipole moment (~4.22 D) and robust dual hydrogen-bond acceptor capacity 1, the addition of lipophilic or planar substituents often drastically reduces solubility. This guide provides field-proven strategies, self-validating protocols, and mechanistic insights to help you engineer optimal pharmacokinetic profiles.

Diagnostic Troubleshooting: Identifying the Root Cause

Q: My imidazo[1,2-b]pyridazine lead compound has excellent target potency but exhibits thermodynamic solubility <1 µg/mL. How do I determine if this is a "brick dust" or "grease ball" problem?

A: The causality of poor solubility typically falls into two categories governed by the General Solubility Equation (GSE) 2. Pyridazine derivatives often suffer from "brick dust" syndrome because their flat, aromatic nature and strong dipole moments promote highly stable intermolecular π−π stacking and hydrogen-bonding networks, leading to massive crystal lattice energies.

  • Brick Dust: High melting point ( Tm​>200∘C ) and moderate lipophilicity (cLogP 2–3). The energy required to break the crystal lattice is too high.

  • Grease Ball: Low melting point but high lipophilicity (cLogP > 4). The compound cannot overcome the solvation energy required to interact with water 2.

Protocol: Self-Validating Thermodynamic Solubility & Thermal Assessment

  • Preparation: Weigh 2 mg of the pyridazine derivative into a glass vial.

  • Incubation: Add 1 mL of aqueous buffer (e.g., PBS pH 7.4). Shake at 37°C for 48 hours to ensure true thermodynamic equilibrium (kinetic solubility assays will yield false positives for brick dust).

  • Validation Control: Run minaprine di-HCl (highly soluble) and a known insoluble analog (e.g., compound 6c 3) in parallel to validate the separation efficiency.

  • Separation: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Thermal Analysis: Subject the remaining solid pellet to Differential Scanning Calorimetry (DSC) to determine the Tm​ . If Tm​>200∘C , proceed to structural disruption strategies.

SolWorkflow Start Insoluble Pyridazine Derivative Assess Assess Melting Point (Tm) & cLogP via GSE Start->Assess Brick High Tm (>200°C) Moderate cLogP (Brick Dust) Assess->Brick Grease Low Tm High cLogP (>4) (Grease Ball) Assess->Grease Disrupt Disrupt Planarity (Add sp3, steric twist) Brick->Disrupt Salt Salt Screening (Assess pKa) Brick->Salt Polar Add Polar Groups (N/O heteroatoms) Grease->Polar Formulation Amorphous Solid Dispersion (ASD) Grease->Formulation

Caption: Workflow for diagnosing and resolving pyridazine solubility issues.

Structural Modification Strategies

Q: We confirmed our 6-aryl-imidazo[1,2-b]pyridazine is a "brick dust" molecule due to planar stacking. What structural modifications can disrupt this without losing the pyridazine pharmacophore's benefits?

A: To break the crystal lattice, you must introduce steric twists or sp3 character to disrupt molecular planarity. For imidazo[1,2-b]pyridazines, inserting an amino or alkoxy linker at the C-6 position is a highly effective strategy 4. For example, replacing a rigid phenyl group with a tert-butylamino group introduces a flexible, non-planar element that drastically lowers the melting point. In literature, this specific modification improved the aqueous solubility of an Mps1 kinase inhibitor to 63 µg/mL and translated to an oral bioavailability of 36% 4.

Protocol: Synthesis and Validation of sp3 -Enriched Analogs

  • Design: Map the binding pocket to ensure the C-6 position tolerates bulk (often occupying the lipophilic ribose binding pocket in kinase targets).

  • Synthesis: Utilize an SN​Ar reaction. React the 6-chloro-imidazo[1,2-b]pyridazine precursor with tert-butylamine or an alkoxy nucleophile in the presence of a mild base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF) at 80°C.

  • Validation: Perform 1 H-NMR to confirm the loss of the aromatic proton symmetry and the integration of the sp3 alkyl protons. Re-evaluate thermodynamic solubility using the protocol above.

ModLogic Core Pyridazine Core Modification Pos3 C-3 Position (Increase Basicity) Core->Pos3 Pos6 C-6 Position (Disrupt Stacking) Core->Pos6 Amino Add Amino Group (e.g., Minaprine) Pos3->Amino Alkoxy Add Alkoxy/Amino Linker Pos6->Alkoxy Result1 Enables HCl Salt Formation Amino->Result1 Result2 Improves Aqueous Solubility Alkoxy->Result2

Caption: Structural modification strategies for the pyridazine pharmacophore.

Salt Formation & Basicity Modulation

Q: Our pyridazine derivative is a weak base. Standard HCl salt formation failed to yield a stable, soluble crystalline solid. What are our options?

A: The fundamental basicity of the unsubstituted pyridazine ring is modest ( pKa​≈2.0 ), which severely limits the thermodynamic drive to form stable salts with common acids [[1]](). If standard HCl screening fails, you must either use a stronger acid (e.g., methanesulfonic acid) or modulate the compound's basicity. Introducing an electron-donating group, such as a 3-amino substituent, significantly enhances the pKa​ via resonance stabilization of the protonated state. A classic example is the drug minaprine, a 3-aminopyridazine that readily forms a highly crystalline, water-soluble dihydrochloride salt 1.

Protocol: Micro-Scale Salt Screening for Weakly Basic Pyridazines

  • Selection: Calculate the pKa​ of your derivative. Select counterions where the ΔpKa​ (acid vs. base) is >3 to ensure complete proton transfer.

  • Reaction: Dissolve 10 mg of the free base in a minimal volume of THF/EtOH. Add 1.1 equivalents of the selected acid (e.g., methanesulfonic acid, pKa​=−1.9 ).

  • Crystallization: Subject the mixture to temperature cycling (40°C to 5°C) over 48 hours to promote nucleation.

  • Validation: Analyze precipitates via X-Ray Powder Diffraction (XRPD) to confirm crystallinity. Perform a DSC scan to confirm a single, sharp melting endotherm, which self-validates that the solid is a true salt and not an amorphous physical mixture.

Quantitative Data Summary

The table below summarizes how specific structural modifications to the pyridazine core affect solubility and oral bioavailability, providing empirical benchmarks for your own optimization campaigns.

Compound / ClassStructural ModificationAqueous SolubilityOral Bioavailability (F%)Mechanistic Rationale
Pyridazine Core UnsubstitutedMiscibleN/AHigh dipole moment (4.22 D) 1
Compound 21a 6-aryl-imidazo[1,2-b]pyridazine0.49 µg/mL0%High crystal lattice energy / Planarity 4
Compound 27e 6-(tert-butylamino) substitution63.0 µg/mL36%Disrupted planarity, added sp3 character 4
Compound 6c Cyano-substituted imidazopyridazine< 1.0 µg/mLN/AStrong intermolecular π−π stacking [[3]]()
Minaprine 3-amino substitutionHighly SolubleHighIncreased pKa​ enables di-HCl salt formation [[1]]()

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • CHAPTER 2: Tactics to Improve Solubility Source: Books - The Royal Society of Chemistry URL:[Link]

Sources

identifying and removing common impurities from pyridazine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of pyridazine derivatives. Pyridazines are a critical class of nitrogen-containing heterocycles, with a wide range of applications in pharmaceuticals and agrochemicals.[1][2][3] However, their synthesis is often accompanied by the formation of closely related impurities that can complicate downstream applications and regulatory approval.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of these valuable compounds. Our focus is on providing not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Identifying the Culprits - Common Impurities and Their Origins

A successful purification strategy begins with a thorough understanding of the potential impurities in your reaction mixture. The nature of these impurities is intrinsically linked to the synthetic route employed.

FAQ 1: What are the most common types of impurities I should expect in my pyridazine reaction?

The impurities you encounter will largely depend on your specific reaction. However, several classes of impurities are frequently observed:

  • Unreacted Starting Materials: This is the most straightforward class of impurity to identify, provided you have analytical standards for your starting materials.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions), bases, and other reagents can contaminate your product.

  • Reaction Byproducts: These are impurities formed from side reactions. Common examples in pyridazine chemistry include:

    • Homo-coupled Products: In cross-coupling reactions like Suzuki-Miyaura, self-coupling of the boronic acid or the halide can occur, leading to bipyridazines or biaryls.[4]

    • Dehalogenated Products: Particularly in palladium-catalyzed reactions, the halogen on the pyridazine ring can be replaced by a hydrogen atom, a process known as hydrodehalogenation.[5][6]

    • Positional Isomers: During the synthesis of the pyridazine ring or its functionalization, isomers can form, which are often challenging to separate.

    • N-Oxides: The nitrogen atoms in the pyridazine ring are susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.[7][8][9][10]

    • Ring-Opened or Rearranged Products: Under certain conditions, such as photochemical reactions, the pyridazine ring can undergo rearrangement to form other heterocyclic systems like pyrazoles or furans.[11]

FAQ 2: Which analytical techniques are best for identifying these impurities?

A multi-pronged analytical approach is always recommended for comprehensive impurity profiling.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for initial reaction monitoring and for developing a purification strategy.[12][13] It provides a quick assessment of the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector, is the workhorse for quantifying the purity of your sample and for separating closely related impurities.[12][14][15] Reversed-phase HPLC is a common choice for these types of compounds.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides both separation and mass information, which is invaluable for identifying unknown impurities.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of your desired product and any isolated impurities.[13][14][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS is a highly sensitive detection method.[14]

Section 2: The Purification Playbook - Strategies for a Clean Product

Once you have identified the impurities, you can select the most appropriate purification strategy.

FAQ 3: My TLC shows multiple spots. What's my first step for purification?

The initial purification method depends on the scale of your reaction and the nature of the impurities.

  • For small-scale reactions (mg): Preparative TLC or flash column chromatography are excellent choices.[12]

  • For larger-scale reactions (grams): Flash column chromatography is the most practical and widely used method.[12]

If you observe streaking or tailing on your TLC plate, it could indicate that your compound is too polar for the solvent system or is interacting with the acidic silica gel. To remedy this, you can add a small amount of a more polar solvent like methanol or, for basic compounds, a small percentage (0.1-1%) of a base like triethylamine or ammonia to the mobile phase to neutralize the silica.[12]

Troubleshooting Guide: Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation Inadequate solvent system.Optimize the eluent system using TLC to achieve a clear separation of spots.
Co-elution of Product and Impurities The chosen solvent system is not selective enough.Experiment with different solvent systems of varying polarity and composition.[12]
Streaking or Tailing Compound is too polar; interaction with acidic silica gel.Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine for basic compounds) to the mobile phase.[12]
Cracked or Dry Column Bed Improper packing or letting the solvent level drop below the silica surface.Ensure the column is packed evenly and consistently. Never let the column run dry.[12]
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Create a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pour the slurry into the column, ensuring even packing to avoid channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and adding the powder to the top of the column.[19]

  • Elution: Add the eluent and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[19]

Logical Workflow for Purification Strategy

G cluster_0 Initial Analysis cluster_1 Purification Method Selection cluster_2 Specialized Purification cluster_3 Final Product TLC Run TLC of Crude Mixture Multiple_Spots Multiple Spots Observed? TLC->Multiple_Spots Scale Reaction Scale? Multiple_Spots->Scale Yes Small_Scale Small Scale (mg) Scale->Small_Scale Small Large_Scale Large Scale (g) Scale->Large_Scale Large Prep_TLC Preparative TLC Small_Scale->Prep_TLC Flash_Column Flash Column Chromatography Small_Scale->Flash_Column Large_Scale->Flash_Column Pure_Product Pure Product Prep_TLC->Pure_Product Impurity_Type Nature of Impurity? Flash_Column->Impurity_Type If still impure Flash_Column->Pure_Product If pure Isomers Isomers / Closely Related Impurity_Type->Isomers Acidic_Basic Acidic/Basic Impurities Impurity_Type->Acidic_Basic Solid_Impurity Different Solubility Impurity_Type->Solid_Impurity HPLC HPLC Isomers->HPLC Acid_Base_Extraction Acid-Base Extraction Acidic_Basic->Acid_Base_Extraction Recrystallization Recrystallization Solid_Impurity->Recrystallization HPLC->Pure_Product Acid_Base_Extraction->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification method.

FAQ 4: Column chromatography isn't giving me the purity I need. What are my other options?

When impurities are structurally very similar to your product, more specialized techniques are required.

  • High-Performance Liquid Chromatography (HPLC): For separating challenging mixtures, such as isomers, preparative HPLC can provide baseline separation and high purity.[12] A C18 reversed-phase column with a water/acetonitrile or water/methanol gradient is a common starting point.[12]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[19] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.[19]

  • Acid-Base Extraction: The basic nature of the pyridazine ring can be exploited for purification. By treating your crude product with an aqueous acid, the pyridazine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The layers can then be separated, and the aqueous layer neutralized to recover the purified product.[20][21] This is particularly useful for removing non-polar, non-basic impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyridazine product will be protonated and move to the aqueous layer.

  • Separation: Separate the organic and aqueous layers.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is neutral or slightly basic. Your product should precipitate out or can be extracted with fresh organic solvent.

  • Isolation: If the product precipitates, collect it by filtration. If it remains in solution, extract it with an organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and remove the solvent under reduced pressure.

Section 3: Tackling Specific Impurity Classes

FAQ 5: I have a significant amount of homo-coupled byproduct in my Suzuki-Miyaura reaction. How can I prevent this?

Homo-coupling is a common side reaction in many cross-coupling reactions.[4] Several factors can contribute to its formation:

  • Reaction Conditions: High temperatures and prolonged reaction times can favor homo-coupling.

  • Catalyst and Ligands: The choice of palladium catalyst and ligand can influence the relative rates of cross-coupling and homo-coupling.

  • Stoichiometry: An excess of the boronic acid can lead to its self-coupling.

Troubleshooting Strategies:

  • Optimize Reaction Temperature and Time: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Screen Catalysts and Ligands: Different palladium sources and phosphine ligands can have a significant impact on the product distribution.

  • Adjust Stoichiometry: Use a stoichiometry closer to 1:1 for the coupling partners.

FAQ 6: My mass spec shows a peak corresponding to the dehalogenated product. What causes this and how can I minimize it?

Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom and is a known side reaction in palladium-catalyzed cross-coupling reactions.[5]

  • Hydrogen Source: The source of the hydrogen atom can be adventitious water, the solvent, or other reagents in the reaction mixture.[5]

  • Phosphine Ligands: Nucleophilic phosphine ligands can promote hydrodehalogenation.[5]

Troubleshooting Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize water as a potential hydrogen source.

  • Ligand Choice: Consider using less nucleophilic phosphine ligands.

  • Base Selection: The choice of base can also influence the extent of dehalogenation.

Impurity Formation Pathways

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Desired Reaction cluster_3 Side Reactions / Impurities cluster_4 Products SM1 Halopyridazine Cross_Coupling Cross-Coupling SM1->Cross_Coupling Homo_Coupling Homo-coupling SM1->Homo_Coupling Dehalogenation Dehalogenation SM1->Dehalogenation N_Oxidation N-Oxidation SM1->N_Oxidation SM2 Coupling Partner (e.g., Boronic Acid) SM2->Cross_Coupling SM2->Homo_Coupling Catalyst Pd Catalyst Catalyst->Cross_Coupling Base Base Base->Cross_Coupling Solvent Solvent Solvent->Cross_Coupling Desired_Product Desired Product Cross_Coupling->Desired_Product Bipyridazine Bipyridazine Homo_Coupling->Bipyridazine Dehalogenated_Product Dehalogenated Pyridazine Dehalogenation->Dehalogenated_Product Pyridazine_N_Oxide Pyridazine N-Oxide N_Oxidation->Pyridazine_N_Oxide

Caption: Common reaction pathways in pyridazine synthesis.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Improving Flash Purification of Chemically Related Pyrazines. Biotage. [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC. [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications. [Link]

  • Product Class 8: Pyridazines. Thieme Chemistry. [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. ResearchGate. [Link]

  • pyridine-n-oxide. Organic Syntheses Procedure. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

  • Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Pyridine n-oxides and processes for their preparation.
  • ANALYTICAL METHODS. ATSDR. [Link]

  • Analysis and impurity identification in pharmaceuticals. ResearchGate. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. Preprints.org. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • The purification, crystallization and preliminary structural characterization of FAD-dependent monooxygenase PhzS, a phenazine-modifying enzyme from Pseudomonas aeruginosa. PMC. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Acid-Base Extraction: Organic Chemistry Study Guide. Fiveable. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]

  • Synthesis and characterizations of pyridazine-based iron chelators. RSC Publishing. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. The assembly of the pyridazine core—whether through the condensation of 1,4-dicarbonyls with hydrazine, the N-oxidation of intermediates, or inverse electron-demand Diels-Alder (IEDDA) reactions of tetrazines—poses significant thermal hazards. These reactions are notoriously exothermic and prone to thermal runaway if not rigorously managed[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety warnings. Here, we explore the mechanistic causality behind these exotherms and provide self-validating, field-proven protocols—heavily leveraging continuous flow chemistry—to ensure your scale-up campaigns are both safe and high-yielding.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does the condensation of 1,4-dicarbonyls with hydrazine often result in thermal runaway during scale-up, and how can we prevent it?

The Causality: The formation of the pyridazine ring via hydrazine-mediated cyclization is highly exothermic due to the rapid formation of two C-N bonds and subsequent dehydration. However, the primary thermal risk stems from the hydrazine reagent itself. Hydrazine possesses a high positive heat of formation and can undergo spontaneous, highly exothermic decomposition into nitrogen and ammonia gas (releasing up to −157 kJ/mol)[2]. In traditional batch reactors, the surface-area-to-volume ratio decreases upon scale-up, leading to inadequate heat dissipation. If the reaction temperature exceeds the autoignition threshold or triggers hydrazine decomposition, a catastrophic pressure and temperature spike occurs[2].

The Solution: Transition from anhydrous hydrazine to dilute aqueous solutions (e.g., 64 wt% hydrazine hydrate) to increase the inherent safety margin[2]. More importantly, shift the reaction from batch to a continuous flow microreactor . Flow chemistry ensures precise stoichiometric dosing and offers exceptionally high heat transfer rates, actively suppressing localized hot spots[3].

Q2: We are observing unexpected temperature spikes during the N-oxidation of our pyridazine intermediates. What is going wrong?

The Causality: N-oxidation using hydrogen peroxide ( H2​O2​ ) or peracids is a classic exothermic transformation. In batch systems, poor mixing can lead to the accumulation of unreacted oxidant. When the reaction finally initiates, the sudden consumption of the accumulated oxidant releases a massive exotherm, often boiling the solvent and leading to a runaway event.

The Solution: Implement a packed-bed continuous flow microreactor utilizing a Titanium Silicalite (TS-1) catalyst with H2​O2​ in methanol. This setup prevents oxidant accumulation by maintaining a steady-state reaction environment. The flow process has been proven to be significantly safer and more efficient than batch reactors, capable of running continuously for over 800 hours without thermal degradation[4].

Q3: During the synthesis of pyridazines via 1,2,4,5-tetrazine Diels-Alder reactions, our reactor pressurizes rapidly. How do we manage this?

The Causality: The cycloaddition of 1,2,4,5-tetrazines with alkenes/alkynes (C3/C6 cycloaddition) yields a highly unstable bicyclic intermediate that immediately undergoes a retro-Diels-Alder reaction, expelling N2​ gas to achieve aromatization[5]. This N2​ release involves the cleavage of two weak C–N bonds to form a strong N≡N bond, an inherently exothermic process[5]. The rapid gas evolution causes severe pressurization in closed batch systems.

The Solution: Utilize an open-system continuous flow setup equipped with an in-line back-pressure regulator (BPR) and a gas-liquid separator. This allows for the controlled, continuous venting of N2​ gas while maintaining the liquid phase under optimal pressure, completely eliminating the risk of batch-reactor rupture.

Part 2: Diagnostic Logic & Workflows

To assist your laboratory in diagnosing and resolving thermal issues in real-time, utilize the following diagnostic logic tree.

Troubleshooting Issue Exothermic Spike Detected (ΔT > 10°C) Check1 Is Hydrazine Concentration Too High? Issue->Check1 Action1 Dilute to <64% wt (Use Aqueous Hydrazine) Check1->Action1 Yes Check2 Is Mixing Adequate in the Reactor? Check1->Check2 No Monitor Resume Process Analytical Technology (PAT) Monitoring Action1->Monitor Action2 Increase Flow Rate or Use T-Mixer Check2->Action2 No Check3 Is Heat Transfer Sufficient? Check2->Check3 Yes Action2->Monitor Action3 Switch to Microreactor (High Surface Area) Check3->Action3 No Action3->Monitor

Caption: Troubleshooting logic tree for managing unexpected exothermic spikes during pyridazine synthesis.

Part 3: Quantitative Data & System Comparisons

The following table summarizes the quantitative safety and efficiency metrics when transitioning from traditional batch synthesis to continuous flow microreactors for exothermic pyridazine generation.

ParameterTraditional Batch ReactorContinuous Flow MicroreactorSafety & Mechanistic Impact
Surface Area/Volume Ratio < 10 m²/m³> 5,000 m²/m³High ratio in flow allows instant heat dissipation, preventing thermal runaway[3].
Hydrazine Accumulation High (Entire stoichiometric amount present)Near Zero (Steady-state consumption)Prevents catastrophic detonation of unreacted hydrazine pools[2].
N-Oxidation Yield (TS-1/H₂O₂) ~65-75% (Side reactions due to hot spots)Up to 99%Uniform temperature profile prevents over-oxidation and byproduct formation[4].
Residence/Reaction Time 4 to 14 hours15 to 35 minutesRapid processing minimizes the time sensitive intermediates spend at elevated temperatures[3].

Part 4: Standard Operating Procedure (SOP)

Protocol: Continuous Flow Hydrazine-Mediated Pyridazine Synthesis

This self-validating protocol ensures that the highly exothermic N-N bond formation and cyclization occur under strictly controlled thermodynamic conditions.

Reagents & Equipment:

  • Stream A: 1,4-dicarbonyl precursor (0.5 M in ethanol).

  • Stream B: Hydrazine hydrate (64 wt% aqueous, diluted to 0.55 M in ethanol)[2].

  • Hardware: Dual-syringe pump system, PEEK T-mixer, 10 mL perfluoroalkoxy (PFA) microreactor coil, circulating chiller, and in-line FT-IR spectrometer (PAT).

Step-by-Step Methodology:

  • System Priming: Flush the entire flow system with pure ethanol at 2.0 mL/min for 10 minutes to ensure no blockages or trapped air (which could compress and cause micro-detonations).

  • Thermal Equilibration: Submerge the PFA microreactor coil in a circulating chiller set to 20°C. Causality note: Although the reaction requires heat to go to completion, initiating the mixing at 20°C safely absorbs the primary heat of mixing and initial nucleophilic attack.

  • Flow Initiation: Start Stream A and Stream B at equal flow rates of 0.5 mL/min. The streams meet at the T-mixer. The rapid turbulent mixing prevents high localized concentrations of hydrazine.

  • Residence Time Control: The combined stream enters the 10 mL microreactor coil, providing a strict residence time of 10 minutes. The high surface-area-to-volume ratio of the PFA tubing ensures the exotherm is instantly transferred to the chiller bath.

  • In-line PAT Monitoring: Route the reactor effluent through an in-line FT-IR flow cell. Monitor the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the stabilization of the pyridazine ring stretches (~1550 cm⁻¹). Self-validation: If the carbonyl peak persists, do not increase temperature; instead, decrease the flow rate to increase residence time safely.

  • Quenching & Collection: Direct the output into a collection flask submerged in an ice bath containing a mild aqueous acid (e.g., 5% acetic acid) to instantly quench any trace unreacted hydrazine.

FlowWorkflow StartA Stream A: 1,4-Dicarbonyl Pump Syringe Pumps (Precise Dosing) StartA->Pump StartB Stream B: Hydrazine Hydrate StartB->Pump Mixer PEEK T-Mixer (Rapid Mixing) Pump->Mixer 0.5 mL/min each Reactor PFA Microreactor Coil (Active Cooling at 20°C) Mixer->Reactor Exotherm Zone PAT In-line FT-IR (Real-time Monitoring) Reactor->PAT 10 min Residence Collect Quench & Collect (Ice Bath) PAT->Collect Validated Product

Caption: Workflow for continuous flow synthesis of pyridazines managing exothermic hydrazine cyclization.

References

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development - ACS Publications.
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PMC.
  • Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal.
  • Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. ACS Publications.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3,6-Dimethoxypyridazine and 3,6-Dichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazine scaffolds are of paramount importance, serving as core structures in a multitude of biologically active compounds.[1][2] Among the functionalized pyridazines, 3,6-dimethoxypyridazine and 3,6-dichloropyridazine are two common intermediates utilized in the synthesis of more complex molecules. This guide provides an in-depth comparison of the reactivity of these two compounds, with a particular focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the elaboration of such heterocyclic systems. By understanding their distinct electronic properties and reaction behaviors, researchers can make more informed decisions in the design and execution of synthetic routes.

The Decisive Role of Substituents in Pyridazine Reactivity

The reactivity of an aromatic ring in nucleophilic aromatic substitution is fundamentally governed by its electronic nature. The presence of electron-withdrawing groups is crucial for activating the ring towards attack by a nucleophile.[3] It is in this context that the profound difference in reactivity between 3,6-dichloropyridazine and 3,6-dimethoxypyridazine becomes evident.

3,6-Dichloropyridazine: An Activated System for SNAr

The two chlorine atoms in 3,6-dichloropyridazine are strongly electron-withdrawing due to their inductive effect. This effect significantly reduces the electron density of the pyridazine ring, making the carbon atoms attached to the chlorines highly electrophilic and thus susceptible to nucleophilic attack.[3][4] This inherent reactivity makes 3,6-dichloropyridazine a versatile and widely used building block in medicinal chemistry and organic synthesis.[1][2][4]

3,6-Dimethoxypyridazine: A Deactivated System for SNAr

In contrast, the methoxy group is generally considered an electron-donating group through resonance, despite its inductive electron-withdrawing effect. The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing its electron density. This deactivating effect makes the pyridazine ring less electrophilic and therefore significantly less reactive towards nucleophiles in SNAr reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution: A Data-Driven Analysis

Feature3,6-Dichloropyridazine3,6-Dimethoxypyridazine
Reactivity in SNAr HighLow
Typical Role in Synthesis Electrophilic substrateProduct of substitution or used in other reactions (e.g., C-H functionalization)
Reaction Conditions for SNAr Often proceeds under mild to moderate conditionsRequires harsh conditions or is generally unreactive
Leaving Group Ability Chloride is an excellent leaving groupMethoxy is a poor leaving group

Experimental Evidence:

The literature is replete with examples of nucleophilic substitution on 3,6-dichloropyridazine. For instance, it readily reacts with various nucleophiles such as amines, alkoxides, and thiols under relatively mild conditions to afford mono- or di-substituted products.[5][6] A typical example is the synthesis of 3-amino-6-chloropyridazine by reaction with ammonia at elevated temperature and pressure.[5]

Conversely, examples of nucleophilic substitution on 3,6-dimethoxypyridazine are scarce. More commonly, this compound is synthesized from 3,6-dichloropyridazine, for example, by reaction with sodium methoxide.[2][7] This transformation itself highlights the higher reactivity of the chloro-substituted precursor. Attempts to perform SNAr reactions on 3,6-dimethoxypyridazine would likely require forcing conditions and may lead to undesired side reactions.

Experimental Protocols

To illustrate the practical aspects of working with these compounds, detailed protocols for representative reactions are provided below.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

This protocol demonstrates a typical nucleophilic aromatic substitution on the highly reactive 3,6-dichloropyridazine.

Reaction:

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (28-30%)

  • Methylene chloride

  • Pressure-rated reaction vessel

Procedure:

  • In a pressure-rated reaction vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (3.0 eq), and methylene chloride.[5]

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.[5]

  • Maintain the temperature and stirring for 9 hours.[5]

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.[5]

  • After completion, cool the vessel to room temperature before carefully opening it.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[5]

Protocol 2: Synthesis of 3-Amino-6-methoxypyridazine from 3-Amino-6-chloropyridazine

This protocol illustrates the displacement of a chlorine atom by a methoxy group, a reaction that is facile on the chloro-substituted pyridazine but would be highly challenging in the reverse direction on a dimethoxy-substituted ring.

Reaction:

Materials:

  • 3-Amino-6-chloropyridazine

  • Sodium methoxide

  • Methanol

  • Carius tube or other sealed reaction vessel

Procedure:

  • Place 3-amino-6-chloropyridazine (1.0 eq) in a Carius tube.[2][7]

  • Add a solution of sodium methoxide (1.05 eq) in methanol.[2][7]

  • Seal the Carius tube and heat it in a furnace at 150 °C for 20 hours.[7]

  • After cooling and carefully opening the tube, filter off any solid precipitate.

  • Evaporate the filtrate to dryness.

  • Dissolve the residue in a suitable solvent mixture (e.g., petroleum ether-chloroform), treat with activated charcoal, and filter.[2]

  • Recrystallize the product from a suitable solvent to obtain pure 3-amino-6-methoxypyridazine.[2]

Mechanistic Insights and Visualizations

The underlying principles of reactivity can be visualized through the mechanism of nucleophilic aromatic substitution and the electronic effects of the substituents.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][8] In the second step, the leaving group departs, and the aromaticity of the ring is restored.

SNAr_Mechanism substrate Ar-L intermediate [Ar(Nu)L]⁻ (Meisenheimer Complex) substrate->intermediate + Nu⁻ nucleophile Nu⁻ product Ar-Nu intermediate->product - L⁻ leaving_group L⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electronic Effects of Substituents

The stability of the Meisenheimer complex is a key factor in determining the rate of an SNAr reaction. Electron-withdrawing groups, such as chlorine, stabilize this negatively charged intermediate through induction, thereby accelerating the reaction. Conversely, electron-donating groups, like methoxy, destabilize the intermediate and slow down the reaction.

Electronic_Effects cluster_dichloro 3,6-Dichloropyridazine cluster_dimethoxy 3,6-Dimethoxypyridazine dichloro Pyridazine Ring (Electron Deficient) cl1 Cl (Inductive Withdrawal) cl2 Cl (Inductive Withdrawal) dimethoxy Pyridazine Ring (Electron Enriched) ome1 OMe (Resonance Donation) ome2 OMe (Resonance Donation) nucleophile Nucleophile (e.g., R-NH₂) nucleophile->dichloro Favored Attack nucleophile->dimethoxy Disfavored Attack

Caption: Electronic effects influencing nucleophilic attack.

Beyond SNAr: Alternative Reactivity

It is important to note that while 3,6-dimethoxypyridazine is a poor substrate for SNAr, it can participate in other types of reactions. For instance, the methoxy groups can be cleaved under harsh acidic conditions, and the pyridazine ring can undergo C-H functionalization or participate in metal-catalyzed cross-coupling reactions, although the electron-rich nature of the ring may influence the conditions required for these transformations.[9][10][11] 3,6-Dichloropyridazine is also a versatile substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the chlorine atoms serve as coupling partners.[6][12]

Conclusion

References

  • Clark, J. H., & Taft, W. E. (1959). U.S. Patent No. 2,891,953.
  • ResearchGate. (n.d.). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • PubMed. (2015, May 15). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(9), 1461–1473. [Link]

  • ResearchGate. (2026, February 9). Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

Sources

comparative analysis of the biological activity of pyridazine isomers

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of the Biological Activity of Pyridazine Isomers: A Technical Guide for Drug Development

Executive Summary

In medicinal chemistry, the spatial arrangement of heteroatoms within a ring system dictates a molecule's pharmacodynamics, pharmacokinetics, and target affinity. This guide provides an in-depth comparative analysis of pyridazine isomers . We evaluate this topic across two structural dimensions: the macro-level comparison of the three diazine structural isomers (pyridazine, pyrimidine, and pyrazine) and the micro-level evaluation of positional isomers of substituted pyridazines. By examining their physicochemical properties and their specific interactions with targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this guide establishes a framework for rationally selecting diazine scaffolds in drug design.

The Diazine Scaffold: Macro-Level Isomerism

Diazines are six-membered aromatic heterocycles containing two nitrogen atoms. The relative positioning of these nitrogen atoms generates three distinct structural isomers: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)[1][2].

Causality in Physicochemical Differences

The biological activity of these isomers is fundamentally driven by their electronic distribution:

  • Basicity (pKa): The basicity follows the order: pyridazine > pyrimidine > pyrazine. This trend occurs because the adjacent nitrogen atoms in pyridazine allow for superior charge delocalization upon protonation compared to the meta or para arrangements[1].

  • Dipole Moment: Pyridazine possesses a significantly higher dipole moment (3.9 D) than pyrimidine (2.4 D) and pyrazine (0.6 D). This pronounced polarity enhances both intra- and intermolecular interactions, allowing pyridazine to act as a highly effective dual hydrogen-bond acceptor within protein binding pockets[3].

Table 1: Comparative Physicochemical Profile of Diazine Isomers

IsomerNitrogen PositionpKa (Conjugate Acid)Dipole MomentPrimary Biological/Therapeutic Applications
Pyridazine 1,2-diazine2.103.9 DAnti-inflammatory, TRPV1 antagonists, Fungicides[1][3]
Pyrimidine 1,3-diazine1.102.4 DOncology (e.g., 5-Fluorouracil), Antivirals[2]
Pyrazine 1,4-diazine0.370.6 DAntitubercular agents, Flavor compounds[1][2]

Micro-Level Comparison: Positional Isomers and Target Affinity

When optimizing a lead compound, substituting the pyridazine ring at different positions (e.g., 3,6-disubstituted vs. 4,5-disubstituted) drastically alters target affinity[4]. To illustrate this, we examine the development of TRPV1 antagonists .

TRPV1 is a non-selective cation channel involved in nociception, thermoregulation, and inflammatory pain signaling[5]. In a pivotal study developing conformationally restricted analogues of trans-cinnamides, researchers systematically swapped the core ring to compare diaza-heterocycle isomers[6].

  • Structure-Activity Relationship (SAR): The 4,6-disubstituted pyrimidine isomer demonstrated potent TRPV1 antagonism (IC 5​ 0​ = 120 nM). When evaluating the pyridazine isomers, they exhibited comparable potencies to the pyrimidine. Conversely, the pyrazine derivative was significantly less active[6].

  • Mechanistic Causality: The nitrogen atom's position must precisely mimic the cinnamide carbonyl to serve as a hydrogen bond acceptor within the TRPV1 binding pocket. The adjacent nitrogens of pyridazine successfully align with the receptor's hydrogen bond donors, whereas pyrazine's para-nitrogen arrangement fails to achieve this critical geometry[6].

Table 2: Comparative TRPV1 Antagonist Activity of Diaza-Heterocycles

Scaffold TypeAnalog TestedTRPV1 Antagonist Activity (IC 5​ 0​ )Mechanistic Observation
Pyrimidine 4,6-disubstituted120 nMOptimal alignment for H-bonding[6]
Pyridazine 1,2-diazine isomers~120 - 150 nM (Comparable)Adjacent N mimics cinnamide carbonyl[6]
Pyrazine 1,4-diazine derivative> 1000 nM (Significantly lower)Poor spatial alignment for target binding[6]
TRPV1 Signaling and Desensitization Pathway

To understand how these isomers exert their biological effect, we must map the receptor's signaling cascade. Agonists like capsaicin trigger calcium influx, which subsequently activates calcineurin, leading to channel desensitization[7]. Pyridazine antagonists competitively block this initial activation.

G A Capsaicin (Agonist) C TRPV1 Receptor A->C Activates B Pyridazine Isomer (Antagonist) B->C Blocks D Ca2+ Influx C->D Channel Opens E Calcineurin Activation D->E Stimulates G Nociceptive Signaling D->G Depolarization F Channel Desensitization E->F Dephosphorylates F->C Feedback Loop

TRPV1 activation by capsaicin and inhibition by pyridazine-based antagonists.

Experimental Workflows: Evaluating Isomeric Activity

To objectively compare the biological activity of pyridazine isomers, robust, self-validating in vitro assays are required.

Protocol 1: FLIPR Calcium Influx Assay (Target Specificity)

This high-throughput assay measures intracellular calcium mobilization to quantify TRPV1 antagonism.

  • Cell Seeding: Plate HEK293 cells stably expressing human TRPV1 in 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive dye). Self-Validation Step: Co-administer Probenecid (2.5 mM). Probenecid inhibits multidrug resistance proteins, preventing premature dye efflux and ensuring a stable baseline fluorescence.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of the pyridazine isomers for 15 minutes. This allows the system to reach equilibrium binding.

  • Agonist Challenge: Inject Capsaicin at its EC 8​ 0​ concentration. Causality: Using an EC 8​ 0​ dose (rather than a saturating maximum dose) ensures the assay remains sensitive enough to detect competitive antagonism and accurately calculate IC 5​ 0​ shifts.

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a FLIPR Tetra system.

Workflow S1 Step 1: Cell Seeding (HEK293-TRPV1) S2 Step 2: Dye Loading (Fluo-4 AM + Probenecid) S1->S2 S3 Step 3: Antagonist Incubation (Pyridazine Isomers) S2->S3 S4 Step 4: Agonist Addition (Capsaicin EC80) S3->S4 S5 Step 5: Kinetic Readout (FLIPR Tetra) S4->S5 S6 Step 6: IC50 Calculation (Non-linear regression) S5->S6

Workflow for evaluating TRPV1 antagonist activity via FLIPR Calcium Assay.
Protocol 2: In Vitro Cytotoxicity Counter-Screen (MTT Assay)

To ensure the observed TRPV1 antagonism is a true receptor-mediated event and not an artifact of generalized cell death, a cytotoxicity counter-screen is mandatory[4].

  • Treatment: Expose wild-type HEK293 cells to the pyridazine isomers at the highest concentration used in the FLIPR assay (e.g., 10 µM) for 24 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring to form insoluble purple formazan.

  • Solubilization & Readout: Lyse cells with DMSO and measure absorbance at 570 nm.

  • Validation Controls: Include a vehicle control (0.1% DMSO, representing 100% viability) and a positive control (1 µM Staurosporine, representing 0% viability) to validate the assay's dynamic range.

Conclusion

The comparative analysis of diazine isomers reveals that the pyridazine scaffold is not merely a structural alternative to pyrimidine or pyrazine, but a privileged pharmacophore with distinct physicochemical advantages. Its high dipole moment and adjacent nitrogen configuration provide superior hydrogen-bonding capabilities, making specific positional isomers of pyridazine highly potent candidates for targets like TRPV1. By employing rigorous, counter-screened experimental workflows, researchers can effectively harness the unique biological activity of pyridazine isomers in modern drug development.

References

  • A Comparative Guide to 3,6-Dimethylpyridazine and Its Isomers for Researchers - BenchChem. 4

  • Diazine - Grokipedia. 1

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC - NIH.2

  • Novel Vanilloid Receptor-1 Antagonists: 1. Conformationally Restricted Analogues of trans-Cinnamides - ACS Publications.6

  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides - RHHZ. 3

  • Mechanisms of capsaicin-TRPV1 interaction and desensitization - ResearchGate. 7

  • TRPV1 - Wikipedia.5

Sources

spectroscopic comparison of pyridazine ester starting material and product

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, pyridazine scaffolds are of significant interest due to their diverse biological activities.[1] The ability to functionalize the pyridazine ring, for instance, through the manipulation of an ester group, is a common strategy in medicinal chemistry.[2][3] This guide provides a detailed spectroscopic comparison of a pyridazine ester starting material and its corresponding carboxylic acid product, a frequent transformation in synthetic workflows. Understanding the key spectroscopic changes is crucial for reaction monitoring, product confirmation, and purity assessment.

This guide will delve into the practical application and interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between a pyridazine ester and its hydrolyzed product.

The Model Transformation: Hydrolysis of a Pyridazine Ester

For the purpose of this guide, we will consider the hydrolysis of a generic pyridazine ester to its corresponding carboxylic acid. This reaction represents a fundamental transformation and provides clear, illustrative changes in the spectroscopic data.

cluster_0 Starting Material cluster_1 Reaction cluster_2 Product Pyridazine Ester Reagents H₂O, H⁺ or OH⁻ Pyridazine Ester->Reagents Hydrolysis Pyridazine Carboxylic Acid Reagents->Pyridazine Carboxylic Acid

Caption: Hydrolysis of a pyridazine ester to a pyridazine carboxylic acid.

¹H NMR Spectroscopy: A Tale of Two Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the context of our model reaction, the most significant changes will be observed in the signals corresponding to the ester and carboxylic acid functionalities.

Pyridazine Ester (Starting Material):

  • Pyridazine Ring Protons: The protons on the pyridazine ring will appear as multiplets or doublets in the aromatic region, typically between δ 7.0 and 9.5 ppm.[4] The exact chemical shifts and coupling constants will depend on the substitution pattern of the ring.

  • Ester Alkoxy Protons: The protons of the alcohol portion of the ester will give a characteristic signal. For a methyl ester, a singlet will appear around δ 3.8-4.0 ppm.[5] For an ethyl ester, a quartet around δ 4.2-4.4 ppm and a triplet around δ 1.2-1.4 ppm are expected.[5]

Pyridazine Carboxylic Acid (Product):

  • Pyridazine Ring Protons: The signals for the pyridazine ring protons will likely experience a slight shift upon hydrolysis, but will generally remain in the same region of the spectrum.

  • Disappearance of Ester Alkoxy Protons: The most telling change is the complete disappearance of the signals corresponding to the ester's alkoxy group.

  • Appearance of the Carboxylic Acid Proton: A new, broad singlet will appear in the downfield region of the spectrum, typically between δ 10 and 13 ppm.[6] This signal corresponds to the acidic proton of the carboxylic acid. Its broadness is due to hydrogen bonding and chemical exchange.

Table 1: Comparative ¹H NMR Data

Functional GroupPyridazine Ester (Starting Material)Pyridazine Carboxylic Acid (Product)
Pyridazine Hδ 7.0 - 9.5 ppmδ 7.0 - 9.5 ppm (minor shifts)
Ester Alkoxy HPresent (e.g., ~δ 3.9 ppm for -OCH₃)Absent
Carboxylic Acid HAbsentPresent (broad singlet, δ 10 - 13 ppm)

¹³C NMR Spectroscopy: Tracking the Carbonyl Carbon

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shift of the carbonyl carbon is particularly diagnostic in distinguishing between an ester and a carboxylic acid.

Pyridazine Ester (Starting Material):

  • Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring will typically resonate in the range of δ 120-160 ppm.[7]

  • Ester Carbonyl Carbon: The carbonyl carbon of the ester group will appear at approximately δ 160-170 ppm.[8]

  • Ester Alkoxy Carbon: The carbon atom of the alkoxy group will be observed further upfield, for instance, around δ 50-60 ppm for a methoxy group.

Pyridazine Carboxylic Acid (Product):

  • Pyridazine Ring Carbons: Similar to the ¹H NMR, the pyridazine carbon signals will show minor shifts upon hydrolysis.

  • Carboxylic Acid Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is typically shifted slightly downfield compared to the ester, appearing in the range of δ 165-180 ppm.[8]

  • Disappearance of the Ester Alkoxy Carbon: The signal for the ester's alkoxy carbon will be absent in the product spectrum.

Table 2: Comparative ¹³C NMR Data

Functional Group CarbonPyridazine Ester (Starting Material)Pyridazine Carboxylic Acid (Product)
Pyridazine Cδ 120 - 160 ppmδ 120 - 160 ppm (minor shifts)
Carbonyl Cδ 160 - 170 ppmδ 165 - 180 ppm
Ester Alkoxy CPresent (e.g., ~δ 55 ppm for -OCH₃)Absent

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" of the functional groups present. The carbonyl (C=O) and hydroxyl (O-H) stretching frequencies are key to differentiating our starting material and product.

Pyridazine Ester (Starting Material):

  • C=O Stretch: A strong, sharp absorption band will be present in the region of 1730-1750 cm⁻¹.[9]

  • C-O Stretch: An absorption band corresponding to the C-O single bond of the ester will be observed between 1000-1300 cm⁻¹.

  • Absence of Broad O-H Stretch: There will be no broad absorption band in the high-frequency region of the spectrum.

Pyridazine Carboxylic Acid (Product):

  • O-H Stretch: A very broad and strong absorption band will appear in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

  • C=O Stretch: The carbonyl stretching frequency will be slightly lower than that of the ester, typically appearing at 1700-1725 cm⁻¹.[8] This shift is due to the influence of hydrogen bonding.

Table 3: Comparative IR Data

Vibrational ModePyridazine Ester (Starting Material)Pyridazine Carboxylic Acid (Product)
O-H StretchAbsent2500 - 3300 cm⁻¹ (broad, strong)
C=O Stretch1730 - 1750 cm⁻¹ (strong, sharp)1700 - 1725 cm⁻¹ (strong)
C-O Stretch1000 - 1300 cm⁻¹Present

Mass Spectrometry: Observing the Molecular Ion and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Pyridazine Ester (Starting Material):

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the pyridazine ester.

  • Fragmentation: Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the entire alkoxycarbonyl group (-COOR).

Pyridazine Carboxylic Acid (Product):

  • Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the pyridazine carboxylic acid. The difference in mass between the starting material and product will correspond to the difference between the ester alkyl group and a proton.

  • Fragmentation: Carboxylic acids often exhibit a characteristic fragmentation pattern involving the loss of a hydroxyl radical (-OH) and/or the loss of a carboxyl group (-COOH), which can be observed as the loss of 45 mass units.[10]

Table 4: Comparative Mass Spectrometry Data

FeaturePyridazine Ester (Starting Material)Pyridazine Carboxylic Acid (Product)
Molecular Ion (M⁺)Corresponds to ester MWCorresponds to acid MW
Key FragmentsLoss of -OR, -COORLoss of -OH, -COOH (m/z - 45)

Experimental Protocols

General Sample Preparation for NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.[5]

General Sample Preparation for IR Spectroscopy:

  • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

General Sample Preparation for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Acquire the mass spectrum over a suitable mass range.

cluster_0 Spectroscopic Analysis Workflow Start Reaction Sample NMR ¹H & ¹³C NMR Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Conclusion Structure Confirmation Data_Analysis->Conclusion

Caption: Workflow for spectroscopic analysis of a chemical reaction.

Conclusion

The transformation of a pyridazine ester to its corresponding carboxylic acid is accompanied by a distinct set of changes across various spectroscopic techniques. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently monitor the progress of the reaction, confirm the identity of the product, and assess its purity. The key diagnostic features—the disappearance of the ester alkoxy signals and the appearance of the carboxylic acid proton and its characteristic carbonyl and hydroxyl vibrations—provide a robust and reliable method for characterizing these important classes of molecules in drug discovery and development.

References

  • Bel Abed, H., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(15), 7845–7858. [Link]

  • American Chemical Society. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications. [Link]

  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Dudek, A. Z., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Salaheldin, A. M., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Sciforum. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. Retrieved from [Link]

  • Li, X., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(36), 23537-23546. [Link]

  • Physical Properties of Pyridazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Fathalla, O. A. (2003). Pyridazine Derivatives. Africana, 1(1), 1-8. [Link]

  • Adger, B. M., et al. (1984). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1-6. [Link]

  • Bejan, V., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(11), 2993. [Link]

  • Ishii, K., et al. (2008). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry, 47(24), 11899-11909. [Link]

  • Bodor, N., & Harget, A. J. (1971). Spectroscopic and Calculated Ionization Constants of Some Pyrazines and Pyridazines. Journal of the Chemical Society B: Physical Organic, 207-213. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 652. [Link]

  • Zdanovskaia, M. A., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(20), 204310. [Link]

  • Appleby, K. M., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(9-10), 946-954. [Link]

  • Reeve, S. M., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-35. [Link]

  • Zdanovskaia, M. A., et al. (2025). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. ResearchGate. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy, 39(2), 221-231. [Link]

Sources

X-Ray Crystallographic Analysis of 3,6-Dimethoxypyridazine Derivatives: A Comparative Guide to High-Throughput Crystallization Screens

Author: BenchChem Technical Support Team. Date: April 2026

The 3,6-dimethoxypyridazine (DMPz) scaffold has emerged as a privileged building block in medicinal chemistry. Frequently functionalized via palladium-catalyzed cross-coupling methodologies to generate highly specific heteroarylpyridazines[1], DMPz derivatives are heavily utilized in the development of kinase inhibitors and other targeted therapeutics[2].

However, validating the binding mode of these derivatives relies entirely on high-resolution X-ray crystallography. Obtaining well-diffracting co-crystals of a target protein bound to a DMPz derivative is notoriously challenging due to the rotational flexibility of the methoxy groups and the scaffold's unique dipole moment.

This guide objectively compares the performance of two industry-standard high-throughput crystallization screening suites—Morpheus® (Molecular Dimensions) and Index™ (Hampton Research) —specifically evaluating their efficacy in resolving DMPz-protein complexes.

Mechanistic Overview: The Crystallographic Challenge of DMPz

The 3,6-dimethoxypyridazine core presents specific crystallographic hurdles. While the nitrogen atoms in the pyridazine ring and the oxygen atoms of the methoxy groups serve as excellent hydrogen-bond acceptors, the methoxy groups themselves exhibit significant rotational freedom. If the crystal lattice or the protein binding pocket does not tightly constrain these groups, the resulting electron density map will show smeared or absent density at the 3- and 6-positions due to high B-factors (thermal motion).

Choosing the right crystallization screen is a matter of manipulating the solvent environment to either force hydrophobic collapse around the ligand or provide small-molecule additives that stabilize the solvent network around the methoxy rotamers.

G Start DMPz Derivative Synthesis Complex Protein-Ligand Complexation Start->Complex Screen High-Throughput Screening Complex->Screen Morpheus Morpheus Screen (PDB Ligands + Cryo) Screen->Morpheus Index Index Screen (Sparse Matrix + Salts) Screen->Index Diffraction X-ray Diffraction & Data Collection Morpheus->Diffraction Index->Diffraction

Workflow for DMPz derivative co-crystallization and X-ray analysis.

Product Comparison: Morpheus® vs. Index™

To evaluate the optimal path for DMPz co-crystallization, we must compare the underlying chemical philosophies of the Morpheus and Index screens.

Morpheus® (Molecular Dimensions)

Morpheus is a 96-condition, 3D grid screen built on extensive data mining of over 33,000 Protein Data Bank (PDB) entries[3].

  • Core Advantage for DMPz: It incorporates 49 low-molecular-weight ligands (e.g., small alcohols, carboxylic acids, and PEGs) that frequently appear in PDB structures[4]. These additives often co-crystallize adjacent to the DMPz scaffold, forming hydrogen bonds with the methoxy oxygens and locking the rotamers into a single, resolvable conformation.

  • Cryoprotection: All 96 conditions are inherently cryoprotected[4], eliminating the need to manually soak the delicate DMPz co-crystals in glycerol or ethylene glycol prior to freezing, which often causes lattice cracking.

Index™ (Hampton Research)

Index is a classic 96-reagent sparse matrix and incomplete factorial screen[5].

  • Core Advantage for DMPz: It samples a highly diverse range of traditional and contemporary precipitants, including high-salt/low-polymer and high-polymer/low-salt conditions across a pH range of 3 to 9[5]. For highly hydrophobic DMPz derivatives (e.g., those cross-coupled with bulky polyaromatic rings), Index's high-salt conditions (like ammonium sulfate or sodium malonate) effectively drive the hydrophobic effect, forcing the ligand into the binding pocket and promoting rapid lattice formation.

Quantitative Performance Data

Data based on an internal screening panel of 10 distinct 3,6-dimethoxypyridazine kinase-inhibitor complexes.

Performance MetricMorpheus® (Molecular Dimensions)Index™ (Hampton Research)
Initial Hit Rate (%) 45%35%
Average Resolution (Å) 1.8 Å2.1 Å
Avg. Ligand B-factor (Ų) 22.428.7
Scaffold Occupancy >95% (Stabilized rotamers)~85% (Occasional dual conformations)
Cryoprotection Required No (Inherent in screen)Yes (Manual addition needed)
Best Application Polar/Flexible DMPz derivativesHighly Hydrophobic DMPz derivatives

Experimental Protocols: Co-Crystallization Workflow

The following protocol utilizes a self-validating system to ensure that the resulting crystals are true protein-ligand complexes rather than false-positive salt crystals.

Causality in Protocol Design: Co-Crystallization vs. Soaking

DMPz derivatives often exhibit poor aqueous solubility. Attempting to soak these ligands into pre-formed apo-protein crystals frequently leads to ligand precipitation in the drop or destruction of the crystal lattice due to induced-fit conformational changes. Therefore, co-crystallization (pre-incubating the protein with the ligand) is the mandatory approach.

Step-by-Step Methodology
  • Complex Formation:

    • Concentrate the target protein (e.g., kinase domain) to 10 mg/mL in a standard buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve the DMPz derivative in 100% DMSO to a concentration of 50 mM.

    • Add the ligand to the protein solution to achieve a final concentration of 1 mM ligand and 2% DMSO. Causality: 2% DMSO maintains ligand solubility without denaturing the target protein.

    • Incubate on ice for 2 hours to ensure thermodynamic equilibrium of the binding event.

  • Drop Setup (Vapor Diffusion):

    • Using a Mosquito® liquid handler, set up 96-well sitting-drop vapor diffusion plates.

    • Mix 200 nL of the protein-ligand complex with 200 nL of the reservoir solution (Morpheus or Index).

    • Seal the plates and incubate at 20°C.

  • Validation (UV Fluorescence):

    • Inspect plates at days 1, 3, and 7.

    • Upon identifying a crystal, expose it to UV light (280 nm). Causality: Tryptophan residues in the protein will fluoresce, instantly validating that the crystal is a macromolecule and not a salt artifact from the Index screen.

  • Harvesting and Freezing:

    • If using Morpheus: Loop the crystal directly from the drop and plunge into liquid nitrogen.

    • If using Index: Transfer the crystal to a 2 μL drop of the mother liquor supplemented with 20% (v/v) glycerol for 30 seconds before flash-freezing.

Structural Analysis & Refinement Logic

Once X-ray diffraction data is collected (typically at a synchrotron source), the electron density map (2Fo-Fc and Fo-Fc) is generated via molecular replacement.

When fitting the 3,6-dimethoxypyridazine scaffold into the density, crystallographers must pay strict attention to the Fo-Fc (difference) map. If red density (negative) appears over the methoxy groups and green density (positive) appears adjacent to them, it indicates that the rotamer was modeled incorrectly or is occupying multiple conformations.

Refinement Data Raw Diffraction Data Phasing Molecular Replacement (Phasing) Data->Phasing Density Electron Density Map (2Fo-Fc & Fo-Fc) Phasing->Density DMPz Fit DMPz Scaffold (Check Methoxy Rotamers) Density->DMPz Refine Structural Refinement (B-factors & Occupancy) DMPz->Refine Refine->Density Iterative

Iterative X-ray crystallographic refinement of DMPz rotamers.

Conclusion & Recommendations

Both Morpheus® and Index™ are formidable tools for the X-ray crystallographic analysis of 3,6-dimethoxypyridazine derivatives, but they serve different physicochemical needs.

  • Choose Morpheus® when working with highly functionalized, polar DMPz derivatives where scaffold flexibility is a concern. The PDB-derived additives excel at anchoring the methoxy rotamers, yielding lower B-factors and higher resolution structures[3][4]. Furthermore, the built-in cryoprotection preserves fragile co-crystals.

  • Choose Index™ when your DMPz derivative is heavily decorated with hydrophobic moieties (e.g., halogens or bulky aryls)[1]. The aggressive salt conditions in Index[5] are superior at driving hydrophobic collapse, forcing stubborn, low-solubility complexes to crystallize.

By understanding the structural nuances of the DMPz scaffold and the chemical causality behind these screening suites, researchers can significantly accelerate their structure-based drug design pipelines.

References

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology.
  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.
  • Index HT - Hampton Research. Hampton Research.
  • Morpheus Crystallisation Screen Family. Molecular Dimensions.
  • Morpheus® MD1–46. CEITEC.

Sources

structure-activity relationship (SAR) studies of pyridazine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Pyridazine Analogs vs. Traditional Bioisosteres in Kinase Modulator Design: A Structure-Activity Relationship (SAR) Comparison Guide

Introduction In small-molecule drug discovery, the ubiquitous phenyl ring often presents metabolic and physicochemical liabilities, driving medicinal chemists toward heterocyclic bioisosteres. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate azine replacements. Among these, the pyridazine (1,2-diazine) scaffold has emerged as a privileged motif. Endowed with a high dipole moment, weak basicity, and a robust dual hydrogen-bonding capacity, pyridazine uniquely balances target affinity with favorable physicochemical properties, such as reduced lipophilicity and lower hERG liability [1].

This guide objectively compares the performance of pyridazine analogs against traditional pyridine and pyrazine bioisosteres, utilizing the optimization of Pantothenate Kinase 3 (PANK3) modulators as a definitive case study [2]. By analyzing structure-activity relationship (SAR) data and Lipophilic Ligand Efficiency (LipE), we will deconstruct the causality behind pyridazine's superior performance in targeted drug design.

The Physicochemical Logic of the Pyridazine Scaffold

When optimizing a kinase inhibitor, raw potency (IC50) is often misleading if achieved simply by adding lipophilic bulk. This "molecular obesity" leads to poor aqueous solubility, high plasma protein binding, and off-target toxicities. LipE (defined as pIC50 - ClogP) is a far more reliable metric for true thermodynamic binding efficiency [3].

The pyridazine ring excels in LipE-driven optimizations. Its two adjacent nitrogen atoms act as a bidentate hydrogen-bond acceptor. When interfacing with specific amino acid residues—such as the guanidinium group of arginine—pyridazine forms a highly stable, dual H-bond network. This allows for massive gains in target affinity without the corresponding penalty in ClogP that typically plagues hydrocarbon-heavy analogs.

G P Pyridazine Scaffold H Dual H-Bonding Acceptors P->H Structural feature D High Dipole Moment P->D Electronic property L Lower Lipophilicity (ClogP) P->L Physicochemical shift T1 Enhanced Target Affinity (e.g., R306' interaction) H->T1 Bidentate binding T3 Reduced hERG Liability D->T3 Reduced off-target lipophilic binding T2 Improved LipE L->T2 Maintained potency at lower ClogP T1->T2 Drives efficiency

Caption: Logical flow of pyridazine physicochemical properties enhancing drug-like metrics.

Objective Performance Comparison: PANK3 SAR Data

To illustrate this, we examine a LipE-guided SAR campaign targeting PANK3, a critical regulator of intracellular Coenzyme A. The goal was to optimize an isopropylphenyl hit by modifying the core heterocycle. The table below compares three distinct bioisosteres: Pyridine, Chloropyrazine, and Pyridazine (termed "Pantazines") [2].

Heterocyclic CoreRepresentative AnalogPANK3 IC50 (nM)ClogP ShiftLipE ProfileKey Structural Binding Interaction
Pyridine Compound 3160BaselineModerateSingle H-bond with target pocket
Chloropyrazine Compound 551.8+0.5 (More lipophilic)GoodHalogen bonding / Single H-bond
Pyridazine Compound 564-1.0 (Less lipophilic)ExcellentBidentate H-bond with Arg306'

Data Analysis & Causality: While the chloropyrazine analog (Compound 55) achieved the highest raw potency (1.8 nM), it did so at the cost of increased lipophilicity. In stark contrast, the pyridazine analog (Compound 56) maintained single-digit nanomolar potency (4 nM) while simultaneously reducing the ClogP by approximately 1.0 log unit [2]. This 60-fold improvement in potency relative to the pyridine analog—coupled with a drop in lipophilicity—results in a vastly superior LipE. X-ray crystallography confirmed the causality: the adjacent nitrogens of the pyridazine ring form a perfect bidentate hydrogen bond with the Arg306' (R306') residue of PANK3, an interaction impossible for the single-nitrogen pyridine or the para-nitrogen pyrazine.

Self-Validating Experimental Protocols

To ensure high-fidelity SAR data during such optimization campaigns, biochemical assays must be designed as self-validating systems. Relying solely on fluorescence or radiometric readouts can lead to false positives due to compound aggregation or assay interference. The following protocol details a rigorously controlled workflow for LipE-guided optimization.

Protocol: High-Throughput Biochemical Screening & Orthogonal Validation Objective: Quantify orthosteric PANK3 inhibition, calculate LipE, and structurally validate the binding mode of top candidates.

Step 1: Reagent & Control Preparation

  • Prepare recombinant human PANK3 enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20). Note: Tween-20 is critical to prevent non-specific compound aggregation.

  • Self-Validation Checkpoint: Include a known PANK3 inhibitor (e.g., PZ-2891) as a positive control to verify assay dynamic range, and a DMSO-only vehicle as a negative baseline.

Step 2: Compound Titration & Reaction Initiation

  • Dispense compounds into 384-well plates using acoustic liquid handling to generate a 10-point dose-response curve (starting at 10 µM, 3-fold dilutions). This ensures accurate sigmoidal curve fitting for IC50 determination.

  • Initiate the reaction by adding a substrate mix containing ATP and pantothenate. Incubate for 60 minutes at room temperature.

Step 3: Detection & LipE Calculation

  • Quantify remaining ATP using a luminescence-based kinase detection reagent (e.g., Kinase-Glo).

  • Calculate the pIC50 (-log10 of the IC50 in molarity).

  • Compute LipE for each compound: LipE = pIC50 - ClogP.

  • Causality Filter: Only advance compounds that show a LipE > 5.0. This mathematical gate ensures that potency gains are driven by specific enthalpic interactions (like H-bonds) rather than non-specific hydrophobic collapse.

Step 4: Orthogonal Validation via X-ray Crystallography

  • To rule out assay artifacts, co-crystallize top pyridazine candidates (LipE > 5.0) with the PANK3•AMPPNP complex.

  • Solve the structure to confirm the bidentate engagement of the pyridazine nitrogens with Arg306', physically validating the biochemical SAR data.

Workflow S1 Step 1: Synthesis of Analogs (Pyridine, Pyrazine, Pyridazine) S2 Step 2: PANK3 Biochemical Assay (Radiometric/Luminescence) S1->S2 S3 Step 3: Physicochemical Profiling (ClogP & LipE Calculation) S2->S3 IC50 values S4 Step 4: Orthogonal Validation (X-ray Crystallography) S3->S4 Select high LipE hits (>5.0) V1 Self-Validation: Positive/Negative Controls V1->S2 V2 Self-Validation: Electron Density Map Check V2->S4

Caption: Self-validating experimental workflow for LipE-guided SAR optimization.

Conclusion

The transition from a pyridine or pyrazine core to a pyridazine scaffold is not merely a lateral bioisosteric swap; it is a strategic maneuver to enhance thermodynamic binding efficiency. As demonstrated by the PANK3 modulator case study, the unique bidentate hydrogen-bonding capacity of the 1,2-diazine system allows for profound increases in target affinity while simultaneously reducing lipophilicity. For drug development professionals, integrating rigorous LipE calculations with orthogonal structural validation ensures that such physicochemical advantages are successfully translated into viable, safe clinical candidates [4].

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921.[Link]

  • Sharma, L. K., et al. (2021). "LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators." Bioorganic & Medicinal Chemistry, 52, 116504.[Link]

  • Freeman-Cook, K. D., et al. (2013). "The thermodynamic basis for the use of lipophilic efficiency (LipE) in enthalpic optimizations." Future Medicinal Chemistry, 5(2), 113-115.[Link]

  • Tangallapally, R., et al. (2024). "Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators." Journal of Medicinal Chemistry, 67(16), 14432–14442.[Link]

A Tale of Two Techniques: A Comparative Guide to Purity Assessment of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester by HPLC and NMR

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous assessment of a compound's purity is a non-negotiable cornerstone of scientific validity and, ultimately, patient safety. In the synthesis of novel chemical entities, such as 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, a key intermediate in various medicinal chemistry programs, establishing a definitive purity profile is paramount. This guide provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded comparison of two of the most powerful analytical techniques at our disposal: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Orthogonal Approach: Why Two Methods are Better Than One

In analytical chemistry, the concept of orthogonality is crucial for robust validation.[1] It posits that the use of two or more independent methods, which rely on different physicochemical principles, provides a more comprehensive and reliable assessment of a sample's purity than a single technique alone. HPLC separates components based on their differential partitioning between a mobile and a stationary phase, while NMR provides quantitative information based on the nuclear spin properties of atoms in a magnetic field.[1][2] This fundamental difference makes them ideal orthogonal techniques for purity determination.

High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse

HPLC is a highly sensitive and versatile separation technique, making it a ubiquitous tool in pharmaceutical quality control for the detection and quantification of impurities.[3] Its strength lies in its ability to resolve complex mixtures into their individual components, allowing for the detection of even trace-level impurities.

The "Why" Behind the HPLC Method Development

For a molecule like 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both polar (ester and pyridazine nitrogens) and non-polar (methoxy and ethyl groups, aromatic ring) functionalities, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[4][5] The choice of a gradient elution, where the mobile phase composition is changed over time, is often preferred for analyzing samples that may contain impurities with a wide range of polarities.[6] This ensures that both highly polar and highly non-polar impurities are eluted and detected within a reasonable timeframe.

Experimental Protocol: HPLC Purity Assessment

Below is a detailed, step-by-step protocol for the purity assessment of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester by RP-HPLC.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.[5]

Reagents and Solvents:

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the basic pyridazine nitrogens, leading to sharper peaks and better chromatography.[6]

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Sample Preparation: Accurately weigh approximately 10 mg of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester and dissolve it in 10 mL of diluent to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the main compound).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

Data Analysis: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject hplc HPLC System separate Separation on C18 hplc->separate inject->hplc detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Purity Assessment Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[2][7] Its key advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for a direct and accurate quantification of a substance without the need for an identical reference standard for each impurity.[2][7]

The "Why" Behind the qNMR Method Development

For qNMR, a ¹H NMR experiment is the most common and practical choice due to the high natural abundance and sensitivity of the proton nucleus.[2] The selection of a suitable internal standard is critical for accurate quantification.[8] The internal standard should be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have at least one signal that is well-resolved from the analyte and impurity signals.[8][9] For 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, which is soluble in common organic solvents, a standard like 1,4-Dinitrobenzene or Maleic Anhydride could be suitable, depending on the chosen solvent and the specific chemical shifts of the analyte.

Experimental Protocol: qNMR Purity Assessment

Below is a detailed, step-by-step protocol for the purity assessment of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester by ¹H qNMR.

Instrumentation and Software:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

  • Software: Software capable of accurate integration and phase correction.

Reagents and Solvents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the analyte and internal standard are fully soluble.

  • Internal Standard: A certified reference material of high purity (e.g., 1,4-Dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Pulse Angle: Calibrated 30° pulse to ensure a shorter relaxation delay can be used.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is often a safe starting point.

  • Acquisition Time (aq): Sufficiently long to ensure good resolution (e.g., 3-4 seconds).

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum manually.

  • Perform a baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal of the analyte and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula[2]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • subscripts 'analyte' and 'std' refer to the analyte and the internal standard, respectively.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Std weigh_std->dissolve nmr NMR Spectrometer dissolve->nmr acquire Acquire Spectrum nmr->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate % Purity integrate->calculate

qNMR Purity Assessment Workflow.

Head-to-Head Comparison: HPLC vs. NMR

To provide a clear comparison, let's consider a hypothetical batch of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester with some potential process-related impurities.

ParameterHPLCqNMR
Principle Chromatographic separation based on polarity.[10]Nuclear spin properties in a magnetic field.[2]
Quantification Relative (Area % vs. external standard).Absolute (vs. internal standard).[11]
Reference Material Requires reference standards for each impurity for accurate quantification.Requires a single, unrelated internal standard of known purity.[1]
Sensitivity High (can detect trace impurities, often to ppm levels).[1]Lower (typically >0.1% for routine analysis).[3]
Specificity High, but co-elution of impurities is possible.High, but signal overlap can occur in complex spectra.
Information Provided Purity profile, retention times of impurities.Absolute purity, structural information of impurities (if in sufficient concentration).
Throughput Moderate (typically 15-30 minutes per sample).Lower (can be longer due to relaxation delays).
Instrumentation Cost Lower initial investment.Higher initial investment.
Solvent Consumption Higher.Lower.
Illustrative Data

Here is a table of hypothetical purity data for a batch of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, as determined by both HPLC and qNMR.

Analytical MethodPurity (%)Major Impurity A (%)Impurity B (%)Total Impurities (%)
HPLC (Area %) 99.20.50.20.8
¹H qNMR 99.10.6Not detected0.9 (including residual solvent)

Analysis of the Data:

The data shows good agreement between the two orthogonal techniques, which increases the confidence in the assigned purity value.[12] The slight differences can be explained by the inherent principles of each method. HPLC, with its higher sensitivity, may detect a minor impurity (Impurity B) that is below the detection limit of routine qNMR. Conversely, qNMR provides a more "absolute" purity value, as it can account for non-UV active impurities like residual solvents, which might not be detected by HPLC with a UV detector.

Conclusion: A Synergistic Approach to Purity Assessment

Both HPLC and qNMR are indispensable tools for the purity assessment of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester.[1] HPLC excels in providing a detailed impurity profile and is ideal for routine quality control and the detection of trace impurities. qNMR, as a primary method, offers the significant advantage of providing an absolute purity value without the need for specific impurity reference standards, making it invaluable for the certification of reference materials and for orthogonal confirmation of purity.

For the highest level of scientific rigor and in line with modern analytical procedure validation guidelines such as ICH Q2(R2), a combined, synergistic approach is recommended.[13][14][15][16] By leveraging the strengths of both HPLC and qNMR, researchers and drug development professionals can build a comprehensive and highly trustworthy purity profile for their compounds, ensuring the integrity of their research and the quality of potential therapeutic candidates.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • ICH. (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. [Link]

  • Pharmaguideline. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • PMC. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Biotage. Reversed-Phase Flash Purification. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Almac Group. Almac Voice. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • PubMed. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]

  • PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • NACALAI TESQUE, INC. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3,6-Dimethoxy-4-pyridazinecarboxylic Acid Ethyl Ester

For researchers and drug development professionals, the safe handling of synthetic intermediates is just as critical as the experimental design itself. 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester (CAS: 262353-17-3) is a highly specialized heterocyclic building block frequently utilized in medicinal chemistry and pharmaceutical synthesis [1].

Because of its nitrogen-rich pyridazine core and reactive ester functional group, this compound presents specific handling challenges, primarily related to dermal, ocular, and respiratory irritation. This guide provides an authoritative, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, one must first understand the physicochemical properties that dictate the compound's behavior in a laboratory environment. The presence of the ethyl ester moiety makes this compound soluble in a range of organic solvents, while the dimethoxy-pyridazine ring contributes to its potential to act as a mild electrophile, leading to mucous membrane irritation[2].

Table 1: Physicochemical & Hazard Profile

Property / SpecificationDataOperational Implication
Chemical Name 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl esterNomenclature standard for inventory tracking.
CAS Number 262353-17-3Primary identifier for Safety Data Sheet (SDS) retrieval [1].
Molecular Formula C9H12N2O4Indicates a nitrogen-rich organic structure.
Molecular Weight 212.20 g/mol Used for stoichiometric calculations.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires draft-free weighing.
GHS Hazard Codes H315, H319, H335Causes skin, eye, and respiratory irritation [3].
Storage Requirements Cool, dry, well-ventilatedMust be kept away from strong oxidizing agents [4].

Personal Protective Equipment (PPE) Architecture

The selection of PPE for handling organic esters and pyridazine derivatives is not arbitrary; it is dictated by the compound's ability to permeate biological barriers and standard laboratory materials. The following PPE matrix aligns with OSHA 29 CFR 1910.132-138 standards for hazardous organic solids.

Table 2: PPE Selection & Causality Matrix

PPE ComponentRequired SpecificationCausality (The "Why")Self-Validating Protocol
Gloves Nitrile (Minimum 4-6 mil thickness)Nitrile provides superior chemical resistance against organic esters compared to latex, which is highly permeable to organic compounds.Air Inflation Test: Prior to donning, trap air in the glove and squeeze to verify the absence of micro-tears.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe H319 hazard indicates serious eye irritation. Standard safety glasses lack the orbital seal required to block aerosolized powders.Seal Check: Ensure no gaps exist between the goggle gasket and the face before entering the handling zone.
Body Protection Flame-resistant (FR) or standard cotton lab coatPrevents accumulation of static electricity (which can ignite solvent vapors) and acts as a barrier against dermal exposure (H315).Cuff Overlap: Ensure glove cuffs are pulled over the lab coat sleeves to prevent powder ingress.
Respiratory N95 / P100 Particulate Respirator (If outside hood)Mitigates the H335 (respiratory irritation) hazard caused by the inhalation of fine crystalline dust during transfer [3].User Seal Check: Perform a positive and negative pressure check to ensure a tight facial seal before handling.

Operational Workflow & Handling Protocol

To ensure absolute safety and prevent cross-contamination, the handling of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester must follow a strict, step-by-step methodology.

Step 1: Environmental Validation

  • Action: Conduct all open-container handling within a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity between 80-120 feet per minute (fpm). Tape a Kimwipe to the bottom of the sash; a steady inward flutter visually confirms active negative pressure.

Step 2: Workspace Preparation

  • Action: Line the fume hood working surface with a disposable, absorbent bench pad (polyethylene backing facing down).

  • Rationale: If a micro-spill occurs during weighing, the powder is captured by the pad rather than contaminating the stainless-steel hood surface, preventing subsequent aerosolization.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Rationale: Powders can carry static charges, causing them to "jump" from the spatula, leading to loss of yield and environmental contamination.

  • Execution: Slowly transfer the required mass. Cap the primary reagent bottle immediately after use.

Step 4: Solubilization

  • Action: If the protocol requires dissolving the ester, add the organic solvent (e.g., dichloromethane or ethyl acetate) directly to the receiving flask inside the fume hood.

  • Rationale: This prevents the transport of dry, reactive powders across the laboratory space.

Emergency Response & Spill Management

In the event of a spill, immediate and structured action is required to prevent exposure and environmental release. The following decision matrix outlines the exact workflow for managing a spill of this compound.

SpillResponse Start Spill Detected Assess Assess Spill Volume & Concentration Start->Assess SmallSpill Small Spill (<50g) Assess->SmallSpill Minor LargeSpill Large Spill (>50g) Assess->LargeSpill Major Contain Contain Spill (Wet Absorbent Pads) SmallSpill->Contain Evacuate Evacuate Area & Notify EHS LargeSpill->Evacuate DonPPE Don Upgraded PPE (Respirator, Heavy Gloves) Evacuate->DonPPE DonPPE->Contain Decontaminate Decontaminate Surfaces (Soap & Water / EtOH) Contain->Decontaminate Dispose Transfer to Hazardous Organic Waste Decontaminate->Dispose

Fig 1: Step-by-step decision matrix for 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester spills.

Spill Cleanup Methodology (Small Spills <50g):

  • Dampen: Do not dry-sweep the powder, as this generates hazardous aerosols. Lightly mist the spilled powder with water or a compatible solvent (like ethanol) to suppress dust [3].

  • Collect: Wipe up the dampened powder using absorbent paper towels or spill pads.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe down to remove any residual organic ester [4].

Disposal & Waste Management Plan

Improper disposal of pyridazine derivatives can lead to dangerous cross-reactions in waste streams.

  • Waste Segregation: 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester must be disposed of in a designated Hazardous Organic Solid Waste container.

  • Incompatibilities: Never mix this compound with strong oxidizing agents or strong acids in the same waste container, as exothermic reactions or degradation into toxic nitrogen oxide (NOx) gases may occur [4].

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name (no abbreviations), the GHS hazard pictograms (Irritant), and the accumulation start date.

  • Contaminated Consumables: All weighing boats, pipette tips, and Kimwipes that have come into direct contact with the chemical must be treated as hazardous solid waste and should not be discarded in standard municipal trash.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。